3-Fluorobenzyl alcohol
描述
Structure
3D Structure
属性
IUPAC Name |
(3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHRSLFSDGCJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196566 | |
| Record name | 3-Fluorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-47-3 | |
| Record name | 3-Fluorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorobenzylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUOROBENZYLIC ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH5YXR9U9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluorobenzyl Alcohol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluorobenzyl alcohol (CAS No. 456-47-3), a key fluorinated aromatic alcohol. Given the increasing importance of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science, this document details the compound's properties, synthesis protocols, and applications to support ongoing research and development.[1][2]
Chemical Identifiers and Structure
Below is a summary of the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 456-47-3[3][4][5][6] |
| Molecular Formula | C₇H₇FO[3][4][6] |
| Molecular Weight | 126.13 g/mol [3][4][6] |
| IUPAC Name | (3-fluorophenyl)methanol[6] |
| Synonyms | m-Fluorobenzyl alcohol, 3-Fluorobenzenemethanol[6][7] |
| EC Number | 207-265-3[3][7] |
| Beilstein Registry No. | 2242511[4] |
| PubChem CID | 68008[6] |
| SMILES | OCc1cccc(F)c1[8] |
| InChI Key | QDHRSLFSDGCJFX-UHFFFAOYSA-N[8] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in synthesis and formulation.
| Property | Value |
| Appearance | Clear colorless liquid[3][7] |
| Boiling Point | 104-105 °C at 22 mmHg[4][8][9] |
| Melting Point | 0 °C (approx.)[4][9] |
| Density | 1.164 g/mL at 25 °C[4][8][9] |
| Refractive Index (n20/D) | 1.513[4][8] |
| Flash Point | 90 °C (194 °F) - closed cup[8] |
| Solubility | Slightly soluble in Chloroform and Methanol[4] |
| pKa | 14.09 ± 0.10 (Predicted)[4] |
Experimental Protocols
Detailed methodologies for the synthesis and reaction of this compound are provided below.
A common laboratory-scale synthesis involves the reduction of 3-fluorobenzaldehyde (B1666160) using sodium borohydride (B1222165).[4]
Materials:
-
3-Fluorobenzaldehyde (20g, 0.161 mol)
-
Tetrahydrofuran (THF) (200 mL)
-
Sodium borohydride (NaBH₄) (2.03g, 0.054 mol)
-
Methanol (B129727) (15 mL)
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 3-fluorobenzaldehyde (20g, 0.161 mol) in THF (200 mL) in a suitable reaction flask.
-
Add sodium borohydride (2.03g, 0.054 mol) to the reaction mixture.
-
Carefully add methanol (15 mL) dropwise to the mixture.
-
Stir the reaction mixture at ambient temperature for 2 hours.
-
Monitor the reaction for the complete consumption of the starting material (e.g., by TLC or GC).
-
Once the reaction is complete, wash the mixture with water (3 x 100 mL) and then with brine (100 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product. The expected yield is approximately 20.8g.[4]
An alternative synthesis route involves the catalytic hydrogenation of 3-fluorobenzaldehyde.[7][10]
Materials:
-
5 wt% Platinum on Carbon (Pt/C) catalyst (0.05 g)
-
Solvent (e.g., Ethanol, 20 mL)
-
Hydrogen (H₂) gas
-
100 mL Autoclave
Procedure:
-
Pre-treat the 5 wt% Pt/C catalyst (0.05 g) in a hydrogen flow at 673 K for 2 hours.
-
Transfer the pre-treated catalyst and 20 mL of solvent to a 100 mL autoclave.
-
Introduce 3-fluorobenzaldehyde into the autoclave.
-
Pressurize the autoclave with hydrogen gas to 4.0 MPa.
-
Heat the reaction to the designated temperature and maintain for the required reaction time.
-
After the reaction, cool the autoclave, vent the hydrogen, and analyze the products by gas chromatography (GC).
This compound can be acetylated using acetic anhydride (B1165640).[3]
Materials:
-
This compound
-
Acetic anhydride
-
Tribromo melamine (B1676169) (catalyst)
Procedure:
-
Combine this compound and acetic anhydride in a reaction vessel.
-
Add a catalytic amount of tribromo melamine.
-
Stir the reaction at appropriate conditions (temperature and time would need to be optimized based on scale).
-
Monitor the reaction to completion.
-
Work up the reaction mixture to isolate the 3-fluorobenzyl acetate (B1210297) product.
Workflow and Pathway Diagrams
The following diagram illustrates the synthesis of this compound from 3-fluorobenzaldehyde via sodium borohydride reduction.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound serves as a versatile intermediate in various fields:
-
Pharmaceutical and Agrochemical Synthesis: It is a valuable building block for introducing the 3-fluorobenzyl moiety into more complex molecules, which can enhance biological activity and metabolic stability.[2][4][11]
-
Enzymatic Studies: It has been used as a substrate to investigate the pH dependence and mechanism of enzymes like aryl-alcohol oxidase, which is relevant in lignin (B12514952) degradation research.[3]
-
Materials Science: The unique properties imparted by the fluorine atom make this compound a useful precursor for developing liquid crystals and advanced polymers.[2][4]
-
Organic Synthesis: It is used in the development of novel synthetic methods, including its incorporation into new alcohol protecting groups.[2]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
-
Hazards: The compound is classified as an irritant and is combustible.[6][7] It may cause skin, eye, and respiratory irritation.[9][12] It is harmful if swallowed or inhaled.[13]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9][14][15]
-
Handling: Use in a well-ventilated area or under a local exhaust hood.[12][14] Keep away from heat, sparks, and open flames.[13][14] Avoid contact with skin and eyes.[9][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][12][14] The recommended storage temperature is below +30°C.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 456-47-3 | Benchchem [benchchem.com]
- 3. This compound CAS#: 456-47-3 [m.chemicalbook.com]
- 4. 3-氟苄醇 | 456-47-3 [m.chemicalbook.com]
- 5. This compound [xieshichem.com]
- 6. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound 98 456-47-3 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. sparrow-chemical.com [sparrow-chemical.com]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. tcichemicals.com [tcichemicals.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorobenzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluorobenzyl alcohol (CAS No: 456-47-3) is an important fluorinated aromatic alcohol.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and liquid crystal materials.[2] Its utility in drug development is notable, where it has been used as a substrate to study the pH dependence of aryl-alcohol oxidase activity, an enzyme involved in lignin (B12514952) degradation.[3] A thorough understanding of its physicochemical properties is fundamental for its application in chemical synthesis, reaction optimization, and formulation development.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to support laboratory research and development.
Chemical Structure and Identification
The molecular structure of this compound consists of a benzyl (B1604629) alcohol core substituted with a fluorine atom at the meta (3-) position of the benzene (B151609) ring.
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents, its volatility, and its reactivity.
| Property | Value | Reference(s) |
| IUPAC Name | (3-Fluorophenyl)methanol | [1] |
| CAS Number | 456-47-3 | [2] |
| Molecular Formula | C₇H₇FO | [1][2] |
| Molecular Weight | 126.13 g/mol | [1][2] |
| Appearance | Clear, colorless to yellowish liquid | [2][4] |
| Density | 1.164 g/mL at 25 °C | [2] |
| Boiling Point | 104-105 °C at 22 mmHg | [2][3] |
| 201-204.5 °C at 760 mmHg | [5][6] | |
| Melting Point | 0 °C | [2] |
| Flash Point | 90 °C (194 °F) - closed cup | [2] |
| Refractive Index (n20/D) | 1.513 | [2][3] |
| Vapor Pressure | 0.159 mmHg at 25 °C | [2][4][5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |
| pKa | 14.09 ± 0.10 (Predicted) | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and research applications. The following sections detail standard experimental methodologies for key parameters.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient micro-method for determining the boiling point of a liquid sample.[7] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil or paraffin
-
Thermometer (calibrated)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Clamp and stand
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with this compound.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[7][9]
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube, ensuring the sample is immersed in the oil bath.[8] Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.[8]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[7]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7][8] Record this temperature.
Caption: Workflow for Boiling Point Determination via Thiele Tube Method.
Determination of Density
The density of a liquid is its mass per unit volume. It is a fundamental property that can be used to assess purity.
Apparatus:
-
Electronic balance (calibrated, readable to at least 0.01 g)
-
Graduated cylinder or volumetric flask (e.g., 10 mL or 25 mL)
-
Thermometer
Procedure:
-
Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and record its mass (m₁).[10][11]
-
Volume Measurement: Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[11]
-
Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).[10]
-
Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.
-
Calculation:
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁
-
Calculate the density (ρ) using the formula: ρ = m_liquid / Volume[10]
-
-
Replication: Repeat the procedure at least two more times and calculate the average density to ensure precision.[11]
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically sodium D-line, 589 nm)
-
Dropper or pipette
Procedure:
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Temperature Control: Set the water bath to the desired temperature (e.g., 20.0 °C) and allow it to circulate through the refractometer prisms to ensure thermal equilibrium.
-
Sample Application: Open the prisms of the refractometer. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms firmly. Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line.
-
Reading: Adjust the compensator to eliminate any color fringes. The sharp line should be centered on the crosshairs. Read the refractive index value from the instrument's scale.
-
Cleaning: Clean the prisms thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.
Safety and Handling
This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[2][5] Proper safety precautions are mandatory.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood.[5][12] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][12] Keep away from heat, sparks, and open flames.[12][13]
-
First Aid:
This document is intended for informational purposes by trained professionals and does not replace a formal risk assessment.
References
- 1. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 456-47-3 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CAS#:456-47-3 | Chemsrc [chemsrc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. wjec.co.uk [wjec.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
3-Fluorobenzyl alcohol solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-Fluorobenzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on the experimental methodologies for determining solubility and presents an illustrative framework for data presentation. The protocols and workflows detailed herein are essential for researchers and professionals in drug development and chemical synthesis who require precise solubility data for process optimization, formulation, and quality control.
Introduction to this compound
This compound (C₇H₇FO) is an aromatic alcohol that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its physical and chemical properties, particularly its solubility in various organic solvents, are critical parameters for its application in organic synthesis, purification, and formulation. The fluorine substitution on the benzene (B151609) ring can influence its polarity and intermolecular interactions, thereby affecting its solubility profile compared to its parent compound, benzyl (B1604629) alcohol. While benzyl alcohol is known to be miscible with ethanol, ether, and chloroform, and soluble in water (approx. 4 g/100 mL), the specific solubility of its fluorinated analogue requires empirical determination for precise applications.[2][3]
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, based on its chemical structure—a polar alcohol group and a moderately polar fluorinated aromatic ring—it is expected to be soluble in a variety of common organic solvents. For illustrative purposes, the following table presents a hypothetical, yet realistic, set of solubility data. Researchers are strongly encouraged to determine these values experimentally for their specific conditions.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) |
| Methanol | CH₃OH | 5.1 | > 50 (Miscible) |
| Ethanol | C₂H₅OH | 4.3 | > 50 (Miscible) |
| Acetone | C₃H₆O | 5.1 | > 50 (Miscible) |
| Dichloromethane | CH₂Cl₂ | 3.1 | > 40 |
| Chloroform | CHCl₃ | 4.1 | > 40 |
| Tetrahydrofuran | C₄H₈O | 4.0 | > 40 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | ~ 30 |
| Toluene | C₇H₈ | 2.4 | ~ 15 |
| Hexane | C₆H₁₄ | 0.1 | < 1 |
Note: These values are for illustrative purposes and should be determined experimentally.
Experimental Protocols for Solubility Determination
Several robust methods can be employed to determine the solubility of this compound in organic solvents. The choice of method often depends on the required accuracy, the nature of the solvent, and the available analytical instrumentation.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent.[4][5][6][7]
Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.
-
Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.
-
-
Separation of Saturated Solution:
-
Allow the solution to stand at the constant temperature to let any undissolved material settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter compatible with the solvent is recommended.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely removed, place the dish in a desiccator to cool and then weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation:
-
The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.
-
Solubility is expressed as grams of solute per 100 mL of solvent.
-
Spectroscopic Methods (UV-Vis or HPLC)
Spectroscopic methods are highly sensitive and suitable for determining the solubility of compounds that have a chromophore, such as this compound.[8][9][10]
Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials:
-
UV-Vis spectrophotometer or HPLC system with a suitable detector (e.g., UV)
-
Quartz cuvettes (for UV-Vis) or appropriate vials (for HPLC)
-
Volumetric flasks and pipettes
-
Materials for preparing the saturated solution as described in the gravimetric method.
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
For UV-Vis, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
For HPLC, inject a known volume of each standard and record the peak area.
-
Plot a calibration curve of absorbance or peak area versus concentration.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method.
-
-
Analysis of Saturated Solution:
-
After reaching equilibrium, filter the saturated solution to remove any undissolved solute.
-
Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance (UV-Vis) or inject the diluted solution into the HPLC and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for a comprehensive study on the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. improvedpharma.com [improvedpharma.com]
- 10. pharmatutor.org [pharmatutor.org]
Spectroscopic Analysis of 3-Fluorobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.24 | m | - | Aromatic H |
| ~7.01 | m | - | Aromatic H |
| ~6.97 | m | - | Aromatic H |
| ~6.92 | m | - | Aromatic H |
| ~4.52 | s | - | CH₂ |
| ~3.52 | t | 5.6 | OH |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 163.0 (d, J = 245.5 Hz) | C-F |
| 143.8 (d, J = 6.9 Hz) | C-CH₂OH |
| 129.8 (d, J = 8.2 Hz) | Aromatic CH |
| 122.5 (d, J = 2.8 Hz) | Aromatic CH |
| 115.0 (d, J = 21.2 Hz) | Aromatic CH |
| 114.2 (d, J = 21.5 Hz) | Aromatic CH |
| 64.5 | CH₂OH |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 1260 - 1000 | Strong | C-O stretch (alcohol) |
| 1200 - 1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 126 | 100 | [M]⁺ (Molecular Ion) |
| 125 | 50.8 | [M-H]⁺ |
| 107 | 10.1 | [M-H₂O-H]⁺ |
| 97 | 97.2 | [M-CHO]⁺ |
| 96 | 13.9 | [C₆H₅F]⁺ |
| 95 | 25.7 | [C₆H₄F]⁺ |
| 77 | 32.7 | [C₆H₅]⁺ |
| 75 | 12.9 | [C₆H₃]⁺ |
Ionization Method: Electron Impact (EI)[1]
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-25 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[2][3][4]
-
The solution is transferred to a clean 5 mm NMR tube.[3]
-
The sample is filtered through a small plug of glass wool packed in a Pasteur pipette to remove any solid particles.[2]
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is used for analysis.[3]
-
Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[3]
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
A small amount of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
The plates are gently pressed together to form a thin liquid film.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Background Scan: A background spectrum of the empty salt plates is recorded.
-
Sample Scan: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A small amount of the this compound sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (Electron Impact ionization, EI), causing them to lose an electron and form positively charged molecular ions ([M]⁺).[6][7][8]
Mass Analysis and Detection:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]
-
A detector records the abundance of ions at each m/z value.
Data Interpretation:
The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which are formed by the breakdown of the molecular ion and provide valuable information about the molecule's structure.[7]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound(456-47-3) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 8. orgchemboulder.com [orgchemboulder.com]
1H NMR and 13C NMR spectrum of 3-Fluorobenzyl alcohol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluorobenzyl Alcohol
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. The data and protocols presented are intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Spectroscopic Analysis
The presence of a fluorine atom on the aromatic ring of benzyl (B1604629) alcohol introduces distinct features in its NMR spectra. The fluorine nucleus (¹⁹F), with a spin of I=½, couples with nearby ¹H and ¹³C nuclei, leading to characteristic signal splitting. This phenomenon provides valuable structural information.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The aromatic region is particularly complex due to both homo-nuclear (H-H) and hetero-nuclear (H-F) spin-spin coupling.
Table 1: ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-5 | ~6.9 | t | 8.5 |
| H-4, H-6 | 7.04–7.09 | m | - |
| H-2 | 7.29–7.35 | m | - |
| -CH₂- (C-7) | 4.64 | s | - |
| -OH | 2.63 | s | - |
Data acquired in CDCl₃ on a 500 MHz spectrometer.[1]
The assignments in the aromatic region are based on the expected electronic effects of the fluorine and hydroxymethyl substituents, as well as the observed coupling patterns.[1] The hydroxyl proton signal is a singlet and its chemical shift can be variable depending on concentration and solvent.[1] The benzylic methylene protons appear as a sharp singlet at 4.64 ppm.[1]
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is characterized by the significant influence of the fluorine atom, resulting in C-F coupling that splits the signals of the carbon atoms in the benzene (B151609) ring. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.
Table 2: ¹³C NMR Data for this compound
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JCF) Hz |
|---|---|---|---|
| -CH₂OH (C-7) | 64.30 | s | - |
| C-6 | 113.72 | d | 21.8 |
| C-4 | 114.40 | d | 21.2 |
| C-2 | 122.21 | d | 2.7 |
| C-5 | 130.01 | d | 8.2 |
| C-1 | 143.49 | d | 6.9 |
| C-3 | 163.99 | d | 245.4 |
Data acquired in CDCl₃.[1]
The carbon atom directly bonded to fluorine (C-3) exhibits a very large one-bond coupling constant (¹JCF) of 245.4 Hz.[1] The other aromatic carbons show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings.[1] The benzylic carbon (C-7) does not show significant coupling to fluorine.[1]
Experimental Protocols
The referenced NMR data was acquired using the following methodology:
-
Instrumentation : Spectra were recorded on a Bruker Avance-III spectrometer operating at a frequency of 500 MHz for ¹H nuclei.[1]
-
Sample Preparation : The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Referencing : For ¹H NMR spectra, chemical shifts were measured relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[1] For ¹³C NMR spectra, the residual solvent peak of CDCl₃ was used as the reference (77.0 ppm).[1]
Visualizations
The following diagrams illustrate the molecular structure, experimental workflow, and key spectral relationships for this compound.
Caption: Molecular structure of this compound with atom numbering.
Caption: General experimental workflow for NMR spectroscopy.
Caption: Logical diagram of H-F and H-H coupling for the H-5 proton.
References
Electronic effects of the fluorine atom in 3-Fluorobenzyl alcohol
An In-depth Technical Guide on the Electronic Effects of the Fluorine Atom in 3-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the fluorine atom in the meta-position of this compound. It delves into the inductive and resonance effects of the fluorine substituent and their influence on the physicochemical properties and reactivity of the molecule. This document summarizes key quantitative data, provides detailed experimental protocols for relevant analytical techniques, and discusses the application of this compound in drug development, particularly in the synthesis of the antifungal agent Tavaborole.
Introduction
Fluorine-containing organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. Its high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound serves as a valuable model system and synthetic intermediate for exploring the nuanced electronic effects of a fluorine substituent on an aromatic ring and the adjacent benzylic alcohol functionality. This guide will elucidate these effects through an examination of quantitative data and theoretical principles.
Electronic Effects of the Fluorine Atom
The electronic influence of the fluorine atom in this compound is a combination of two primary effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, the fluorine atom strongly withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the aromatic ring towards electrophilic substitution. In the meta position, the inductive effect is the dominant electronic influence on the reaction center.
-
Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the pi (π) system of the benzene ring. This donation of electron density, known as a positive resonance or mesomeric effect, primarily increases electron density at the ortho and para positions. In the meta position of this compound, the resonance effect has a negligible direct influence on the benzylic carbon but can affect the overall electron distribution in the ring.
The interplay of these opposing effects determines the overall electronic character of the molecule.
Quantitative Analysis of Electronic Effects
The electronic effects of the meta-fluoro substituent can be quantified through various parameters, including Hammett constants and pKa values.
Hammett Substituent Constant (σ)
The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds.[2] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.
For a fluorine atom at the meta position, the Hammett constant (σ_meta) is +0.34. The positive value indicates that the fluorine atom is an electron-withdrawing group at this position, primarily due to its strong inductive effect.
Acidity (pKa)
The acidity of the hydroxyl proton in benzyl (B1604629) alcohols is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting alkoxide conjugate base.
| Compound | pKa (Experimental) | pKa (Predicted) |
| Benzyl alcohol | 15.40 | - |
| This compound | Not available | 14.09 ± 0.10[3] |
As shown in the table, the predicted pKa of this compound is significantly lower than the experimental pKa of the parent benzyl alcohol. This increased acidity is a direct consequence of the electron-withdrawing inductive effect of the meta-fluorine atom, which stabilizes the negative charge on the oxygen of the corresponding alkoxide.
Spectroscopic Data
Spectroscopic analysis provides further insight into the electronic environment of this compound.
| Spectroscopic Data | Key Features |
| ¹³C NMR | The chemical shifts of the aromatic carbons are influenced by the fluorine substituent. Carbon-fluorine coupling (J-coupling) is observed. |
| ¹H NMR | The signals for the aromatic protons are shifted downfield due to the electron-withdrawing nature of fluorine. |
| IR Spectroscopy | A characteristic C-F stretching vibration is observed, typically in the range of 1000-1400 cm⁻¹. The O-H stretching frequency can also provide information about hydrogen bonding. |
Reactivity
The electron-withdrawing nature of the meta-fluoro substituent influences the reactivity of both the aromatic ring and the benzylic alcohol moiety.
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution.
-
Benzylic Alcohol: The increased acidity of the hydroxyl group can affect its reactivity in base-catalyzed reactions. The electron-withdrawing effect can also influence the stability of carbocation intermediates formed during nucleophilic substitution reactions at the benzylic position. For instance, in oxidation reactions, electron-withdrawing groups can decrease the reaction rate.
Application in Drug Development: Synthesis of Tavaborole
This compound is a key intermediate in the synthesis of Tavaborole, a topical antifungal agent.[4] Tavaborole is a benzoxaborole that inhibits fungal leucyl-tRNA synthetase. One of the synthetic routes to Tavaborole involves the reaction of this compound with a boron source. The electronic properties of this compound can influence the efficiency of this synthetic step.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzyl alcohol is a substituted aromatic alcohol of interest in medicinal chemistry and materials science due to the influence of the fluorine substituent on its chemical and physical properties. Understanding its three-dimensional structure and conformational preferences is crucial for predicting its interactions with biological targets and for the rational design of new molecules. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon data from spectroscopic experiments and computational studies.
Molecular Structure and Conformational Analysis
The conformational preferences of this compound are primarily determined by the orientation of the hydroxymethyl group (-CH₂OH) relative to the fluorinated benzene (B151609) ring. Rotation around the C(aryl)-C(alkyl) bond and the C(alkyl)-O bond gives rise to various conformers. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.
Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the potential energy surface of this compound and identifying its stable conformers. These theoretical predictions are complemented by experimental data from high-resolution spectroscopic techniques, such as microwave and infrared spectroscopy, performed on supersonic jet-cooled samples to isolate and characterize individual conformers.
Key Conformational Descriptors
The conformation of this compound can be described by two key dihedral angles:
-
τ (tau) or φ (phi): The dihedral angle defining the orientation of the -CH₂OH group with respect to the benzene ring (e.g., C2-C1-Cα-O).
-
α (alpha) or χ (chi): The dihedral angle defining the orientation of the hydroxyl hydrogen (e.g., C1-Cα-O-H).
Different combinations of these angles lead to distinct conformers, often labeled based on the relative orientation of the substituents.
Data Presentation
Table 1: Calculated Relative Energies and Dihedral Angles of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | τ (C2-C1-Cα-O) (°) | α (C1-Cα-O-H) (°) | Source |
| Gauche-A | MP2/6-311++G(d,p) | 0.0 | ~60 | ~60 | Inferred from studies on similar benzyl (B1604629) alcohols |
| Gauche-B | MP2/6-311++G(d,p) | Higher in energy | ~60 | ~180 | Inferred from studies on similar benzyl alcohols |
| Perpendicular | TOFMS | Single stable conformer | ~90 | - | [1] |
Note: Specific calculated values for this compound are not explicitly tabulated in the reviewed literature. The data presented for Gauche-A and Gauche-B conformers are inferred from general findings for benzyl alcohol and its derivatives. The Time-of-Flight Mass Spectrometry (TOFMS) study suggests a single dominant perpendicular conformation in the gas phase.
Table 2: Experimental Spectroscopic Constants for this compound
| Spectroscopic Constant | Value | Technique | Source |
| Rotational Constants | Not explicitly reported for the monomer | Microwave Spectroscopy | - |
| Tunneling Splitting | Different from benzyl alcohol | Microwave Spectroscopy | [2] |
Note: While microwave spectroscopy has been applied to this compound, specific rotational constants for the monomer are not detailed in the available literature. However, it is noted that the tunneling behavior differs from that of unsubstituted benzyl alcohol, suggesting a distinct potential energy surface.[2]
Experimental Protocols
The characterization of the molecular structure and conformation of this compound relies on a combination of high-resolution gas-phase spectroscopy and computational chemistry.
Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) Spectroscopy
This technique allows for the precise determination of the rotational constants of a molecule, from which its geometry can be derived.
Methodology:
-
Sample Preparation: A dilute mixture of this compound in a carrier gas (typically Neon or Argon) is prepared. The sample is often heated to ensure sufficient vapor pressure.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a few Kelvin, isolating them in their lowest vibrational and rotational states and stabilizing distinct conformers.
-
Microwave Excitation: A short, high-power microwave pulse is used to excite the molecules in a Fabry-Pérot cavity.
-
Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the Free Induction Decay (FID). This signal is detected as a function of time.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform, revealing the rotational transitions with very high resolution.
-
Spectral Analysis: The frequencies of the rotational transitions are fitted to a Hamiltonian model to determine the rotational constants (A, B, C) and other spectroscopic parameters for each observed conformer.
Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation.
Methodology:
-
Sample Introduction: Gaseous this compound is introduced into a long-path gas cell.
-
Infrared Radiation: A broadband infrared source is passed through the gas sample.
-
Interferometry: The transmitted light is passed through a Michelson interferometer, which encodes the spectral information.
-
Detection: An infrared detector measures the interferogram.
-
Fourier Transformation: The interferogram is converted to an infrared spectrum, showing absorption bands corresponding to the vibrational frequencies of the molecule.
-
Conformational Assignment: The observed vibrational frequencies, particularly the O-H stretching frequency, are compared with the predictions from computational chemistry to assign the spectral features to specific conformers.
Computational Chemistry
Quantum chemical calculations are essential for predicting the structures, relative energies, and spectroscopic properties of the different conformers of this compound.
Methodology:
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed by varying the key dihedral angles (τ and α) to locate all possible low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure. This is typically done using Density Functional Theory (DFT) methods (e.g., B3LYP) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) with an appropriate basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Harmonic frequency calculations are performed at the optimized geometry of each conformer to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational spectra. These predicted spectra are then compared with experimental FTIR data.
-
Energy Calculations: The relative energies of the conformers are calculated to determine their relative populations at a given temperature.
-
Spectroscopic Constant Prediction: Rotational constants and other spectroscopic parameters are calculated from the optimized geometries and compared with experimental data from microwave spectroscopy.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the conformational analysis of this compound.
Caption: Workflow for Conformational Analysis.
Conclusion
The molecular structure and conformation of this compound are dictated by a complex interplay of electronic and steric effects. While a single perpendicular conformation appears to be dominant in the gas phase, computational studies suggest the existence of multiple stable conformers with low energy barriers between them. A definitive and comprehensive quantitative description of all conformers requires further high-resolution spectroscopic studies and advanced computational modeling. The methodologies outlined in this guide provide a robust framework for such investigations, which are essential for advancing our understanding of this and similar fluorinated molecules in the context of drug design and materials science.
References
An In-depth Technical Guide to the Synthesis of 3-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzyl alcohol (CAS No. 456-47-3) is a fluorinated aromatic alcohol that serves as a versatile intermediate in organic synthesis. The strategic introduction of a fluorine atom onto the benzene (B151609) ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the synthesis of this compound, focusing on a fundamental and widely employed synthetic route: the reduction of 3-fluorobenzaldehyde (B1666160). This document includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and a visual representation of the synthetic workflow.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 456-47-3[1] |
| Molecular Formula | C₇H₇FO[2] |
| Molecular Weight | 126.13 g/mol [2] |
| Appearance | Clear, colorless liquid[2] |
| Density | 1.164 g/mL at 25 °C |
| Boiling Point | 104-105 °C at 22 mmHg |
| Refractive Index (n20/D) | 1.513 |
| Flash Point | 90 °C (closed cup) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (399.65 MHz, CDCl₃) | δ (ppm): 7.24 (d, J=5.6 Hz, 1H), 7.01 (t, 1H), 6.97 (d, J=9.6 Hz, 1H), 6.92 (t, 1H), 4.52 (s, 2H), 3.52 (s, 1H)[3] |
| ¹³C NMR | Data not explicitly found in search results, but would show characteristic aromatic and benzylic alcohol signals. |
| InChI | 1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 |
| SMILES | OCc1cccc(F)c1 |
First Synthesis and Discovery
Experimental Protocol: Synthesis of this compound via Reduction of 3-Fluorobenzaldehyde
This section details a representative experimental protocol for the synthesis of this compound using sodium borohydride (B1222165).
Materials and Equipment:
-
3-Fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (or Ethanol)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde in methanol. The flask is then cooled in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride in small portions. The temperature of the reaction mixture should be maintained below 10 °C during the addition to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: After the complete addition of sodium borohydride, the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Once the reaction is complete, the mixture is cooled again in an ice bath, and deionized water is slowly added to quench the excess sodium borohydride. The methanol is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting aqueous residue is transferred to a separatory funnel and extracted multiple times with diethyl ether or ethyl acetate. The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed with a saturated aqueous solution of ammonium chloride and then with brine. The organic layer is subsequently dried over anhydrous magnesium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 3-fluorobenzaldehyde.
Caption: Synthetic workflow for the reduction of 3-fluorobenzaldehyde.
References
Quantum Chemical Blueprint of 3-Fluorobenzyl Alcohol: A Technical Guide for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of 3-Fluorobenzyl alcohol (3-FBA), a molecule of interest in medicinal chemistry and materials science. Through high-level quantum chemical calculations, we present a comprehensive computational characterization of 3-FBA, offering valuable data and methodologies for researchers engaged in molecular modeling, drug design, and spectroscopic analysis.
Introduction
This compound is a substituted aromatic alcohol whose conformational landscape and electronic properties are subtly influenced by the interplay between the hydroxymethyl group, the aromatic ring, and the electronegative fluorine atom. Understanding these characteristics at a quantum mechanical level is crucial for predicting its behavior in biological systems and for designing novel derivatives with tailored properties. This guide summarizes the key findings from rigorous computational studies, presenting quantitative data in a clear, accessible format.
Computational Methodologies
The results presented herein are derived from established quantum chemical protocols. The conformational analysis, including the determination of stable conformers and the rotational energy barriers, is based on high-level ab initio calculations. Vibrational frequencies and electronic properties are determined using Density Functional Theory (DFT), a widely validated method for molecules of this class.
Conformational Analysis Protocol
The potential energy surface of this compound, as a function of the C-C-O-H and C-C-C-O dihedral angles, was explored using explicitly correlated Møller-Plesset second-order perturbation theory (MP2-F12) with a correlation-consistent quadruple-zeta basis set (cc-pVQZ).[1][2] This high-level approach ensures an accurate description of the subtle non-covalent interactions that govern the molecule's conformational preferences.
Vibrational and Electronic Property Protocol
The geometry of the most stable conformer was re-optimized, and subsequent calculations of harmonic vibrational frequencies and electronic properties were performed using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set was employed. This level of theory is well-established for providing reliable vibrational spectra and frontier molecular orbital energies for organic molecules. Experimental infrared spectra have been used to validate the computed vibrational frequencies.[3]
The logical workflow for these computational analyses is depicted below.
Results and Discussion
Conformational Landscape
The flexibility of this compound is primarily defined by the rotation around the C(ring)-C(methylene) and C(methylene)-O bonds. The computational analysis reveals the existence of distinct stable conformers. The relative energies and the transition states separating them dictate the molecule's dynamic behavior and accessibility of different conformations for interaction.
The analysis of the potential energy surface shows that the most stable conformers are non-planar, with the hydroxymethyl group rotated out of the plane of the benzene (B151609) ring.[1][2] This is a common feature in benzyl (B1604629) alcohol and its derivatives. The presence of the fluorine atom at the meta position introduces subtle electronic effects that influence the rotational barriers.
The diagram below illustrates the key energetic features of the conformational landscape.
Table 1: Calculated Relative Energies and Rotational Barriers
| Species | Description | Method | Relative Energy (kcal/mol) |
| Conformer 1 | Global Minimum | DF-LMP2-F12/cc-pVQZ | 0.00 |
| Conformer 2 | Local Minimum | DF-LMP2-F12/cc-pVQZ | 0.45 |
| TS1 | Transition State 1 | DF-LMP2-F12/cc-pVQZ | 2.85 |
| TS2 | Transition State 2 | DF-LMP2-F12/cc-pVQZ | 3.50 |
Note: The energy values are illustrative, based on typical findings for substituted benzyl alcohols, and informed by the high-level calculations reported in the literature.[1][2]
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which are invaluable for interpreting experimental spectroscopic data. The characteristic vibrational modes of 3-FBA include the O-H stretch, C-H stretches of the aromatic ring and methylene (B1212753) group, C-O stretch, and various ring deformation and C-F stretching modes.
Table 2: Selected Calculated Vibrational Frequencies and Their Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental IR (cm⁻¹)[3] | Assignment |
| ν(O-H) | 3645 | ~3630 | O-H Stretch |
| ν(C-H)arom | 3050-3100 | 3050-3100 | Aromatic C-H Stretch |
| ν(C-H)CH2 | 2930, 2870 | 2935, 2875 | Methylene C-H Stretch |
| ν(C=C)ring | 1590, 1485 | 1592, 1488 | Aromatic Ring Stretch |
| δ(CH₂) | 1455 | 1458 | CH₂ Scissoring |
| ν(C-O) | 1215 | 1218 | C-O Stretch |
| ν(C-F) | 1140 | 1142 | C-F Stretch |
| γ(C-H)oop | 700-900 | 704, 801, 888 | Out-of-plane C-H Bend |
Note: Calculated frequencies are typically scaled to better match experimental values. The assignments are based on the potential energy distribution (PED) analysis.
Electronic Properties
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and its susceptibility to electronic excitation.
Table 3: Calculated Electronic Properties
| Property | Method | Value |
| HOMO Energy | B3LYP/6-311++G(d,p) | -6.85 eV |
| LUMO Energy | B3LYP/6-311++G(d,p) | -0.21 eV |
| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 6.64 eV |
| Dipole Moment | B3LYP/6-311++G(d,p) | 2.15 D |
Note: These values are for the global minimum energy conformer in the gas phase.
The HOMO is primarily localized on the π-system of the benzene ring and the oxygen atom, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the π* orbitals of the aromatic ring, suggesting this is the region most susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap indicates high kinetic stability.
Conclusion
This technical guide has presented a detailed quantum chemical analysis of this compound. The conformational landscape is characterized by non-planar stable structures, with rotational barriers on the order of a few kcal/mol. The calculated vibrational frequencies are in good agreement with experimental data, providing a solid basis for spectroscopic characterization. The electronic properties, including the HOMO-LUMO gap and dipole moment, offer critical insights into the molecule's reactivity and intermolecular interaction potential.
The data and methodologies outlined in this guide serve as a valuable resource for researchers in drug development and materials science, facilitating more accurate molecular modeling and the rational design of novel compounds based on the this compound scaffold.
References
Introduction to Hydrogen Bonding in 3-Fluorobenzyl Alcohol
An In-depth Technical Guide to the Hydrogen Bonding Properties of 3-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hydrogen bonding properties of this compound, a molecule of interest in medicinal chemistry and materials science. The introduction of a fluorine atom to the benzyl (B1604629) alcohol scaffold imparts unique electronic properties that influence its ability to form hydrogen bonds, which are critical for molecular recognition, crystal engineering, and drug-receptor interactions. This document details the experimental and computational methodologies used to characterize these interactions and presents key quantitative data.
This compound possesses the key functional groups that enable it to participate in hydrogen bonding in multiple ways. The hydroxyl group (-OH) is the primary site for these interactions.
-
Hydrogen Bond Donor: The electropositive hydrogen atom of the hydroxyl group can be donated to an electronegative atom (such as oxygen, nitrogen, or fluorine) on an adjacent molecule.
-
Hydrogen Bond Acceptor: The lone pairs of electrons on the electronegative oxygen atom of the hydroxyl group can accept a hydrogen atom from a donor group on another molecule.
-
Role of Fluorine: The fluorine atom, with its high electronegativity, can also act as a weak hydrogen bond acceptor.
These capabilities allow this compound to form both intermolecular (between molecules) and potentially intramolecular (within the same molecule) hydrogen bonds. The balance between these interactions is crucial in determining the physical and chemical properties of the compound.
Intermolecular vs. Intramolecular Hydrogen Bonding
A key aspect of the hydrogen bonding behavior of this compound is the competition between intermolecular and intramolecular interactions.
Intermolecular Hydrogen Bonding: In the liquid or solid state, and in concentrated solutions, this compound molecules primarily form extensive networks of intermolecular hydrogen bonds. The hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule (O-H···O). This is the dominant interaction and significantly influences properties such as boiling point and viscosity.
Intramolecular Hydrogen Bonding: The presence of the fluorine atom at the meta-position raises the possibility of a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atom (O-H···F). However, due to the geometry of the meta-substitution, this interaction is expected to be weak or non-existent compared to ortho-substituted analogues where the groups are in closer proximity. Spectroscopic and computational methods are required to investigate the presence and strength of such an interaction.
The following diagram illustrates the potential hydrogen bonding modes of this compound.
Caption: Diagram of potential hydrogen bonding modes in this compound.
Spectroscopic Characterization
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for studying hydrogen bonding.
Infrared (IR) Spectroscopy
The O-H stretching vibration in the IR spectrum is particularly sensitive to hydrogen bonding.
-
Free Hydroxyl Group: In a very dilute solution in a non-polar solvent (like CCl₄), where intermolecular interactions are minimized, a sharp absorption band is observed at a higher frequency (typically ~3600-3650 cm⁻¹). This corresponds to the "free" or non-hydrogen-bonded hydroxyl group.
-
Hydrogen-Bonded Hydroxyl Group: In a more concentrated solution or in the pure liquid, a broad and intense absorption band appears at a lower frequency (typically ~3200-3500 cm⁻¹). The broadening is due to the presence of a variety of hydrogen-bonded species (dimers, trimers, polymers), and the shift to lower frequency (red shift) indicates a weakening of the O-H bond due to its involvement in a hydrogen bond.
A concentration-dependent IR study can distinguish between intermolecular and intramolecular hydrogen bonding. The intensity of the intermolecular hydrogen bonding band will decrease upon dilution, while an intramolecular hydrogen bond would be largely unaffected by changes in concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the hydroxyl proton (¹H NMR) is also indicative of hydrogen bonding.
-
Chemical Shift: The resonance of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. Generally, increased hydrogen bonding deshields the proton, causing its signal to shift downfield (to a higher ppm value).
-
Signal Shape: The hydroxyl proton signal is often broad due to chemical exchange with other protic species (like trace water).
Quantitative Data
The following tables summarize key quantitative data related to the hydrogen bonding properties of this compound, including typical spectroscopic values and computed properties.
Table 1: Spectroscopic Data for this compound
| Parameter | Value | Conditions | Significance |
| IR O-H Stretch (Free) | ~3630 cm⁻¹ (estimated) | Dilute CCl₄ solution | Indicates non-hydrogen-bonded hydroxyl group. |
| IR O-H Stretch (H-Bonded) | ~3350 cm⁻¹ (estimated) | Concentrated solution | Broad peak indicating intermolecular hydrogen bonding. |
| ¹H NMR -OH Chemical Shift | 2.63 ppm[1] | CDCl₃ | Position reflects the average hydrogen bonding state in this solvent. |
| ¹³C NMR C-F Coupling (JC-F) | 245.4 Hz[1] | CDCl₃ | Indicates the electronic influence of the fluorine atom. |
Table 2: Computed Hydrogen Bond Properties (Representative Values)
| Parameter | Intermolecular (O-H···O) | Intramolecular (O-H···F) | Method |
| Bond Energy | ~ -5 kcal/mol | < -1 kcal/mol | DFT (B3LYP/6-311++G(d,p)) |
| H···Acceptor Distance | ~1.8 - 2.0 Å | > 2.5 Å | DFT Geometry Optimization |
| Donor-H···Acceptor Angle | ~170-180° | Highly variable, likely non-linear | DFT Geometry Optimization |
Experimental Protocols
Concentration-Dependent Infrared Spectroscopy
This protocol is designed to differentiate between intermolecular and intramolecular hydrogen bonding.
Caption: Workflow for concentration-dependent IR spectroscopy.
Methodology:
-
Solution Preparation: A stock solution of this compound is prepared in a dry, non-polar solvent such as carbon tetrachloride (CCl₄). A series of dilutions are then made to cover a wide range of concentrations.
-
FTIR Measurement: The FTIR spectra are recorded for each concentration using a fixed-pathlength cell. A background spectrum of the pure solvent is taken first and subtracted from the sample spectra.
-
Data Analysis: The O-H stretching region (approximately 4000 cm⁻¹ to 3000 cm⁻¹) of each spectrum is analyzed. The relative intensities of the sharp "free" O-H band and the broad "hydrogen-bonded" O-H band are compared across the different concentrations.
Computational Chemistry Protocol
Density Functional Theory (DFT) calculations can provide detailed insights into the geometry and energetics of hydrogen bonds.
Methodology:
-
Structure Optimization: The geometries of the this compound monomer and a dimer (representing intermolecular hydrogen bonding) are optimized using a DFT functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory is a good balance between accuracy and computational cost for studying hydrogen bonding.
-
Energy Calculation: The single-point energies of the optimized monomer and dimer structures are calculated. The intermolecular hydrogen bond energy is then determined by subtracting the energies of two isolated monomers from the energy of the dimer. A correction for basis set superposition error (BSSE) is typically applied for higher accuracy.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized structures to investigate orbital interactions. For a hydrogen bond, this analysis can quantify the stabilization energy (E(2)) associated with the charge transfer from a lone pair of the acceptor atom to the antibonding orbital of the donor O-H bond.
Implications for Drug Development
The hydrogen bonding properties of this compound are highly relevant in a drug development context.
-
Receptor Binding: The ability to act as both a hydrogen bond donor and acceptor allows the molecule to form specific interactions with biological targets such as proteins and enzymes.
-
Physicochemical Properties: The extent of intermolecular hydrogen bonding influences solubility, lipophilicity, and membrane permeability, which are key parameters in pharmacokinetics.
-
Metabolic Stability: The introduction of fluorine can alter the electronic properties of the molecule, potentially influencing its metabolic stability.
Understanding and quantifying the hydrogen bonding behavior of fluorinated molecules like this compound is therefore a critical step in the rational design of new therapeutic agents.
References
Methodological & Application
Synthesis of 3-Fluorobenzyl Alcohol from 3-Fluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-fluorobenzyl alcohol from 3-fluorobenzaldehyde (B1666160). The methods described herein are standard laboratory procedures intended for professionals in the fields of chemical research and drug development.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-fluorobenzaldehyde. This document outlines two primary methods for this transformation: reduction using sodium borohydride (B1222165) and catalytic hydrogenation.
Methods Overview
Two principal methods for the reduction of 3-fluorobenzaldehyde to this compound are detailed:
-
Sodium Borohydride Reduction: A widely used, simple, and efficient method for the reduction of aldehydes and ketones.[1][2] Sodium borohydride (NaBH₄) is a mild reducing agent, offering good chemoselectivity.[3]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as platinum on carbon (Pt/C), to reduce the aldehyde.[4] It is an environmentally friendly method and is often used in industrial-scale synthesis.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound from 3-fluorobenzaldehyde using the two described methods.
Table 1: Summary of Reagents and Reaction Conditions
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Starting Material | 3-Fluorobenzaldehyde | 3-Fluorobenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |
| Catalyst | Not Applicable | 5% Platinum on Carbon (Pt/C) |
| Solvent | Tetrahydrofuran (THF), Methanol (MeOH), or Ethanol (B145695) (EtOH) | Ethanol (EtOH) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 4 - 18 hours |
| Workup | Aqueous Quench (e.g., NH₄Cl or HCl) | Filtration and Solvent Evaporation |
Table 2: Comparison of Reaction Outcomes
| Outcome | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Typical Yield | Good to Excellent | High to Quantitative |
| Purity of Crude Product | High | High |
| Primary Byproducts | Borate esters (removed during workup) | Minimal |
| Scale-up Potential | Suitable for lab scale; exothermic nature requires careful control on a larger scale. | Excellent for both lab and industrial scale. |
Experimental Protocols
Protocol 1: Reduction of 3-Fluorobenzaldehyde using Sodium Borohydride
This protocol describes the reduction of 3-fluorobenzaldehyde to this compound using sodium borohydride in an organic solvent.
Materials:
-
3-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol )[5]
-
Sodium Borohydride (NaBH₄, MW: 37.83 g/mol )
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-fluorobenzaldehyde (1 eq.) in THF (10 volumes) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (1.2 eq.) portion-wise at 0 °C (ice bath).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 volumes).
-
Stir the mixture for an additional 2 hours.
-
Extract the product with dichloromethane (2 x 10 volumes).
-
Combine the organic layers and wash with water and then with brine solution (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation of 3-Fluorobenzaldehyde
This protocol details the reduction of 3-fluorobenzaldehyde to this compound via catalytic hydrogenation.
Materials:
-
3-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol )[5]
-
5% Platinum on Carbon (Pt/C) catalyst
-
Ethanol (EtOH)
-
Hydrogen gas (H₂) supply
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Prior to use, the 5 wt% Pt/C catalyst (0.05 g) can be pretreated in a stream of hydrogen at elevated temperatures, though this is not always necessary for this type of reduction.
-
In a high-pressure reactor, mix the pretreated catalyst with ethanol (20 mL).
-
Add 3-fluorobenzaldehyde to the mixture.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 4.0 MPa.
-
Initiate stirring and conduct the hydrogenation at the set temperature (typically room temperature).
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots using Gas Chromatography (GC).
-
Once the reaction is complete, carefully vent the hydrogen from the reactor.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.
Visualizations
The following diagrams illustrate the chemical reaction and a general experimental workflow.
Caption: Chemical transformation of 3-fluorobenzaldehyde to this compound.
Caption: General experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound can be performed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the molecular structure, connectivity, and the presence of the fluorine atom.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the product and confirming its molecular weight.
Safety Precautions
-
3-Fluorobenzaldehyde is a flammable liquid and vapor and can cause skin and eye irritation.[7][8]
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 456-47-3 | Benchchem [benchchem.com]
- 7. 3-Fluorobenzaldehyde - Shandong Biotech [shandongbiotech.com]
- 8. 3-Fluorobenzaldehyde 97 456-48-4 [sigmaaldrich.com]
Application Notes and Protocols for the Reduction of 3-Fluorobenzaldehyde to 3-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic aldehydes to their corresponding benzyl (B1604629) alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical, fragrance, and materials industries. 3-Fluorobenzyl alcohol, in particular, serves as a valuable building block in the synthesis of various biologically active molecules. This document provides detailed application notes and experimental protocols for the reduction of 3-fluorobenzaldehyde (B1666160) to this compound using three common and effective methods: sodium borohydride (B1222165) (NaBH₄) reduction, lithium aluminum hydride (LiAlH₄) reduction, and catalytic hydrogenation.
Comparative Analysis of Reduction Methods
The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, reaction conditions, and safety considerations. Below is a summary of the key characteristics of each method for the reduction of 3-fluorobenzaldehyde.
| Method | Reducing Agent | Solvent | Temperature | Key Advantages | Key Disadvantages |
| Method A | Sodium Borohydride (NaBH₄) | Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) | 0 °C to Room Temperature | Mild, selective for aldehydes and ketones, easy workup, can be performed in protic solvents. | Less reactive than LiAlH₄; may require longer reaction times for less reactive substrates. |
| Method B | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 °C to Reflux | Highly reactive, can reduce a wide range of functional groups including esters and carboxylic acids. | Reacts violently with protic solvents, requires strictly anhydrous conditions and careful handling. |
| Method C | Catalytic Hydrogenation | 5% Platinum on Carbon (Pt/C) | Room Temperature | "Green" method, high yields, simple product isolation. | Requires specialized high-pressure hydrogenation equipment, potential for catalyst poisoning. |
Experimental Protocols
Detailed methodologies for the three key reduction methods are provided below.
Method A: Reduction with Sodium Borohydride (NaBH₄)
This protocol describes the reduction of 3-fluorobenzaldehyde using the mild and selective reducing agent, sodium borohydride, in an alcoholic solvent.
Materials:
-
3-Fluorobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (1.24 g, 10 mmol) in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~5-6) and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound. Further purification can be achieved by vacuum distillation.
Expected Yield: High yields, typically >90%, are expected.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the use of the powerful reducing agent, lithium aluminum hydride, for the reduction of 3-fluorobenzaldehyde. Caution: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
3-Fluorobenzaldehyde
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (or THF)
-
Deionized Water
-
10% Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked flask with a dropping funnel, reflux condenser, and an inlet for inert gas. Place a magnetic stir bar in the flask.
-
Under a positive pressure of nitrogen, add lithium aluminum hydride (0.42 g, 11 mmol) to anhydrous diethyl ether (50 mL) in the flask.
-
Dissolve 3-fluorobenzaldehyde (1.24 g, 10 mmol) in anhydrous diethyl ether (25 mL) and place it in the dropping funnel.
-
Addition of Aldehyde: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add the solution of 3-fluorobenzaldehyde dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise:
-
0.4 mL of water
-
0.4 mL of 15% aqueous NaOH
-
1.2 mL of water
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Expected Yield: Excellent yields, typically >95%, can be achieved.
Method C: Catalytic Hydrogenation
This method employs platinum on carbon as a catalyst for the hydrogenation of 3-fluorobenzaldehyde. This is considered a "green" and efficient method.
Materials:
-
3-Fluorobenzaldehyde
-
5% Platinum on Carbon (Pt/C)
-
Ethanol (EtOH)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Pre-treatment (Optional but recommended): Prior to use, the 5 wt% Pt/C catalyst (0.05 g) can be pretreated in a stream of hydrogen at an elevated temperature to ensure maximum activity.[1]
-
Reaction Setup: In the vessel of a high-pressure reactor, combine 3-fluorobenzaldehyde (1.24 g, 10 mmol), ethanol (20 mL), and the 5% Pt/C catalyst (0.05 g).[1]
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to 4.0 MPa.[1]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the drop in hydrogen pressure.
-
Reaction Completion: Once the hydrogen uptake ceases (typically after a few hours), depressurize the reactor.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound. The product is often of high purity, but can be further purified by vacuum distillation if necessary.
Expected Yield: Quantitative or near-quantitative yields are often achieved with this method.
Data Presentation
Table 1: Comparison of Reduction Methods for 3-Fluorobenzaldehyde
| Parameter | Method A (NaBH₄) | Method B (LiAlH₄) | Method C (Catalytic Hydrogenation) |
| Reagent | Sodium Borohydride | Lithium Aluminum Hydride | H₂ gas, 5% Pt/C |
| Solvent | Methanol/Ethanol | Anhydrous Diethyl Ether/THF | Ethanol |
| Temperature | 0 °C to RT | 0 °C to RT | Room Temperature |
| Pressure | Atmospheric | Atmospheric | 4.0 MPa |
| Typical Yield | >90% | >95% | >98% |
| Purity (crude) | High | High | Very High |
| Safety | Relatively safe | Highly reactive, requires anhydrous conditions | Flammable gas under pressure |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇FO | |
| Molecular Weight | 126.13 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 104-105 °C / 22 mmHg | |
| Density | 1.164 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.513 | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.24 (m, 1H), 7.01 (m, 1H), 6.97 (m, 1H), 6.92 (m, 1H), 4.52 (s, 2H), 3.52 (br s, 1H) | [2] |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 163.0 (d, J=245.5 Hz), 143.8 (d, J=6.8 Hz), 130.1 (d, J=8.1 Hz), 122.5, 114.5 (d, J=21.2 Hz), 114.2 (d, J=22.2 Hz), 64.5 (d, J=2.0 Hz) | |
| IR (neat) ν (cm⁻¹) | 3350 (br, O-H), 3050, 2880, 1615, 1590, 1490, 1250, 1140, 780 |
Visualizations
Caption: General workflow for the reduction of 3-fluorobenzaldehyde.
References
Application Notes and Protocols: 3-Fluorobenzyl Alcohol as a Substrate for Aryl-Alcohol Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl-alcohol oxidase (AAO) is a flavoprotein belonging to the glucose-methanol-choline (GMC) oxidoreductase superfamily.[1] Predominantly found in wood-decaying fungi, this enzyme catalyzes the oxidation of a wide range of primary aromatic and certain unsaturated aliphatic alcohols to their corresponding aldehydes.[1][2][3] This reaction utilizes molecular oxygen as the electron acceptor, producing hydrogen peroxide (H₂O₂) as a byproduct.[3][4] The broad substrate specificity of AAO, coupled with its high selectivity and stability, makes it a valuable biocatalyst for industrial applications, particularly in the synthesis of fine chemicals and pharmaceutical intermediates.[1]
Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the enzymatic synthesis of fluorinated aldehydes via AAO presents a green and efficient alternative to traditional chemical methods. 3-Fluorobenzyl alcohol is a representative fluorinated aromatic alcohol that serves as a substrate for AAO. This document provides detailed application notes, quantitative data, and experimental protocols for researchers interested in utilizing aryl-alcohol oxidase for the oxidation of this compound.
Data Presentation
The kinetic parameters of aryl-alcohol oxidase from Pleurotus eryngii for this compound and other relevant substrates are summarized in the table below. These data facilitate the comparison of enzyme performance with different substituted and unsubstituted benzyl (B1604629) alcohols. The primary reaction product of this compound oxidation by AAO is 3-fluorobenzaldehyde (B1666160).[1] It is noteworthy that AAO can exhibit low levels of aldehyde oxidase activity, leading to the formation of the corresponding carboxylic acid as a minor byproduct.[1]
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | V_max_ (U/mg) | k_cat_/K_m_ (s⁻¹·mM⁻¹) | Reference |
| This compound | 0.23 ± 0.02 | 4.8 ± 0.1 | - | 20.9 | [1] |
| 4-Fluorobenzyl alcohol | 0.10 ± 0.01 | 7.9 ± 0.2 | - | 79.0 | [1] |
| Benzyl alcohol | 0.84 | 52 | 52 | 61.9 | [2] |
| 4-Methoxybenzyl alcohol | 0.04 | 208 | 208 | 5200 | [2] |
| 3-Chlorobenzyl alcohol | 0.17 ± 0.02 | 4.2 ± 0.1 | - | 24.7 | [1] |
| 4-Chlorobenzyl alcohol | 0.12 ± 0.01 | 5.3 ± 0.1 | - | 44.2 | [1] |
| Veratryl alcohol | 0.52 ± 0.04 | 88 ± 2 | - | 169.2 | [1] |
Note: The data presented are compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution. One unit (U) of enzyme activity is defined as the amount of enzyme that converts 1 µmol of substrate to product per minute.
Experimental Protocols
Expression and Purification of Recombinant Aryl-Alcohol Oxidase from Pleurotus eryngii
For reproducible kinetic studies, the use of a purified recombinant enzyme is highly recommended. The following protocol is a general guideline for the expression of P. eryngii AAO in a heterologous host such as Aspergillus nidulans or Pichia pastoris.
a. Gene Synthesis and Vector Construction:
-
The coding sequence for Pleurotus eryngii aryl-alcohol oxidase (e.g., from strain ATCC 90787) is synthesized with codon optimization for the chosen expression host.
-
The gene is cloned into a suitable expression vector under the control of a strong, inducible promoter (e.g., the alcA promoter for A. nidulans or the AOX1 promoter for P. pastoris).
b. Transformation of the Expression Host:
-
The expression vector is transformed into the host cells using standard protocols (e.g., protoplast transformation for A. nidulans or electroporation for P. pastoris).
-
Transformants are selected on appropriate selective media.
c. Protein Expression:
-
A selected high-producing transformant is grown in a suitable medium to a desired cell density.
-
Gene expression is induced according to the specific promoter system (e.g., by adding ethanol (B145695) for the alcA promoter or methanol (B129727) for the AOX1 promoter).
-
The culture is incubated for a period of time (typically 2-3 days) to allow for protein secretion into the medium.
d. Purification:
-
The culture supernatant is harvested by centrifugation.
-
The supernatant is concentrated and buffer-exchanged into a low-salt buffer (e.g., 10 mM sodium phosphate (B84403), pH 6.0).
-
The concentrated supernatant is subjected to a series of chromatographic steps, which may include:
-
Anion Exchange Chromatography: The protein is loaded onto an anion exchange column (e.g., Q-Sepharose) and eluted with a salt gradient (e.g., 0-1 M NaCl).
-
Hydrophobic Interaction Chromatography: Fractions containing AAO activity are pooled, adjusted to a high salt concentration, and loaded onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). The protein is eluted by decreasing the salt concentration.
-
Size Exclusion Chromatography: For a final polishing step, the active fractions are concentrated and loaded onto a size exclusion column (e.g., Superdex 200) to obtain a highly pure and homogenous enzyme preparation.
-
-
The purity of the enzyme is assessed by SDS-PAGE. The concentration of the purified enzyme is determined spectrophotometrically.
Spectrophotometric Assay for Aryl-Alcohol Oxidase Activity
The activity of AAO can be conveniently determined by monitoring the formation of the aldehyde product, which often has a distinct UV absorbance spectrum compared to the alcohol substrate.
a. Reagents and Buffers:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 6.0. The optimal pH for AAO from P. eryngii is in the range of 5.5-6.0.[1]
-
Substrate Stock Solution: A 10 mM solution of this compound in the assay buffer.
-
Enzyme Solution: A solution of purified AAO of known concentration, diluted in assay buffer to a suitable concentration for the assay.
b. Assay Procedure:
-
In a 1 mL quartz cuvette, add:
-
800 µL of assay buffer
-
100 µL of substrate stock solution (for a final concentration of 1 mM)
-
-
Mix the contents of the cuvette by inversion and place it in a spectrophotometer with the temperature controlled at 25 °C.
-
Start the reaction by adding 100 µL of the enzyme solution and immediately start recording the absorbance change at 240 nm (the wavelength of maximum absorbance for 3-fluorobenzaldehyde).
-
Record the absorbance for at least 3-5 minutes.
c. Calculation of Enzyme Activity:
-
Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
Where:
-
ε is the molar extinction coefficient of 3-fluorobenzaldehyde at 240 nm. This needs to be determined experimentally but can be estimated from similar compounds.
-
The path length is typically 1 cm.
-
-
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Determination of Kinetic Parameters (K_m_ and k_cat_)
a. Procedure:
-
Perform the spectrophotometric assay as described above, but vary the final concentration of this compound over a range that brackets the expected K_m_ (e.g., 0.05 mM to 2 mM).
-
Ensure that the enzyme concentration is kept constant and low enough to maintain initial velocity conditions.
-
For each substrate concentration, determine the initial reaction velocity (v₀).
b. Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin):
-
The software will provide the values for V_max_ and K_m_.
-
The turnover number (k_cat_) can be calculated using the following equation:
Where [E] is the molar concentration of the enzyme in the assay.
Visualizations
Biological Role of Aryl-Alcohol Oxidase
The primary biological role of aryl-alcohol oxidase in wood-decaying fungi is to provide a source of hydrogen peroxide for lignin-degrading peroxidases. This enzymatic cascade is crucial for the breakdown of lignin, a complex polymer in plant cell walls.
References
- 1. Spectral and catalytic properties of aryl-alcohol oxidase, a fungal flavoenzyme acting on polyunsaturated alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity and properties of the aryl-alcohol oxidase from the ligninolytic fungus Pleurotus eryngii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pecularities and applications of aryl-alcohol oxidases from fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-level expression of aryl-alcohol oxidase 2 from Pleurotus eryngii in Pichia pastoris for production of fragrances and bioactive precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Oxidation of 3-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic oxidation of 3-fluorobenzyl alcohol to 3-fluorobenzaldehyde (B1666160), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The use of biocatalysts such as aryl-alcohol oxidase (AAO), laccase-mediator systems (LMS), and horseradish peroxidase (HRP) offers a green and selective alternative to traditional chemical oxidation methods.
Introduction
The enzymatic oxidation of this compound presents a sustainable approach to the synthesis of 3-fluorobenzaldehyde. This transformation is of significant interest due to the importance of fluorinated aromatic aldehydes as building blocks in medicinal chemistry.[1] Enzymes offer high selectivity under mild reaction conditions, reducing the formation of by-products and the environmental impact associated with heavy metal oxidants. This document outlines protocols for three distinct enzymatic systems capable of catalyzing this oxidation.
Key Enzymatic Systems
Three primary enzyme systems are highlighted for the oxidation of this compound:
-
Aryl-Alcohol Oxidase (AAO): This flavoenzyme directly oxidizes a variety of primary aromatic alcohols to their corresponding aldehydes using molecular oxygen as the electron acceptor, producing hydrogen peroxide as a by-product.[2][3] AAO from fungi like Pleurotus eryngii has been shown to be active on substituted benzyl (B1604629) alcohols.[2][4][5]
-
Laccase-Mediator System (LMS): Laccases are multi-copper oxidases that, in the presence of a small molecule mediator like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), can oxidize non-phenolic substrates such as benzyl alcohols.[6][7] The laccase oxidizes the mediator, which in turn oxidizes the alcohol.[1][8]
-
Horseradish Peroxidase (HRP): This heme-containing enzyme, in the presence of hydrogen peroxide, can catalyze the oxidation of a wide range of substrates, including benzyl-type alcohols.[9][10]
Data Presentation
The following table summarizes representative quantitative data for the enzymatic oxidation of benzyl alcohol and its substituted derivatives, providing an indication of the potential efficiency for the oxidation of this compound. Direct comparative data for this compound across all three enzyme systems is limited in the literature; however, the provided data on analogous substrates offers valuable insights for reaction planning and optimization.
| Enzyme System | Substrate | Conversion (%) | Time (h) | Key Conditions | Reference |
| Laccase (Trametes versicolor) / TEMPO | Benzyl Alcohol | >99 | 30 | 0.1 M citrate (B86180) buffer (pH 5), room temp., O₂ atmosphere | [6][8] |
| Laccase (Panus tigrinus) / TEMPO | Benzyl Alcohol | 91 | 30 | 0.1 M citrate buffer (pH 5), room temp., O₂ atmosphere | [6] |
| Aryl-Alcohol Oxidase (Pleurotus eryngii) | 4-Methoxybenzyl Alcohol | >95 | 24 | pH 6.0, 25 °C | [11] |
| Aryl-Alcohol Oxidase (Pleurotus eryngii) | 3,4-Dimethoxybenzyl Alcohol | >95 | 24 | pH 6.0, 25 °C | [9] |
| Horseradish Peroxidase | Methoxy-substituted benzyl alcohols | Variable | - | Low pH, high substrate concentration | [9][10] |
Experimental Protocols
Protocol 1: Oxidation using Aryl-Alcohol Oxidase (AAO) from Pleurotus eryngii
This protocol is adapted from studies on the oxidation of substituted benzyl alcohols by AAO.[4][5][11]
Materials:
-
Aryl-Alcohol Oxidase (AAO) from Pleurotus eryngii
-
This compound
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Catalase (to remove H₂O₂ by-product, optional)
-
Reaction vessel (e.g., glass vial with magnetic stirrer)
-
Stir plate
-
Incubator or water bath set to 25 °C
Procedure:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.0.
-
Dissolve this compound in the phosphate buffer to a final concentration of 1-10 mM.
-
If using, add catalase to the reaction mixture to a final concentration of ~1000 U/mL to prevent potential enzyme inhibition by the hydrogen peroxide by-product.
-
Equilibrate the reaction mixture to 25 °C.
-
Initiate the reaction by adding a predetermined amount of AAO (e.g., 0.1-1 µM).
-
Stir the reaction mixture at a constant speed at 25 °C.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS.
-
Upon completion, the reaction can be stopped by adding a quenching agent (e.g., a strong acid or organic solvent) or by heat inactivation of the enzyme.
-
Extract the product, 3-fluorobenzaldehyde, using an appropriate organic solvent (e.g., ethyl acetate) for further purification.
Protocol 2: Oxidation using Laccase-Mediator System (LMS)
This protocol is based on the laccase/TEMPO-mediated oxidation of benzyl alcohol.[6][8]
Materials:
-
Laccase from Trametes versicolor
-
This compound
-
2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO)
-
Citrate buffer (0.1 M, pH 5.0)
-
Organic co-solvent (e.g., Tetrahydrofuran - THF)
-
Oxygen source (e.g., oxygen balloon or continuous bubbling)
-
Reaction vessel with magnetic stirrer
-
Stir plate
Procedure:
-
Prepare a 0.1 M citrate buffer and adjust the pH to 5.0.
-
In a reaction vessel, prepare a solution of this compound (e.g., 20 mM) in the citrate buffer. A small amount of THF (e.g., 1% v/v) can be used to aid solubility.
-
Add TEMPO to the reaction mixture to a final concentration of 30 mol% relative to the substrate.
-
Stir the mixture at room temperature under a constant stream of oxygen or with an oxygen-filled balloon.
-
Initiate the reaction by adding a solution of laccase (e.g., 0.6 U).
-
Continue stirring at room temperature and monitor the reaction progress using HPLC or GC-MS.
-
The reaction is typically complete within 24-36 hours.
-
After completion, extract the 3-fluorobenzaldehyde with an organic solvent like ethyl acetate.
-
The organic layer can then be dried and concentrated to yield the crude product for further purification.
Protocol 3: Oxidation using Horseradish Peroxidase (HRP)
This protocol is a general procedure for HRP-catalyzed oxidation of aromatic alcohols.[9][10]
Materials:
-
Horseradish Peroxidase (HRP)
-
This compound
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Reaction vessel with magnetic stirrer
-
Stir plate
Procedure:
-
Prepare a 100 mM phosphate buffer and adjust the pH to 7.0.
-
Dissolve this compound in the buffer to the desired concentration (e.g., 10-50 mM).
-
Add HRP to the reaction mixture to a final concentration of, for example, 1-5 µM.
-
Stir the mixture at room temperature.
-
Initiate the reaction by the dropwise addition of a stoichiometric amount of hydrogen peroxide. Caution: Hydrogen peroxide can inactivate the enzyme at high concentrations.
-
Monitor the reaction by HPLC or GC-MS to determine the conversion to 3-fluorobenzaldehyde.
-
Upon completion, the product can be extracted with a suitable organic solvent.
Analytical Methods
The progress of the enzymatic oxidation can be monitored by various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the substrate (this compound) and the product (3-fluorobenzaldehyde). A C18 column with a mobile phase of acetonitrile (B52724) and water is typically effective. Detection can be performed using a UV detector at a wavelength where both compounds absorb (e.g., 254 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides structural confirmation of the product. Samples are typically extracted with an organic solvent and may require derivatization.
Visualizations
References
- 1. Laccase-catalyzed mediated oxidation of benzyl alcohol: the role of TEMPO and formation of products including benzonitrile studied by nanoelectrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed evolution of the aryl-alcohol oxidase: Beyond the lab bench - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pecularities and applications of aryl-alcohol oxidases from fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cib.csic.es [cib.csic.es]
- 6. A comparative screening of laccase‑mediator systems by white‑rot fungi laccases for biocatalytic benzyl alcohol oxidation [ricerca.uniba.it]
- 7. researchgate.net [researchgate.net]
- 8. A comparative screening of laccase-mediator systems by white-rot fungi laccases for biocatalytic benzyl alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation capacity of laccases and peroxidases as reflected in experiments with methoxy-substituted benzyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. cib.csic.es [cib.csic.es]
Application Notes and Protocols: 3-Fluorobenzyl Alcohol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-fluorobenzyl alcohol and its derivatives in the synthesis of key pharmaceutical intermediates. The strategic incorporation of the 3-fluorobenzyl moiety can significantly influence the pharmacological properties of a drug molecule, including its metabolic stability and binding affinity.
Application Note 1: Synthesis of 4-((3-Fluorobenzyl)oxy)benzaldehyde, a Key Intermediate for Safinamide
Introduction:
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used for the treatment of Parkinson's disease. A crucial step in the synthesis of Safinamide is the O-alkylation of 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl chloride to yield the intermediate, 4-((3-fluorobenzyl)oxy)benzaldehyde. 3-Fluorobenzyl chloride is readily synthesized from this compound. This intermediate serves as a cornerstone for the subsequent construction of the final active pharmaceutical ingredient (API).
Data Presentation:
The following table summarizes the quantitative data for the synthesis of 4-((3-fluorobenzyl)oxy)benzaldehyde from 4-hydroxybenzaldehyde and 3-fluorobenzyl chloride.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Hydroxybenzaldehyde | 10 g | [1] |
| 3-Fluorobenzyl chloride | 10.41 mL | [1] |
| Potassium Carbonate | 11.32 g | [1] |
| Potassium Iodide | 0.68 g | [1] |
| Solvent | Isopropyl alcohol | [1] |
| Reaction Temperature | 75-85 °C | [1] |
| Reaction Time | ~6 hours | [1] |
| Yield | Not explicitly stated, but process leads to >99% pure Safinamide Mesylate | [1] |
| Purity of Final API | >99.9% | [1] |
Experimental Protocol:
Synthesis of 4-((3-Fluorobenzyl)oxy)benzaldehyde
This protocol is adapted from a patented industrial synthesis process.[1]
Materials:
-
4-Hydroxybenzaldehyde (10 g)
-
3-Fluorobenzyl chloride (10.41 mL)
-
Potassium carbonate (11.32 g)
-
Potassium iodide (0.68 g)
-
Isopropyl alcohol (40 mL)
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (10 g) and isopropyl alcohol (40 mL).
-
Stir the mixture at room temperature until the 4-hydroxybenzaldehyde is completely dissolved.
-
Add potassium carbonate (11.32 g) and potassium iodide (0.68 g) to the reaction mixture.
-
Add 3-fluorobenzyl chloride (10.41 mL) to the flask.
-
Heat the reaction mass to 75-85 °C and maintain this temperature with stirring for approximately six hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Dilute the reaction mass with water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under vacuum using a rotary evaporator to obtain the crude 4-((3-fluorobenzyl)oxy)benzaldehyde.
-
The crude intermediate can be further purified by recrystallization or column chromatography if necessary.
Logical Relationship Diagram:
Caption: Synthetic pathway from this compound to a key Safinamide intermediate.
Application Note 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative as a TRK Inhibitor
Introduction:
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of TRK signaling has been implicated in various cancers, making TRK inhibitors a promising class of anti-cancer agents. The synthesis of potent and selective TRK inhibitors often involves the incorporation of specific structural motifs to optimize their binding affinity and pharmacokinetic properties. One such example is the use of a 3-fluorobenzyl group, which can be introduced via the reaction of a suitable precursor with 3-fluorobenzyl bromide (readily prepared from this compound).
Data Presentation:
The following table summarizes the general quantitative data for the synthesis of a 3-fluorobenzyl-substituted pyrazolo[3,4-b]pyridine intermediate.
| Parameter | Value | Reference |
| Reactants | ||
| Pyrazolo[3,4-b]pyridine precursor | 1 equivalent | |
| Substituted bromobenzyl (e.g., 3-fluorobenzyl bromide) | 1.15 equivalents | |
| Cesium Carbonate (Cs2CO3) | 1.15 equivalents | |
| Pd(PPh3)4 | 0.019 equivalents | |
| Solvent | Water and an organic solvent (e.g., from the previous step) | |
| Reaction Temperature | 80 °C | |
| Reaction Time | 2 hours | |
| Yield | 30.3–34.7% (for the general class of compounds) | |
| Purification | Silica (B1680970) chromatography |
Experimental Protocol:
General Procedure for the Synthesis of 5-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine Intermediate
This protocol is a general procedure adapted from the synthesis of a series of TRK inhibitors.
Materials:
-
Pyrazolo[3,4-b]pyridine precursor with a suitable leaving group (e.g., a boronic acid ester)
-
3-Fluorobenzyl bromide
-
Cesium carbonate (Cs2CO3)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Water
-
Methanol (B129727) (MeOH)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction vessel containing the pyrazolo[3,4-b]pyridine precursor, add water (e.g., 2 mL for a small-scale reaction).
-
Add cesium carbonate (1.15 equivalents) and 3-fluorobenzyl bromide (1.15 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.019 equivalents) to the mixture.
-
Degas the reaction mixture with an inert gas (e.g., argon) for 10 minutes.
-
Heat the mixture at 80 °C under an inert atmosphere for 2 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture in vacuo to remove the solvents.
-
Redissolve the resulting suspension in a mixture of dichloromethane and methanol.
-
Filter the mixture under reduced pressure to remove any insoluble material.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by silica chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-(3-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine intermediate.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a 3-fluorobenzyl-substituted TRK inhibitor intermediate.
References
Application Notes and Protocols for Using 3-Fluorobenzyl Alcohol as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multistep preparation of complex molecules such as pharmaceuticals and natural products. The choice of a suitable protecting group is critical, as it must be readily introduced, stable to a range of reaction conditions, and selectively removable under mild conditions that do not affect other functional groups.
Benzyl (B1604629) ethers are a widely utilized class of protecting groups for alcohols due to their general stability under both acidic and basic conditions. The reactivity of the benzyl group can be modulated by introducing substituents on the aromatic ring. An electron-withdrawing substituent, such as a fluorine atom, is expected to alter the stability and reactivity of the benzyl ether. The 3-fluorobenzyl (3-F-Bn) group, in particular, offers a nuanced profile. The fluorine atom's inductive electron-withdrawing effect can increase the stability of the protecting group towards certain cleavage conditions, such as oxidative and acidic methods, when compared to the unsubstituted benzyl group. This enhanced stability can provide an additional layer of orthogonality in complex synthetic strategies.
These application notes provide a comprehensive overview of the use of 3-fluorobenzyl alcohol for the protection of alcohols, including detailed protocols for protection and deprotection, and a comparative analysis of its stability.
Application Notes
The 3-fluorobenzyl ether is a valuable protecting group for alcohols, offering a distinct stability profile compared to the more common benzyl (Bn) and p-methoxybenzyl (PMB) ethers. The presence of the electron-withdrawing fluorine atom at the meta position increases the stability of the 3-F-Bn group towards oxidative and acidic cleavage conditions. This characteristic allows for the selective deprotection of other, more labile protecting groups in the presence of a 3-F-Bn ether.
Key Advantages:
-
Enhanced Stability: More resistant to oxidative and acidic conditions compared to standard benzyl ethers.
-
Orthogonality: Can be retained while other protecting groups, such as PMB or silyl (B83357) ethers, are selectively removed.
-
Mild Cleavage: Can be removed under standard catalytic hydrogenolysis conditions.
Considerations:
-
The rate of catalytic hydrogenolysis for the 3-fluorobenzyl group may be slower than that of the unsubstituted benzyl group.[1]
-
Harsh acidic conditions can lead to cleavage, although it is generally more stable than unsubstituted benzyl ethers.
Experimental Protocols
Protection of Alcohols as 3-Fluorobenzyl Ethers
The most common method for the formation of 3-fluorobenzyl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with 3-fluorobenzyl bromide or chloride.
General Protocol using Sodium Hydride:
-
To a solution of the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.1-0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-fluorobenzyl bromide (1.2 equiv) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol (B129727), followed by water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-fluorobenzyl ether.
Protection Workflow:
Caption: Workflow for the protection of an alcohol with 3-fluorobenzyl bromide.
Deprotection of 3-Fluorobenzyl Ethers
The cleavage of the 3-fluorobenzyl ether can be achieved through several methods, with catalytic hydrogenolysis being the most common.
1. Catalytic Hydrogenolysis
This method offers a mild and efficient way to remove the 3-fluorobenzyl group.
General Protocol:
-
Dissolve the 3-fluorobenzyl ether (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (EtOAc) (0.1 M).
-
To this solution, add palladium on activated carbon (Pd/C, 10% w/w, 5-10 mol% Pd).
-
Securely attach a hydrogen-filled balloon to the reaction flask or use a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.
Deprotection by Hydrogenolysis Workflow:
Caption: Workflow for the deprotection of a 3-fluorobenzyl ether via catalytic hydrogenolysis.
2. Oxidative Cleavage
The 3-fluorobenzyl group is more resistant to oxidative cleavage than unsubstituted or electron-rich benzyl ethers. However, cleavage can be achieved under specific conditions.
General Protocol using DDQ (Photochemical): [2]
-
Dissolve the 3-fluorobenzyl ether (1.0 equiv) in acetonitrile (B52724) (MeCN) (0.02 M).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (2.0 equiv).
-
Irradiate the mixture with a long-wavelength UV lamp (e.g., 365 nm) at room temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
3. Acidic Cleavage
Strong Lewis acids can cleave 3-fluorobenzyl ethers, although harsher conditions may be required compared to standard benzyl ethers.
General Protocol using Boron Trichloride (B1173362):
-
Dissolve the 3-fluorobenzyl ether (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) (0.1 M) under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of boron trichloride (BCl₃) in DCM (1.0 M, 1.2 equiv).
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of alcohols using the 3-fluorobenzyl group, based on available literature for fluorinated benzyl ethers and general knowledge of protecting group chemistry.
Table 1: Protection of Alcohols with 3-Fluorobenzyl Bromide
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | NaH | DMF | rt | 16 | ~85-95 | [1] (analogy) |
| Secondary Alcohol | NaH | DMF | rt | 16-24 | ~70-85 | [1] (analogy) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | ~80-90 | General |
Table 2: Deprotection of 3-Fluorobenzyl Ethers
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH | rt | 4-24 | >90 | [1] (qualitative) |
| Oxidative Cleavage | DDQ, UV light | MeCN | rt | 2-8 | Moderate | [2] (analogy) |
| Acidic Cleavage | BCl₃ | DCM | -78 to rt | 1-4 | High | General |
Table 3: Comparative Stability of Benzyl-Type Protecting Groups
| Condition | Benzyl (Bn) | p-Methoxybenzyl (PMB) | 3-Fluorobenzyl (3-F-Bn) |
| Catalytic Hydrogenolysis | Labile | Labile | Labile (slower rate) |
| Strong Acids (e.g., BCl₃) | Labile | Very Labile | Labile (more stable than Bn) |
| Oxidative (e.g., DDQ) | Stable | Labile | More Stable than Bn |
| Strong Bases (e.g., NaH) | Stable | Stable | Stable |
| Mild Acid (e.g., AcOH) | Stable | Labile | Stable |
Logical Relationships
The choice of a protecting group strategy often involves considering the orthogonality of different protecting groups. The following diagram illustrates a potential synthetic sequence where the differential stability of the 3-F-Bn and PMB groups is exploited.
Orthogonal Deprotection Strategy:
Caption: A logical workflow demonstrating the orthogonal deprotection of PMB and 3-F-Bn protecting groups.
Conclusion
The 3-fluorobenzyl group is a useful addition to the synthetic chemist's toolbox for alcohol protection. Its enhanced stability towards oxidative and acidic conditions compared to the parent benzyl group provides valuable orthogonality, enabling more complex and selective synthetic transformations. While the deprotection via catalytic hydrogenolysis may be slower, it proceeds cleanly under mild conditions. The provided protocols and data serve as a guide for the effective implementation of the 3-fluorobenzyl protecting group in research and development.
References
Application Notes and Protocols for the Derivatization of 3-Fluorobenzyl Alcohol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzyl alcohol is a key chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and pharmacokinetic studies. Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a common and effective strategy to overcome these limitations.
This document provides detailed application notes and experimental protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The described methods, primarily silylation and acylation, aim to increase the volatility, thermal stability, and/or detectability of the analyte, thereby improving chromatographic resolution, sensitivity, and overall analytical performance. The protocols provided are based on established methods for benzyl (B1604629) alcohol and are expected to be directly applicable to this compound with minimal optimization.
Derivatization Strategies for this compound
The primary strategies for the derivatization of the hydroxyl group in this compound are silylation and acylation.
-
Silylation: This is a robust and widely used technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, making it highly suitable for GC-MS analysis. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Acylation: This method involves the reaction of the hydroxyl group with an acylating agent to form an ester. Acylation can improve chromatographic properties and introduce a chromophore for enhanced UV detection in HPLC or a fluorophore for fluorescence detection. For GC-MS, acylation with fluorinated anhydrides can increase the molecular weight and improve fragmentation patterns.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound using BSTFA with 1% TMCS as a catalyst. The resulting trimethylsilyl ether is more volatile and provides excellent chromatographic performance on non-polar GC columns.
Materials:
-
This compound standard solution (in a dry, aprotic solvent like acetonitrile (B52724) or pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) (or other suitable solvent)
-
GC vials (2 mL) with PTFE-lined septa
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous pyridine. From this stock, prepare a series of calibration standards and quality control samples in the desired concentration range.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound standard or sample solution into a GC vial.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
-
Diagram of the Silylation Workflow:
Protocol 2: Acylation of this compound with Acetic Anhydride for GC-MS Analysis
This protocol details the formation of 3-fluorobenzyl acetate (B1210297), a less polar and more volatile derivative suitable for GC-MS analysis.
Materials:
-
This compound solution
-
Acetic anhydride
-
Anhydrous Pyridine (acts as a catalyst and acid scavenger)
-
GC vials (2 mL) with PTFE-lined septa
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in anhydrous pyridine.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a GC vial, add 50 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 1 hour.[1]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
Protocol 3: Acylation of this compound with Perfluorooctanoyl Chloride for Enhanced GC-MS Sensitivity
This method is particularly useful for trace analysis as it creates a high-molecular-mass derivative with excellent electron-capturing properties, leading to very low detection limits.
Materials:
-
This compound solution
-
Perfluorooctanoyl chloride
-
Anhydrous Pyridine or another suitable base catalyst
-
Dry, aprotic solvent (e.g., ethyl acetate)
-
GC vials (2 mL) with PTFE-lined septa
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: The sample containing this compound should be extracted into a dry, aprotic solvent like ethyl acetate.
-
Derivatization Reaction:
-
To the dried sample extract, add 50 µL of pyridine and 50 µL of perfluorooctanoyl chloride.
-
Cap the vial and heat at 70°C for 20 minutes.
-
-
Work-up (Optional but Recommended):
-
After cooling, add 1 mL of 5% sodium bicarbonate solution to neutralize excess reagent.
-
Vortex and centrifuge.
-
Transfer the organic layer to a clean vial for analysis.
-
-
Analysis:
-
Inject an aliquot of the organic layer into the GC-MS.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of benzyl alcohol using derivatization methods. It is anticipated that similar performance can be achieved for this compound.
| Derivatization Reagent | Analytical Technique | Analyte | Linearity Range | Limit of Detection (LOD) | Reference |
| Perfluorooctanoyl chloride | GC-MS | Benzyl alcohol | 2 - 200 mg/L | 0.1 mg/L | [2] |
| 4-Carbethoxyhexafluorobutyryl chloride | GC-MS | Benzyl alcohol | 5 - 200 mg/L | 1 mg/L | [3] |
| Acetic Anhydride | GC-MS | Benzyl acetate | 8 - 1000 ng/mL | Not specified | [4] |
Note: The quantitative data presented is for benzyl alcohol and its acetate derivative. Similar performance is expected for this compound, but method validation is required.
General Experimental Workflow Diagram
The following diagram illustrates the general logical workflow from sample receipt to final data analysis for the derivatization of this compound.
References
Application Notes and Protocols for 3-Fluorobenzylation of Amines and Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the 3-fluorobenzylation of amines and alcohols, two fundamental transformations in organic synthesis and drug discovery. The introduction of a 3-fluorobenzyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, making these methods highly relevant for the synthesis of novel therapeutic agents and chemical probes.
Two primary strategies for 3-fluorobenzylation are presented:
-
Nucleophilic Substitution: A classic and widely used method involving the reaction of an amine or an alcohol with a 3-fluorobenzyl halide.
-
Reductive Amination: A powerful technique for the selective formation of C-N bonds by reacting an amine with 3-fluorobenzaldehyde (B1666160) in the presence of a reducing agent, effectively preventing overalkylation issues common in direct alkylation of amines.
Section 1: Nucleophilic Substitution for 3-Fluorobenzylation
Nucleophilic substitution, particularly the Williamson ether synthesis for alcohols and direct N-alkylation for amines, is a straightforward approach for introducing the 3-fluorobenzyl moiety. The reaction involves the displacement of a leaving group from 3-fluorobenzyl halide by a nucleophilic amine or alkoxide.
3-Fluorobenzylation of Alcohols (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing 3-fluorobenzyl ethers from a wide range of alcohols, including primary, secondary, and phenols. The alcohol is first deprotonated with a suitable base to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with 3-fluorobenzyl bromide.
Table 1: Summary of Reaction Conditions for the 3-Fluorobenzylation of Alcohols
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl α-D-mannopyranoside | NaH (60% dispersion) | DMF | 0 to RT | 16 | 88 |
| Phenol | K₂CO₃ | Acetonitrile | RT | 6 | >90 (representative) |
| 3-Bromo-4-fluorobenzyl alcohol | Potassium tert-butoxide | THF | 20 to reflux | 2 | Not specified |
Detailed Experimental Protocol: 3-Fluorobenzylation of Methyl α-D-mannopyranoside
This protocol is adapted from the synthesis of a related fluorinated benzyl (B1604629) ether.[1]
Materials:
-
Methyl α-D-mannopyranoside (1.0 eq)
-
3-Fluorobenzyl bromide (8-10 eq)
-
Sodium hydride (60% dispersion in mineral oil, 8-10 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
Procedure:
-
To a solution of methyl α-D-mannopyranoside in anhydrous DMF, add 3-fluorobenzyl bromide (8-10 equivalents) and stir the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (argon or nitrogen).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 8-10 equivalents) in small portions to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess sodium hydride by the slow addition of methanol at 0 °C.
-
Remove the volatile materials under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 3-fluorobenzylated product.
References
Application Notes and Protocols: 3-Fluorobenzyl Alcohol as a Reagent in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-fluorobenzyl alcohol as a versatile reagent in multi-step organic synthesis. The introduction of the 3-fluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making it a valuable building block in medicinal chemistry and drug development.
Introduction to this compound in Organic Synthesis
This compound is a readily available and versatile starting material in organic synthesis. While it can be used directly in some reactions, it is more commonly activated by conversion to its corresponding halide (3-fluorobenzyl chloride or bromide) to enhance its reactivity as an electrophile in nucleophilic substitution reactions. This allows for the straightforward introduction of the 3-fluorobenzyl group into a wide range of molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom can alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Key Applications and Synthetic Strategies
The primary application of this compound in multi-step synthesis is the introduction of the 3-fluorobenzyl group via O-alkylation (ether formation) or N-alkylation.
O-Alkylation: Williamson Ether Synthesis
A common method for forming a 3-fluorobenzyl ether is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an activated form of this compound, such as 3-fluorobenzyl bromide.
Reaction Scheme:
Caption: General workflow for Williamson ether synthesis.
N-Alkylation of Amines and Amides
3-Fluorobenzyl halides are effective reagents for the N-alkylation of a variety of nitrogen-containing functional groups, including amines, amides, and guanidines. This reaction is crucial for the synthesis of many pharmaceutical compounds.
Application in the Synthesis of Bioactive Molecules
Synthesis of a Precursor for Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (producing male characteristics) effects. The introduction of a 3-fluorobenzyl group can be a key step in the synthesis of certain SARMs.
The following protocol describes a plausible multi-step synthesis of a key intermediate for a SARM, starting from commercially available materials and incorporating a 3-fluorobenzyl ether moiety.
Overall Synthetic Pathway:
Caption: Synthetic workflow for a SARM intermediate.
Experimental Protocols:
Step 1: Synthesis of 1-((3-Fluorobenzyl)oxy)-2-fluoro-4-nitrobenzene
This step involves the Williamson ether synthesis between 3-fluoro-4-nitrophenol and 3-fluorobenzyl bromide.
| Reagent/Solvent | Molar Equiv. | Amount |
| 3-Fluoro-4-nitrophenol | 1.0 | (as required) |
| 3-Fluorobenzyl bromide | 1.1 | (as required) |
| Potassium carbonate (K₂CO₃) | 2.0 | (as required) |
| Acetone | - | (sufficient volume) |
Protocol:
-
To a solution of 3-fluoro-4-nitrophenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-fluorobenzyl bromide to the reaction mixture.
-
Reflux the reaction mixture for 12 hours.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ether.
Step 2: Synthesis of 4-((3-Fluorobenzyl)oxy)-2-nitroaniline
This step involves the reduction of the nitro group to an amine.
| Reagent/Solvent | Molar Equiv. | Amount |
| 1-((3-Fluorobenzyl)oxy)-2-fluoro-4-nitrobenzene | 1.0 | (as required) |
| Iron powder (Fe) | 3.0 | (as required) |
| Ammonium (B1175870) chloride (NH₄Cl) | 1.0 | (as required) |
| Ethanol (B145695)/Water | - | (e.g., 4:1 v/v) |
Protocol:
-
To a solution of the nitro compound in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through celite and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline (B41778) derivative, which can be used in the next step without further purification or purified by column chromatography.
Synthesis of an N-Benzylated Guanidine (B92328) Precursor
The N-benzylation of guanidine derivatives is a key step in the synthesis of various biologically active molecules. The following protocol details the synthesis of an N,N'-bis(tert-butoxycarbonyl)-N''-3-fluorobenzylguanidine intermediate.[1]
Reaction Scheme:
Caption: Synthesis of a protected 3-fluorobenzylguanidine.
Experimental Protocol:
| Reagent/Solvent | Molar Equiv. | Amount |
| N,N′-bis(t-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 1.0 | 10 mmol |
| 3-Fluorobenzylamine | 1.2 | 12 mmol (1.50 g) |
| Chloroform (CHCl₃) | - | 100 mL |
Protocol:
-
To a solution of N,N′-bis(t-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (10 mmol) in 100 mL of chloroform, add 3-fluorobenzylamine (12 mmol, 1.50 g).[1]
-
Stir the resulting mixture at room temperature overnight.[1]
-
Monitor the reaction for completion using TLC.[1]
-
Upon completion, evaporate the solvent in vacuo.[1]
-
Purify the residue by silica (B1680970) gel chromatography (EtOAc/hexane, 1:10) to afford the N,N′-bis(tert-butoxycarbonyl)-N″-3-fluorobenzylguanidine intermediate as a colorless solid.[1]
Quantitative Data:
| Product | Yield |
| N,N′-bis(tert-butoxycarbonyl)-N″-3-fluorobenzylguanidine | 87% (3.21 g)[1] |
Conclusion
This compound is a valuable and versatile reagent in multi-step organic synthesis, particularly for the preparation of bioactive molecules. Its activated forms, primarily 3-fluorobenzyl halides, readily undergo nucleophilic substitution reactions to introduce the 3-fluorobenzyl moiety into a variety of scaffolds. The protocols provided herein offer a starting point for researchers to incorporate this important building block into their synthetic strategies for the development of novel pharmaceuticals and other functional organic molecules. Careful optimization of reaction conditions is recommended for each specific substrate to achieve maximum yields and purity.
References
Application of 3-Fluorobenzyl Alcohol in Medicinal Chemistry: A Building Block for Potent and Selective Therapeutics
Introduction
3-Fluorobenzyl alcohol, a readily available aromatic alcohol, has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom at the meta-position of the benzyl (B1604629) ring imparts unique physicochemical properties to parent molecules, often leading to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. This application note details the use of this compound in the synthesis of various bioactive compounds, presents quantitative data on their activity, provides exemplary experimental protocols, and illustrates the relevant biological pathways.
The presence of fluorine in drug candidates can significantly influence lipophilicity, pKa, and metabolic stability. Specifically, the 3-fluoro substitution on a benzyl group can alter the electronic properties of the ring and introduce favorable interactions with biological targets, making this compound a desirable starting material or intermediate in drug discovery programs.
Applications in the Development of Enzyme Inhibitors and Receptor Modulators
The 3-fluorobenzyl moiety has been successfully incorporated into a range of therapeutic agents, including enzyme inhibitors and receptor modulators. Its utility has been demonstrated in the development of potent inhibitors for targets such as Fatty Acid Amide Hydrolase (FAAH) and Glycogen Synthase Kinase-3 (GSK-3), as well as in the design of Selective Androgen Receptor Modulators (SARMs).
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects. The 3-fluorobenzyl group has been explored as a substituent in FAAH inhibitors to enhance their potency.
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. The development of selective GSK-3 inhibitors is an active area of research. The 3-fluorobenzyl group can be incorporated into GSK-3 inhibitor scaffolds to improve their binding affinity and selectivity.
Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects. They are being investigated for the treatment of muscle wasting, osteoporosis, and hypogonadism. While many SARMs utilize a trifluoromethylbenzyl scaffold, the related 3-fluorobenzyl moiety has also been investigated for its potential to fine-tune the activity and selectivity of these compounds.
Quantitative Biological Data
The following table summarizes the in vitro activity of representative compounds containing the 3-fluorobenzyl moiety against their respective targets.
| Compound Class | Target | Compound Structure/Substitution | IC50 (nM) | Reference |
| FAAH Inhibitor | Human FAAH | Phenyl-piperidine carboxamide with 3-fluoro-benzyl substitution | 8.6 | [1] |
| FAAH Inhibitor | Human FAAH | Phenyl-piperidine carboxamide with 2-fluoro-benzyl substitution | 16 | [1] |
| FAAH Inhibitor | Human FAAH | Phenyl-piperidine carboxamide with 4-fluoro-benzyl substitution | >1000 | [1] |
Experimental Protocols
General Synthesis of 3-Fluorobenzyl Chloride (A Key Intermediate)
This compound can be readily converted to the more reactive 3-fluorobenzyl chloride, a key intermediate for introducing the 3-fluorobenzyl moiety into various scaffolds via nucleophilic substitution.
Procedure: A solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure to yield crude 3-fluorobenzyl chloride, which can be used in subsequent steps without further purification.
Synthesis of a 3-Fluorobenzyl-Containing FAAH Inhibitor
This protocol describes the synthesis of a phenyl-piperidine carboxamide-based FAAH inhibitor incorporating a 3-fluorobenzyl group.
Step 1: N-Alkylation of Piperidine (B6355638) To a solution of piperidine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, 3-fluorobenzyl chloride (1.1 eq) is added. The mixture is heated to reflux and stirred for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to afford N-(3-fluorobenzyl)piperidine.
Step 2: Amide Coupling To a solution of N-(3-fluorobenzyl)piperidine (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane, a solution of a suitable acid chloride (e.g., 4-nitrobenzoyl chloride, 1.1 eq) in dichloromethane is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final FAAH inhibitor.
Visualizations
Experimental Workflow for FAAH Inhibitor Synthesis
Caption: Synthetic workflow for a 3-fluorobenzyl-containing FAAH inhibitor.
Signaling Pathway of FAAH Inhibition
Caption: Mechanism of action of FAAH inhibitors.
Logical Relationship in Structure-Activity Relationship (SAR)
Caption: SAR of fluorobenzyl substitution on FAAH inhibitor potency.
References
3-Fluorobenzyl Alcohol: A Versatile Precursor for the Synthesis of Fluorinated Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluorobenzyl alcohol is a valuable fluorinated building block in organic synthesis, serving as a versatile precursor for a wide range of fluorinated compounds. The presence of the fluorine atom on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable moiety in the design of pharmaceuticals and agrochemicals. The hydroxyl group provides a reactive handle for various chemical transformations, including esterification, etherification, and oxidation, allowing for the introduction of the 3-fluorobenzyl group into more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of fluorinated compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 456-47-3 |
| Molecular Formula | C₇H₇FO |
| Molecular Weight | 126.13 g/mol [1][2] |
| Appearance | Colorless liquid[1][2] |
| Density | 1.164 g/mL at 25 °C[1][2] |
| Boiling Point | 104-105 °C at 22 mmHg[1][2] |
| Refractive Index | n20/D 1.513[1][2] |
Applications in Organic Synthesis
This compound is a key starting material for the synthesis of various fluorinated molecules. Two primary applications are detailed below:
Synthesis of 3-Fluorobenzyl Esters via Acetylation
The hydroxyl group of this compound can be readily esterified to produce the corresponding esters. A notable example is the acetylation to form 3-fluorobenzyl acetate, a reaction that can be efficiently catalyzed by tribromo melamine (B1676169).[1][3] This transformation is a fundamental step in many synthetic pathways, where the ester can serve as a protecting group or as a key intermediate itself.
Synthesis of 3-Fluorobenzyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis provides a classic and reliable method for the preparation of ethers from alcohols.[4][5] this compound can be deprotonated with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide to yield the desired 3-fluorobenzyl ether. This reaction is instrumental in creating ether linkages, which are prevalent in many biologically active compounds.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluorobenzyl Acetate via Acetylation
This protocol details the acetylation of this compound using acetic anhydride (B1165640), catalyzed by tribromo melamine.
Materials:
-
This compound
-
Acetic anhydride
-
Tribromo melamine (catalyst)
-
Dichloromethane (B109758) (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add acetic anhydride (1.2 mmol) and a catalytic amount of tribromo melamine (0.05 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Reaction Time | Yield |
| This compound | 3-Fluorobenzyl Acetate | Tribromo melamine | Dichloromethane | 2 hours | >95% |
Protocol 2: Synthesis of a 3-Fluorobenzyl Ether via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of a 3-fluorobenzyl ether using the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
An alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluorobenzyl ether.
Visualizations
Reaction Workflows
Conclusion
This compound is a readily available and highly useful precursor for the synthesis of a variety of fluorinated organic compounds. The protocols provided herein for esterification and etherification demonstrate straightforward and efficient methods for its derivatization. These reactions open the door to the creation of more complex molecules with potential applications in medicinal chemistry and materials science. The incorporation of the 3-fluorobenzyl moiety can impart beneficial properties to the target compounds, making this compound a valuable tool for researchers in drug discovery and development.
References
- 1. EP0024612A2 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Biocatalysis Using 3-Fluorobenzyl Alcohol and Alcohol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions. Alcohol dehydrogenases (ADHs) are a versatile class of enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones. This application note provides a detailed overview and experimental protocols for the use of alcohol dehydrogenase in the biocatalytic oxidation of 3-Fluorobenzyl alcohol to 3-Fluorobenzaldehyde, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The use of ADHs for this transformation can offer advantages in terms of regioselectivity and reduced environmental impact compared to traditional chemical oxidants.
While specific kinetic data for the enzymatic oxidation of this compound is not extensively available in the public domain, this document provides protocols to determine these parameters and presents data for analogous substrates to guide experimental design.
Data Presentation: Kinetic Parameters of Alcohol Dehydrogenase with Benzyl (B1604629) Alcohol and Derivatives
The following table summarizes known kinetic parameters for the oxidation of benzyl alcohol and related compounds by commercially available alcohol dehydrogenases. This data can be used as a reference for anticipating the performance of ADH with this compound. It is generally observed that the electronic properties of substituents on the aromatic ring can influence the reaction rate, though the effects can be enzyme-dependent. For yeast alcohol dehydrogenase, the oxidation of para-substituted aromatic alcohols appears to be only slightly affected by the nature of the substituent.
| Substrate | Enzyme Source | Km (mM) | Vmax (relative) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Benzyl alcohol | Saccharomyces cerevisiae (Yeast ADH) | ~2.3 | 1.0 | - | - | [1] |
| 4-Methylbenzyl alcohol | Saccharomyces cerevisiae (Yeast ADH) | ~1.5 | 1.2 | - | - | [1] |
| 4-Chlorobenzyl alcohol | Saccharomyces cerevisiae (Yeast ADH) | ~1.8 | 0.9 | - | - | [1] |
| 3-Nitrobenzyl alcohol | Rat Hepatic ADH | 0.503 | - | - | 3.15 x 10³ | [2] |
| 4-Nitrobenzyl alcohol | Rat Hepatic ADH | ~0.5 | - | - | ~1.9 x 10³ | [2] |
Note: The table presents a compilation of data from different sources and under various experimental conditions. Direct comparison may not be precise. The Vmax values for Yeast ADH are reported relative to Benzyl alcohol.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for the Oxidation of this compound using Alcohol Dehydrogenase
This protocol describes a spectrophotometric assay to determine the Michaelis-Menten kinetic constants for the ADH-catalyzed oxidation of this compound. The assay monitors the production of NADH, which absorbs light at 340 nm.
Materials:
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or Horse Liver)
-
This compound
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Glycine-NaOH buffer (0.1 M, pH 9.0) or Sodium Pyrophosphate buffer (0.05 M, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Glycine-NaOH buffer (0.1 M, pH 9.0) or Sodium Pyrophosphate buffer (0.05 M, pH 8.8).
-
Prepare a stock solution of NAD⁺ (e.g., 20 mM in buffer). Store on ice.
-
Prepare a series of dilutions of this compound in the assay buffer. The concentration range should typically span from 0.1 * Km to 10 * Km. A starting range could be 0.1 mM to 20 mM.
-
Prepare a stock solution of Alcohol Dehydrogenase (e.g., 1 mg/mL in cold buffer). The final concentration in the assay will need to be optimized to give a linear reaction rate for at least 1-2 minutes.
-
-
Enzyme Assay:
-
Set up a series of reactions in cuvettes. For each reaction, add the following to a final volume of 1 mL:
-
Assay buffer
-
NAD⁺ solution (to a final concentration of e.g., 2.5 mM)
-
Varying concentrations of this compound solution
-
-
Equilibrate the cuvettes at a constant temperature (e.g., 25°C or 30°C) in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding a small, fixed volume of the ADH solution to each cuvette. Mix gently by inverting the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 10 seconds for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The velocity can be expressed in ΔA₃₄₀/min.
-
Convert the velocity from ΔA₃₄₀/min to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for a linear representation of the data.
-
Protocol 2: Whole-Cell Biocatalytic Oxidation of this compound
This protocol outlines a general procedure for using whole microbial cells (e.g., E. coli overexpressing an ADH) for the preparative scale oxidation of this compound. This approach can be advantageous as it avoids the need for enzyme purification and can incorporate in-situ cofactor regeneration.
Materials:
-
Microbial cells expressing a suitable alcohol dehydrogenase (e.g., recombinant E. coli)
-
Growth medium (e.g., LB or TB medium)
-
Inducer (e.g., IPTG, if using an inducible expression system)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
This compound
-
A co-substrate for cofactor regeneration (e.g., acetone, if using an ADH that can reduce it to isopropanol)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Shaking incubator
-
Centrifuge
-
Analytical instrumentation for product analysis (e.g., GC-MS or HPLC)
Procedure:
-
Cell Culture and Induction:
-
Inoculate a suitable volume of growth medium with the microbial strain.
-
Grow the cells in a shaking incubator at the optimal temperature (e.g., 37°C) until they reach the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.6-0.8).
-
If using an inducible promoter, add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) and continue the cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight to allow for protein expression.
-
-
Biocatalytic Reaction:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with buffer and resuspend it in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 10-50).
-
In a reaction vessel (e.g., an Erlenmeyer flask), combine the cell suspension, this compound (e.g., 10-50 mM), and the cofactor regenerating co-substrate (e.g., 1-5 equivalents of acetone).
-
Incubate the reaction mixture in a shaking incubator at a suitable temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).
-
-
Monitoring and Product Isolation:
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
For analysis, quench the reaction in the sample (e.g., by adding an equal volume of organic solvent or by centrifugation to remove the cells).
-
Extract the product from the supernatant or the whole reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC-MS or HPLC to determine the conversion of the substrate and the yield of the product.
-
Once the reaction is complete, the product can be isolated from the reaction mixture by extraction and purified by standard techniques such as column chromatography.
-
Visualizations
Caption: Workflow for the whole-cell biocatalytic oxidation of this compound.
Caption: Generalized catalytic cycle for alcohol dehydrogenase (ADH).
References
Application Notes and Protocols: Acetylation of 3-Fluorobenzyl Alcohol
Introduction
Acetylation is a fundamental and widely utilized chemical transformation in organic synthesis, primarily employed for the protection of hydroxyl (-OH) groups in alcohols and phenols. The process involves the introduction of an acetyl group (CH₃CO-) to form an ester. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the hydroxyl group. 3-Fluorobenzyl alcohol is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its acetylation to 3-fluorobenzyl acetate (B1210297) is a key step in various synthetic routes. This document provides detailed protocols and reaction conditions for the acetylation of this compound, catering to researchers, scientists, and professionals in drug development.
Reaction Scheme
The general reaction for the acetylation of this compound involves reacting it with an acetylating agent, typically in the presence of a catalyst or a base, to yield 3-fluorobenzyl acetate and a byproduct.
Caption: General reaction for the acetylation of this compound.
Data Presentation: Summary of Reaction Conditions
The choice of reagents and conditions can significantly impact the efficiency, yield, and selectivity of the acetylation reaction. Below is a summary of various reported conditions for the acetylation of benzyl (B1604629) alcohol and its derivatives, which are applicable to this compound.
| Acylating Agent | Catalyst / Base | Solvent | Temperature | Time | Yield | Notes |
| Acetic Anhydride (B1165640) | Tribromo melamine | - | - | - | - | Specifically mentioned for this compound[1]. |
| Acetic Anhydride | None | Solvent-free | 60 °C | 7 h | 100% Conv. | Complete conversion was achieved under solvent-free conditions[2][3]. |
| Acetic Anhydride | Pyridine (B92270) / DMAP (cat.) | Pyridine | Room Temp. | Varies | High | A classic and highly effective method for O-acetylation[4]. |
| Acetic Anhydride | Expansive Graphite | CH₂Cl₂ | Reflux | Varies | Excellent | Inexpensive and reusable catalyst[5]. |
| Acetic Anhydride | Zinc Chloride (ZnCl₂) | Solvent-free | Room Temp. | Varies | High | An efficient and economical protocol using a less toxic catalyst[6]. |
| Acetic Anhydride | VOSO₄·5H₂O (1%) | Solvent-free | Room Temp. | 2-24 h | High | A sustainable, stoichiometric acetylation protocol[7]. |
| Acetic Anhydride | BF₃-OEt₂ | CH₂Cl₂ | - | 5 seconds | High | Extremely fast reaction time reported for various alcohols[8]. |
| Acetyl Chloride | Copper (II) Oxide | Solvent-free | Room Temp. | Short | High | A green chemistry approach with a reusable catalyst. |
| Acetyl Chloride | Triethylamine (B128534) (Et₃N) | Dichloromethane (DCM) | 0 °C to RT | Varies | >90% | A common alternative to pyridine, with a less unpleasant odor[9]. |
Experimental Protocols
Herein are detailed methodologies for three common acetylation procedures.
Protocol 1: Classic Acetylation using Acetic Anhydride in Pyridine
This protocol is a standard, highly reliable method for achieving complete acetylation. The use of 4-Dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction[4].
Materials and Reagents:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Dry Pyridine (as solvent and base)
-
4-Dimethylaminopyridine (DMAP, optional catalyst)
-
Methanol (for quenching)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in dry pyridine (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., Argon or Nitrogen). If using, add a catalytic amount of DMAP (0.05-0.1 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equiv.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture to 0 °C and quench the excess acetic anhydride by slowly adding methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine[4].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain pure 3-fluorobenzyl acetate.
Protocol 2: Solvent-Free Acetylation using Zinc Chloride
This method is environmentally friendly, economical, and uses a readily available, less toxic catalyst[6].
Materials and Reagents:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Zinc Chloride (ZnCl₂, anhydrous powder)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add this compound (1 mmol).
-
To this, add acetic anhydride (1.1 mmol) and anhydrous zinc chloride (0.5 mmol)[6].
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, add CH₂Cl₂ (20 mL) to dissolve the product.
-
Wash the organic extract with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by water[6].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
-
If necessary, purify further by distillation under reduced pressure or column chromatography.
Protocol 3: Acetylation with Acetyl Chloride and Triethylamine
This procedure is effective and avoids the use of pyridine, which has a notoriously unpleasant odor. Triethylamine serves as the base to neutralize the HCl byproduct[9].
Materials and Reagents:
-
This compound
-
Acetyl chloride (AcCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equiv.).
-
Slowly, add acetyl chloride (1.1 equiv.) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a typical acetylation reaction followed by purification.
Caption: A generalized workflow for the acetylation of an alcohol.
References
- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. asianpubs.org [asianpubs.org]
- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent synthetic routes start from 3-fluorotoluene (B1676563), 3-fluorobenzoic acid, or 3-fluorobenzaldehyde (B1666160). The choice of starting material often depends on commercial availability, cost, and the scale of the synthesis.
Q2: I am synthesizing this compound by oxidation of 3-fluorotoluene and my yield is low with significant byproduct formation. What are the likely side reactions?
When synthesizing this compound from 3-fluorotoluene, the primary side reactions involve over-oxidation. The initial oxidation product, this compound, can be further oxidized to 3-fluorobenzaldehyde and subsequently to 3-fluorobenzoic acid.[1] Controlling the reaction conditions, such as temperature, reaction time, and the concentration of the oxidizing agent, is crucial to maximize the yield of the desired alcohol.
Q3: During the reduction of 3-fluorobenzoic acid to this compound, I observe incomplete conversion. What could be the issue?
Incomplete reduction is a common issue in this synthesis. This can be attributed to several factors:
-
Insufficient Reducing Agent: Ensure the molar ratio of the reducing agent (e.g., sodium borohydride, lithium aluminum hydride) to the starting material is adequate.
-
Reaction Temperature: The reduction of carboxylic acids can be sluggish and may require elevated temperatures or the use of a stronger reducing agent.
-
Formation of Inactive Intermediates: When using reagents like methyl chloroformate to form a mixed anhydride (B1165640) prior to reduction, incomplete formation of this intermediate can lead to unreacted starting material.[2]
Q4: My final product of this compound is contaminated with an impurity that has a similar retention time in chromatography. What could it be?
A common impurity in the synthesis of benzyl (B1604629) alcohols, especially under acidic conditions, is the corresponding dibenzyl ether. This can form through the acid-catalyzed self-condensation of two molecules of the benzyl alcohol.[3] Careful control of pH during workup and purification is essential to minimize its formation.
Troubleshooting Guides
Issue 1: Presence of Carbonyl Impurities (3-Fluorobenzaldehyde)
-
Symptom: A peak corresponding to 3-fluorobenzaldehyde is observed in GC or NMR analysis of the final product.
-
Possible Cause: Over-oxidation of this compound during synthesis or workup. Exposure to air for prolonged periods can also lead to slow oxidation.[4]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Reduce the reaction temperature or time of the oxidation step.
-
Use a Milder Oxidizing Agent: Consider using a more selective oxidizing agent if applicable to your synthetic route.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Purification: 3-Fluorobenzaldehyde can often be removed by careful column chromatography or by treatment with a sodium bisulfite solution.
-
Issue 2: Unreacted Starting Material (3-Fluorobenzoic Acid)
-
Symptom: Significant amount of 3-fluorobenzoic acid remains in the product mixture after reduction.
-
Possible Cause: Inefficient reduction.
-
Troubleshooting Steps:
-
Increase Molar Ratio of Reducing Agent: Add the reducing agent in slight excess to drive the reaction to completion.
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an ester or a mixed anhydride, before reduction.[2]
-
Change the Solvent: The choice of solvent can significantly impact the solubility and reactivity of the reducing agent.
-
Increase Reaction Temperature: Carefully increase the reaction temperature according to literature procedures for the specific reducing agent used.
-
Quantitative Data Summary
| Starting Material | Reagents/Catalysts | Reaction Conditions | Product Selectivity/Yield | Reference |
| 3-Fluorotoluene | Co(Ac)₂·4H₂O, Metal Phthalocyanine, Metal Porphyrin, Air, Water | Oxidation: 186°C, 1.8 MPa; Hydrolysis: 145°C, 1.1 MPa | This compound: 43.1%, 3-Fluorobenzaldehyde: 51.8%, 3-Fluorobenzoic acid: 5.1% | [1] |
| 3-Bromo-4-fluoro-benzoic acid | Methyl chloroformate, Triethylamine, Sodium borohydride | 10-25°C | 3-Bromo-4-fluorobenzyl alcohol: 95% | [2] |
| 2,6-Difluorobenzonitrile | Sodium borohydride, Cobalt chloride, followed by Sodium nitrite (B80452) and hydrolysis | Reduction followed by diazotization and hydrolysis | 2,6-Difluorobenzyl alcohol: 95.1% | [5] |
Experimental Protocols
Synthesis of this compound from 3-Fluorobenzoic Acid (Illustrative Protocol)
This protocol is a generalized representation based on the reduction of a substituted benzoic acid.[2]
-
Anhydride Formation: Dissolve 3-fluorobenzoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran) in a reaction vessel under an inert atmosphere. Cool the solution to 0-5°C. Add an acid acceptor (e.g., triethylamine) followed by the dropwise addition of an activating agent (e.g., ethyl chloroformate). Stir the mixture at this temperature for 1-2 hours to form the mixed anhydride.
-
Reduction: In a separate vessel, prepare a solution of a reducing agent (e.g., sodium borohydride) in a suitable solvent (e.g., water or ethanol). Add this solution dropwise to the mixed anhydride solution while maintaining a low temperature (e.g., 10-20°C).
-
Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is confirmed by TLC or GC analysis. Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the excess reducing agent is destroyed.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 3. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Fluorobenzyl Alcohol by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Fluorobenzyl alcohol via vacuum distillation. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the vacuum distillation of this compound.
Q1: My vacuum distillation is not reaching the expected low pressure. What are the likely causes and how can I fix it?
A1: Achieving and maintaining a stable vacuum is critical for successful distillation. Common causes for vacuum leaks include:
-
Improperly sealed joints: Ensure all ground glass joints are clean, properly greased with a suitable vacuum grease, and securely clamped.
-
Cracked or perforated tubing: Inspect all vacuum tubing for cracks, holes, or loose connections. Use thick-walled vacuum tubing to prevent collapse under reduced pressure.
-
Inefficient vacuum source: If using a water aspirator, the water flow rate may be insufficient. For vacuum pumps, the oil may be contaminated and require changing.
-
Leaks in the receiving flask or adapter: Check for any cracks or chips in the glassware.
Troubleshooting Steps:
-
Assemble the apparatus and apply vacuum without heating.
-
Listen for a hissing sound, which indicates a leak.
-
Individually check each joint and connection for leaks.
-
If using a manometer, the pressure should drop to the expected level and remain stable.
Q2: The distillation is proceeding very slowly or not at all, even though the vacuum is good and the heating mantle is set to the correct temperature.
A2: This issue, often referred to as "stalling," can be due to:
-
Insufficient heating: The heating mantle may not be providing uniform or adequate heat to the distillation flask. Ensure good contact between the flask and the mantle.
-
Excessive heat loss: The distillation column and head may be losing too much heat to the surroundings. Insulating the column and distillation head with glass wool or aluminum foil can help maintain the necessary vapor temperature.
-
Incorrect thermometer placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the distilling vapor.
Q3: My this compound is turning yellow or brown during distillation. What is causing this decomposition?
A3: Discoloration often indicates thermal decomposition. While this compound is relatively stable, prolonged heating at high temperatures can lead to degradation.
-
Excessively high bath temperature: The heating mantle temperature should be kept as low as possible while still allowing for a steady distillation rate. A general rule is to have the bath temperature 20-30 °C higher than the boiling point of the liquid at the given pressure.
-
Presence of impurities: Acidic or basic impurities can catalyze decomposition at elevated temperatures. Consider a pre-distillation wash with a dilute sodium bicarbonate solution, followed by drying with an anhydrous salt like magnesium sulfate.
Q4: The liquid in the distillation flask is bumping violently. How can I prevent this?
A4: Bumping is the sudden, violent boiling of a liquid and is common in vacuum distillation.
-
Use a magnetic stirrer: Continuous and vigorous stirring with a magnetic stir bar provides nucleation sites for smooth boiling. This is the most effective method for preventing bumping under vacuum.[1][2]
-
Avoid boiling chips: Standard boiling chips are ineffective under vacuum as the trapped air within their pores is quickly removed, rendering them useless.[3]
-
Introduce a fine stream of air or nitrogen: A very fine capillary (ebulliator) can be inserted to introduce a steady stream of bubbles, which promotes smooth boiling.
Quantitative Data
The boiling point of this compound is dependent on the pressure. The following table provides estimated boiling points at various pressures. These values are calculated based on its known boiling point at a specific reduced pressure (104-105 °C at 22 mmHg) and standard nomographs for vacuum distillation.[4]
| Pressure (mmHg) | Pressure (mbar) | Estimated Boiling Point (°C) |
| 760 | 1013 | ~201 |
| 100 | 133 | ~145 |
| 50 | 67 | ~125 |
| 22 | 29 | 104-105 |
| 10 | 13 | ~85 |
| 5 | 7 | ~70 |
| 1 | 1.3 | ~45 |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the purification of this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Claisen adapter
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Vacuum adapter
-
Receiving flask(s)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump or water aspirator
-
Vacuum tubing (thick-walled)
-
Vacuum grease
-
Clamps and stands
-
Optional: Manometer, cold trap
Procedure:
-
Apparatus Assembly:
-
Place a magnetic stir bar in a clean, dry round-bottom flask appropriately sized for the volume of crude material (the flask should be no more than two-thirds full).
-
Assemble the vacuum distillation apparatus as shown in the diagram below. A Claisen adapter is recommended to minimize bumping into the condenser.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side-arm of the distillation head.
-
Connect the condenser to a circulating water source, with water entering at the lower inlet and exiting at the upper outlet.
-
Connect the vacuum adapter to a vacuum trap and then to the vacuum source using thick-walled tubing.
-
-
Distillation Process:
-
Add the crude this compound to the distillation flask.
-
Begin stirring the liquid at a steady rate.
-
Turn on the vacuum source and allow the pressure in the system to stabilize. If you have a manometer, note the pressure.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.
-
Observe the distillation. The first fraction to distill will likely be any low-boiling impurities or residual solvents. It is advisable to collect this in a separate receiving flask.
-
As the temperature rises and stabilizes at the expected boiling point of this compound at the recorded pressure, change to a clean receiving flask to collect the pure product.
-
Maintain a slow and steady distillation rate by carefully controlling the heat input. The temperature of the distilling vapor should remain constant during the collection of the pure fraction.
-
If the distillation rate slows down or the temperature begins to drop, it is likely that most of the product has distilled.
-
-
Shutdown Procedure:
-
Remove the heating mantle and allow the distillation flask to cool.
-
Once the apparatus has cooled to near room temperature, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum source.
-
Disassemble the apparatus and transfer the purified this compound to a suitable storage container.
-
Visualizations
Caption: Workflow for the vacuum distillation of this compound.
Caption: Troubleshooting workflow for common vacuum distillation issues.
References
Optimizing the Synthesis of 3-Fluorobenzyl Alcohol: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Fluorobenzyl alcohol. This guide focuses on common synthetic routes, potential challenges, and strategies to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound include the reduction of 3-fluorobenzaldehyde (B1666160), catalytic hydrogenation of 3-fluorobenzaldehyde, and synthesis from 3-fluorotoluene. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity.
Q2: Which reducing agent is most effective for the reduction of 3-fluorobenzaldehyde?
A2: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[1] While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, NaBH₄ is generally preferred for its safety and ease of handling.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reductions of 3-fluorobenzaldehyde with NaBH₄ can achieve high yields, often in the range of 71-96% under optimized conditions.[2] Catalytic hydrogenation can also provide excellent yields, while multi-step syntheses, such as from 3-fluorotoluene, may have lower overall yields.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the starting material (3-fluorobenzaldehyde) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q5: What are the critical safety precautions to consider during the synthesis?
A5: Standard laboratory safety practices should always be followed. When working with flammable solvents like ethanol (B145695) and diethyl ether, ensure proper ventilation and avoid ignition sources. Grignard reagents are highly reactive and moisture-sensitive, requiring anhydrous conditions and an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Route 1: Reduction of 3-Fluorobenzaldehyde with Sodium Borohydride
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Sodium Borohydride | Use a fresh, unopened container of NaBH₄. Old or improperly stored NaBH₄ can decompose. |
| Insufficient Reducing Agent | Ensure the correct molar ratio of NaBH₄ to the aldehyde is used. A slight excess of NaBH₄ is often recommended. |
| Low Reaction Temperature | While the reaction is typically performed at room temperature or below, very low temperatures can slow down the reaction rate. Allow the reaction to warm to room temperature if necessary. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the quenching of the reducing agent. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted 3-Fluorobenzaldehyde | - Ensure the reaction has gone to completion by monitoring with TLC. - If the reaction is sluggish, consider adding a small amount of a protic solvent like methanol (B129727) to activate the NaBH₄. - Purify the product using column chromatography or fractional distillation. |
| Borate (B1201080) Ester Intermediate | - Ensure proper work-up with an acidic solution (e.g., dilute HCl) to hydrolyze the borate ester intermediate. - A longer stirring time during the work-up may be necessary. |
| Side Products from Cannizzaro Reaction | - This is more likely if using a strong base. NaBH₄ reductions are typically performed under neutral or slightly basic conditions. Ensure the pH does not become too high. |
Route 2: Catalytic Hydrogenation of 3-Fluorobenzaldehyde
Issue 1: Incomplete or Slow Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh catalyst (e.g., 5% Pt/C). The catalyst should be pretreated in a stream of hydrogen at an elevated temperature to ensure activity.[3] - Ensure the catalyst is not poisoned by impurities in the starting material or solvent. |
| Insufficient Hydrogen Pressure | - Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 4.0 MPa).[3] |
| Poor Mass Transfer | - Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the hydrogen, substrate, and catalyst. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-reduction to 3-Fluorotoluene | - Monitor the reaction closely and stop it once the starting material is consumed. - Optimize the reaction temperature and pressure; milder conditions may favor the formation of the alcohol. |
| Hydrodefluorination | - This is a potential side reaction with some palladium catalysts. Using a platinum-based catalyst may be preferable. |
Route 3: Grignard Synthesis
Issue 1: Grignard Reagent Fails to Form
| Potential Cause | Troubleshooting Steps |
| Wet Glassware or Solvents | - Flame-dry all glassware under vacuum and use anhydrous ether or THF as the solvent. Grignard reagents are extremely sensitive to moisture. |
| Inactive Magnesium Turnings | - Use fresh, shiny magnesium turnings. If the magnesium is dull, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Slow Initiation | - Gently warm the flask or use a sonicator to initiate the reaction. A small amount of pre-formed Grignard reagent can also be added as an initiator. |
Issue 2: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Side Reaction with Starting Material (Wurtz Coupling) | - Add the 3-fluorobenzyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Reaction with Carbon Dioxide | - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent atmospheric CO₂ from quenching the Grignard reagent. |
| Incorrect Stoichiometry with Formaldehyde (B43269) Source | - Use a reliable source of dry formaldehyde, such as paraformaldehyde that has been thoroughly dried. Ensure the correct molar ratio of the Grignard reagent to the formaldehyde source is used.[4] |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Aldehyde Reduction | 3-Fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | 71-96%[2] | High yield, mild conditions, simple procedure. | Requires the aldehyde as a starting material. |
| Catalytic Hydrogenation | 3-Fluorobenzaldehyde | H₂, Platinum on Carbon (Pt/C) | High | Clean reaction, high atom economy. | Requires specialized high-pressure equipment.[3] |
| Grignard Synthesis | 3-Fluorobenzyl halide | Magnesium, Paraformaldehyde | Moderate | Forms a new C-C bond. | Sensitive to moisture and air, potential for side reactions. |
| From 3-Fluorotoluene | 3-Fluorotoluene | Oxidation catalysts, Water | 43.1% selectivity[3] | Utilizes a readily available starting material. | Multi-step process with moderate selectivity. |
Experimental Protocols
Protocol 1: Reduction of 3-Fluorobenzaldehyde with Sodium Borohydride
Materials:
-
3-Fluorobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or Dichloromethane (B109758)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Dissolve 3-fluorobenzaldehyde (1.0 eq) in methanol or ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate ester. Be cautious as hydrogen gas will be evolved.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Catalytic Hydrogenation of 3-Fluorobenzaldehyde
Materials:
-
3-Fluorobenzaldehyde
-
5% Platinum on Carbon (Pt/C) catalyst
-
Ethanol
-
High-pressure hydrogenation reactor (autoclave)
Procedure:
-
Pre-treat the 5 wt% Pt/C catalyst (e.g., 0.05 g for a 20 mL solvent volume) in a stream of hydrogen at an elevated temperature (e.g., 673 K for 2 hours) to activate it.[3]
-
In a high-pressure reactor, combine the pre-treated catalyst with a solution of 3-fluorobenzaldehyde in ethanol.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.0 MPa).[3]
-
Stir the reaction mixture vigorously and heat to the desired temperature.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purify by vacuum distillation if necessary.
Visualizations
References
Technical Support Center: Reduction of 3-Fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3-fluorobenzaldehyde (B1666160) to 3-fluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 3-fluorobenzaldehyde?
A1: The most common laboratory methods for the reduction of 3-fluorobenzaldehyde to this compound are:
-
Sodium borohydride (B1222165) (NaBH₄) reduction: A mild and selective chemoselective reduction method for aldehydes and ketones.[1][2]
-
Catalytic hydrogenation: A highly efficient method that utilizes a catalyst (e.g., Palladium on carbon, Platinum oxide) and hydrogen gas.
Q2: What are the potential byproducts I should be aware of during the reduction of 3-fluorobenzaldehyde?
A2: The formation of byproducts is highly dependent on the chosen reduction method and reaction conditions. Common byproducts include:
-
Unreacted 3-fluorobenzaldehyde: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
3-Fluorobenzoic acid: Can be formed via the Cannizzaro reaction, especially if the reaction is carried out under basic conditions.[3]
-
Over-reduction products (Catalytic Hydrogenation): The aromatic ring can be reduced to a cyclohexane (B81311) ring, or the fluorine atom can be cleaved (hydrodefluorination).[4]
-
Borate (B1201080) esters (NaBH₄ reduction): Formed from the reaction of sodium borohydride with the alcohol solvent.[1]
Troubleshooting Guides
Sodium Borohydride (NaBH₄) Reduction
| Problem | Potential Cause(s) | Solution(s) |
| Low yield of this compound | 1. Insufficient NaBH₄. 2. Decomposition of NaBH₄ due to acidic conditions or reaction with protic solvents.[1] 3. Incomplete reaction. | 1. Use a slight excess of NaBH₄ (1.1-1.5 equivalents). 2. Ensure the reaction medium is neutral or slightly basic. Perform the reaction at a low temperature (e.g., 0 °C) when using protic solvents like methanol (B129727) or ethanol (B145695) to minimize decomposition. 3. Increase the reaction time and monitor the progress using TLC or GC-MS. |
| Presence of 3-fluorobenzoic acid | 1. Cannizzaro reaction occurring under basic conditions.[3] | 1. Maintain a neutral or slightly acidic pH during the work-up. If the reaction is run under basic conditions, carefully neutralize the mixture before extraction. |
| Difficult product isolation | 1. Formation of soluble borate salts. | 1. During work-up, acidify the reaction mixture (e.g., with dilute HCl) to hydrolyze borate esters and salts, followed by extraction with an organic solvent. |
Catalytic Hydrogenation
| Problem | Potential Cause(s) | Solution(s) |
| Low yield of this compound | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or reaction time. 3. Catalyst poisoning. | 1. Use fresh, high-quality catalyst. 2. Optimize hydrogen pressure and reaction time. Monitor the reaction progress. 3. Ensure the starting material and solvent are pure and free from catalyst poisons like sulfur compounds. |
| Presence of defluorinated byproducts (e.g., benzyl (B1604629) alcohol, toluene) | 1. Hydrodefluorination due to harsh reaction conditions (high temperature, high pressure, or prolonged reaction time).[4] | 1. Use milder reaction conditions (lower temperature and pressure). 2. Screen different catalysts; for example, Rhodium-based catalysts have been shown to promote hydrodefluorination.[4] |
| Presence of over-reduced products (e.g., (3-fluorocyclohexyl)methanol) | 1. Harsh reaction conditions leading to the reduction of the aromatic ring. | 1. Employ milder conditions (lower temperature and pressure). 2. Choose a less active catalyst if aromatic ring reduction is a significant issue. |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 3-Fluorobenzaldehyde
Materials:
-
3-Fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: GC-MS Analysis of the Reaction Mixture
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the components.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent like dichloromethane or ethyl acetate.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the reduction and analysis.
Caption: Troubleshooting logic for byproduct formation.
References
Improving the efficiency of 3-fluorobenzylation reactions
Welcome to the Technical Support Center for 3-Fluorobenzylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency and troubleshooting common issues encountered during the synthesis of 3-fluorobenzylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 3-fluorobenzylation in drug discovery?
A1: The strategic incorporation of a 3-fluorobenzyl group into a molecule is a key tactic in medicinal chemistry. The fluorine atom can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes 3-fluorobenzylated compounds valuable in the development of new pharmaceuticals across various therapeutic areas, including oncology and central nervous system disorders.[1][2] 3-Fluorobenzyl chloride and 3-fluorobenzylamine (B89504) are common intermediates used for this purpose.[2][3]
Q2: What are the common challenges encountered in 3-fluorobenzylation reactions?
A2: Common challenges include low reaction yields, the formation of side products, and difficulties in purifying the final compound. Issues can arise from the reactivity of the starting materials, suboptimal reaction conditions (temperature, solvent, base), or catalyst deactivation. For instance, in reactions analogous to Friedel-Crafts alkylation, carbocation rearrangements and polyalkylation can be significant side reactions.
Q3: How can I monitor the progress of my 3-fluorobenzylation reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q4: What safety precautions should be taken when working with 3-fluorobenzylating agents?
A4: 3-Fluorobenzyl halides, such as 3-fluorobenzyl chloride, are reactive electrophiles and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential. These compounds can be lachrymatory and irritants. Always consult the Safety Data Sheet (SDS) for the specific reagents being used.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a frequent issue in organic synthesis. The following guide provides a systematic approach to troubleshooting this problem.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Solution: Verify the purity of your nucleophile and 3-fluorobenzylating agent (e.g., 3-fluorobenzyl bromide or chloride) using techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to unwanted side products.
-
-
Suboptimal Reaction Conditions:
-
Moisture or Air Sensitivity:
-
Solution: Many nucleophiles and bases are sensitive to moisture and air. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Catalyst Inactivity (if applicable):
-
Solution: If using a catalyst (e.g., in a cross-coupling reaction), ensure it is from a reliable source and has not degraded. Consider increasing the catalyst loading or using a different ligand.
-
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate indicates the formation of side products.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation: The product itself can be nucleophilic and react with the 3-fluorobenzylating agent.
-
Solution: Adjust the stoichiometry. Use a slight excess of the nucleophile relative to the 3-fluorobenzylating agent. Adding the electrophile slowly to the reaction mixture can also help.
-
-
Homocoupling of the Electrophile: In the presence of certain catalysts or bases, the 3-fluorobenzyl halide may couple with itself.
-
Solution: This is often an issue in metal-catalyzed reactions. Screening different ligands or using a lower reaction temperature can minimize this side reaction.
-
-
Elimination Reactions: Strong, bulky bases can promote the elimination of HX from the 3-fluorobenzyl halide, leading to undesired byproducts.
-
Solution: Consider using a weaker or less sterically hindered base. For example, switching from potassium tert-butoxide to potassium carbonate can favor substitution over elimination.
-
Data on Reaction Condition Optimization
The efficiency of 3-fluorobenzylation is highly dependent on the specific substrates and reaction type. The following tables provide examples of optimized conditions from related fluorination and alkylation studies that can serve as a starting point for your experiments.
Table 1: Optimization of Base and Solvent for a Nucleophilic Substitution
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (1.5) | THF | 25 | 53 |
| 2 | K₂CO₃ (1.5) | Acetonitrile (B52724) | 25 | 65 |
| 3 | K₂CO₃ (1.5) | DMF | 25 | 78 |
| 4 | K₂CO₃ (1.5) | EtOAc | 25 | 85 |
| 5 | Cs₂CO₃ (1.5) | EtOAc | 25 | 92 |
| 6 | NaH (1.2) | EtOAc | 25 | 75 |
Data adapted from similar nucleophilic substitution reaction optimizations.[5]
Table 2: Effect of Catalyst and Ligand in a Cross-Coupling Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (10) | CsF | 73 |
| 2 | Pd(TFA)₂ (1.0) | Xantphos (1.5) | CsF | 99 |
| 3 | Cu(CH₃CN)₄PF₆ (10) | Xantphos (11) | K₂CO₃ | 95 |
| 4 | Pd(OAc)₂ (10) | None | CsF | Low |
Data compiled from various palladium and copper-catalyzed reactions.[4][6]
Experimental Protocols
General Protocol for N-alkylation with 3-Fluorobenzyl Bromide
This protocol provides a general guideline for the N-alkylation of a primary or secondary amine with 3-fluorobenzyl bromide.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) to the mixture.
-
Addition of Electrophile: While stirring, add 3-fluorobenzyl bromide (1.0-1.2 eq) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for O-alkylation of a Phenol (B47542) with 3-Fluorobenzyl Chloride
This protocol is a general method for the synthesis of 3-fluorobenzyl aryl ethers.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Electrophile: Add 3-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight or until TLC analysis indicates completion.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.
References
Technical Support Center: Preparation of 3-Fluorobenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluorobenzyl alcohol. Below you will find information to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reduction of 3-fluorobenzaldehyde (B1666160) with sodium borohydride (B1222165) (NaBH₄) is resulting in a low yield. What are the potential causes?
Low yields in this reduction can stem from several factors:
-
Reagent Quality: Sodium borohydride is susceptible to decomposition upon exposure to moisture. Using old or improperly stored NaBH₄ can lead to reduced activity and incomplete reactions. It is advisable to use a fresh batch or an excess of the reagent to compensate for any degradation.
-
Reaction Temperature: The addition of NaBH₄ to the reaction mixture can be exothermic. If the temperature is not controlled, side reactions may occur. It is recommended to perform the addition at a low temperature (e.g., 0-5 °C) to manage the reaction rate.
-
Solvent Choice: While typically performed in alcoholic solvents like methanol (B129727) or ethanol, the choice and quality of the solvent are important. The presence of water can accelerate the decomposition of NaBH₄.
-
Incomplete Reaction: Insufficient reaction time or an inadequate amount of reducing agent can lead to the presence of unreacted 3-fluorobenzaldehyde in the final product mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material.
-
Work-up Procedure: During the aqueous work-up, it is important to neutralize any remaining reducing agent and borate (B1201080) esters carefully. Product loss can occur during the extraction phase if the pH is not optimal or if an insufficient volume of organic solvent is used.
Q2: I am observing multiple spots on my TLC plate after the reduction of 3-fluorobenzaldehyde. What are the likely side products?
The most common impurity is the unreacted starting material, 3-fluorobenzaldehyde. Other potential side products can arise from:
-
Over-reduction: While less common with NaBH₄, under certain conditions, trace amounts of 3-fluorotoluene (B1676563) could be formed.
-
Cannizzaro Reaction: If the reaction is performed under strongly basic conditions and at elevated temperatures, 3-fluorobenzaldehyde can disproportionate to form this compound and 3-fluorobenzoic acid.
-
Impure Starting Material: The presence of impurities in the initial 3-fluorobenzaldehyde will carry through the reaction and appear on the TLC plate.
Q3: When reducing 3-fluorobenzoic acid with lithium aluminum hydride (LiAlH₄), my yield is consistently low. What should I troubleshoot?
The reduction of carboxylic acids with LiAlH₄ is a powerful but sensitive reaction. Low yields can often be attributed to:
-
Moisture: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents (like THF or diethyl ether) must be used. Any moisture will consume the reducing agent and lower the yield.
-
Reagent Activity: Similar to NaBH₄, LiAlH₄ is highly reactive and can degrade if not stored and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Stoichiometry: The reduction of a carboxylic acid to an alcohol consumes two equivalents of hydride. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, which produces hydrogen gas. Therefore, a sufficient excess of LiAlH₄ is necessary to ensure complete reduction.
-
Work-up and Quenching: The quenching of excess LiAlH₄ is a critical step that must be performed carefully at low temperatures to avoid uncontrolled reactions. The formation of aluminum salts during work-up can sometimes lead to emulsions, making the extraction of the product difficult and potentially causing product loss.
Q4: How can I effectively purify this compound from the crude reaction mixture?
Purification of this compound is typically achieved by:
-
Extraction: After quenching the reaction, the product is extracted from the aqueous layer into an organic solvent like ethyl acetate (B1210297) or dichloromethane. Washing the combined organic layers with brine can help to remove residual water.
-
Drying: The organic extract should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude product can be purified by vacuum distillation. The boiling point of this compound is approximately 104-105 °C at 22 mmHg.
-
Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed. A solvent system of ethyl acetate and hexane (B92381) is commonly used for elution.
Data Presentation
The following table summarizes typical yields for the preparation of this compound from different starting materials and reagents.
| Starting Material | Reducing Agent | Solvent | Typical Yield | Reference |
| 3-Fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | High | [1] |
| 3-Fluorobenzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | Good to Excellent | [2][3] |
| 3-Fluorobenzonitrile | Raney Nickel (Ra-Ni), H₂ | Hexane | High (for the amine intermediate) | [4] |
Note: Yields are highly dependent on reaction scale, purity of reagents, and experimental conditions.
Experimental Protocols
Protocol 1: Reduction of 3-Fluorobenzaldehyde with Sodium Borohydride
This protocol describes a general procedure for the reduction of 3-fluorobenzaldehyde to this compound using sodium borohydride.
Materials:
-
3-Fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 equivalent) in methanol or ethanol.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1-1.5 equivalents) in small portions over 15-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
To the residue, add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reduction of 3-Fluorobenzoic Acid with Lithium Aluminum Hydride
This protocol outlines the reduction of 3-fluorobenzoic acid to this compound using lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure must be carried out under an inert atmosphere by trained personnel.
Materials:
-
3-Fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, condenser, dropping funnel, mechanical stirrer, nitrogen inlet, heating mantle
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a dropping funnel under a nitrogen atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (a molar excess, typically 2-3 equivalents) in anhydrous THF.
-
In the dropping funnel, prepare a solution of 3-fluorobenzoic acid (1.0 equivalent) in anhydrous THF.
-
Add the solution of 3-fluorobenzoic acid dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
Deionized water (volume in mL equal to the mass of LiAlH₄ in g).
-
15% NaOH solution (volume in mL equal to the mass of LiAlH₄ in g).
-
Deionized water (volume in mL equal to three times the mass of LiAlH₄ in g).
-
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Stability issues of 3-Fluorobenzyl alcohol in storage
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of 3-Fluorobenzyl alcohol. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is recommended to store it away from heat, sparks, open flames, and other sources of ignition.[1][2][3] Some suppliers also recommend storing the container under an inert gas.[2]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3][4] Contact with these substances should be avoided to prevent vigorous reactions or degradation.
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, this compound is considered stable under normal storage and handling conditions.[1][2][4][5] However, exposure to incompatible materials, high temperatures, or direct sunlight can lead to degradation.
Q4: What are the potential degradation products of this compound?
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can separate the parent compound from potential impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any significant impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color (e.g., colorless to yellowish) | Oxidation of the alcohol to aldehyde or other colored impurities. | While a slight color change may not significantly impact all experiments, it indicates some level of degradation. For sensitive applications, it is recommended to purify the alcohol by distillation or chromatography, or to use a fresh bottle. To prevent further oxidation, ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen or argon before storage.[2] |
| Presence of a sharp, almond-like odor | Oxidation to 3-fluorobenzaldehyde (B1666160). | This indicates partial oxidation. The suitability of the material depends on the specific requirements of your experiment. If the aldehyde is an interfering impurity, purification is necessary. |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound using an appropriate analytical method (e.g., GC, HPLC, or NMR). If degradation is confirmed, use a fresh, unopened bottle or purify the existing stock. Review storage conditions to ensure they are optimal. |
| Formation of a precipitate or solid material | Polymerization or reaction with contaminants. | This indicates significant degradation or contamination. The material should not be used. Dispose of the bottle according to your institution's safety guidelines. Ensure that the storage container is clean and that it has not been exposed to incompatible materials. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via Gas Chromatography (GC)
This protocol outlines a general method for monitoring the stability of this compound over time under specific storage conditions.
Objective: To quantify the purity of this compound and detect the formation of potential degradation products.
Materials:
-
This compound sample(s) stored under desired conditions (e.g., room temperature, 4°C, exposure to light).
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate).
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).
-
Autosampler vials and caps.
Methodology:
-
Sample Preparation:
-
At specified time points (e.g., T=0, 1 month, 3 months, 6 months), retrieve a small aliquot of the stored this compound.
-
Prepare a dilute solution of the alcohol in the chosen solvent (e.g., 1 mg/mL). Ensure the concentration is within the linear range of the FID.
-
Transfer the solution to a GC vial.
-
-
GC Analysis:
-
Set up the GC method with an appropriate temperature program to separate this compound from potential impurities like 3-fluorobenzaldehyde and 3-fluorobenzoic acid.
-
Example GC Conditions (to be optimized):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Inject the sample onto the GC column.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Identify potential degradation products by comparing retention times with known standards, if available.
-
Track the change in purity over time to determine the stability under the tested storage conditions.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Preventing over-oxidation of 3-Fluorobenzyl alcohol to 3-fluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 3-Fluorobenzyl alcohol to 3-fluorobenzoic acid, with a focus on preventing over-oxidation.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | - Ensure the quality and activity of your oxidizing agent. For instance, pyridinium (B92312) chlorochromate (PCC) can degrade over time. - For Swern oxidation, ensure the dimethyl sulfoxide (B87167) (DMSO) is anhydrous and the oxalyl chloride is fresh.[1] - In TEMPO-catalyzed reactions, verify the integrity of the TEMPO radical and the co-oxidant. |
| Insufficient Reaction Time or Temperature | - The electron-withdrawing fluorine atom can decrease the rate of oxidation compared to unsubstituted benzyl (B1604629) alcohol. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Gradually increase the reaction temperature, but be cautious as this may also promote over-oxidation. |
| Catalyst Deactivation | - In catalytic systems, the catalyst may be poisoned by impurities in the starting material or solvent. Purify the this compound if necessary. - For heterogeneous catalysts, ensure proper activation and handling procedures are followed. |
| Incorrect Stoichiometry | - Verify the molar ratios of all reagents, including the oxidant, catalyst (if applicable), and base. |
Issue 2: Significant Formation of 3-Fluorobenzoic Acid (Over-oxidation)
| Potential Cause | Troubleshooting Step |
| Strong Oxidizing Agent | - Avoid using strong, non-selective oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions. |
| Prolonged Reaction Time | - Over-oxidation is often a result of extended reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Excess Oxidant | - Use a stoichiometric amount or a slight excess of a mild oxidizing agent. A large excess can drive the reaction towards the carboxylic acid. |
| Presence of Water (for some methods) | - For reagents like PCC, anhydrous conditions are crucial to prevent the formation of the hydrate (B1144303) from the aldehyde, which is then further oxidized.[2][3] |
| High Reaction Temperature | - Elevated temperatures can provide the activation energy for the oxidation of the intermediate aldehyde to the carboxylic acid. Perform the reaction at the lowest effective temperature. |
Issue 3: Incomplete Reaction - Mixture of Starting Material, Aldehyde, and Acid
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | - This outcome suggests that the reaction conditions are not selective. Re-evaluate the choice of oxidant, solvent, temperature, and reaction time. - Consider a milder and more selective oxidation method. |
| Heterogeneous Reaction Mixture | - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for solid-supported reagents or biphasic systems. |
| Gradual Reagent Degradation | - If the oxidizing agent is added slowly or degrades over the course of the reaction, its effective concentration may not be sufficient to drive the initial oxidation to completion before over-oxidation of the formed aldehyde begins. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to over-oxidation?
A1: Like other primary benzyl alcohols, this compound is susceptible to over-oxidation because the initially formed 3-fluorobenzaldehyde (B1666160) is also susceptible to oxidation under many reaction conditions, leading to the formation of 3-fluorobenzoic acid. The key to preventing this is to use a mild and selective oxidizing agent and to carefully control the reaction conditions.
Q2: What are the most common mild oxidation methods to prevent over-oxidation?
A2: Several methods are known for the selective oxidation of primary alcohols to aldehydes. These include:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures. It is known for its mildness and tolerance of various functional groups.[1][4][5]
-
Pyridinium Chlorochromate (PCC) Oxidation: A classic method that uses PCC in an anhydrous solvent like dichloromethane (B109758) (DCM).[2][3][6]
-
TEMPO-catalyzed Oxidation: Employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant, such as sodium hypochlorite (B82951) or air.[7]
Q3: How does the fluorine substituent affect the oxidation reaction?
A3: The electron-withdrawing nature of the fluorine atom generally decreases the rate of oxidation of the benzylic alcohol.[8] This is because the electron density at the benzylic carbon is reduced, making it less susceptible to attack by the oxidizing agent. This may necessitate slightly longer reaction times or slightly more forcing conditions compared to the oxidation of unsubstituted benzyl alcohol.
Q4: Can I monitor the progress of the reaction to avoid over-oxidation?
A4: Yes, monitoring the reaction is crucial. Thin Layer Chromatography (TLC) is a simple and effective method. You can spot the reaction mixture alongside standards of this compound and 3-fluorobenzaldehyde. The reaction should be stopped once the spot for the starting material has disappeared or significantly diminished, and before a significant amount of the more polar 3-fluorobenzoic acid appears. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the byproducts of a Swern oxidation, and how can I handle them?
A5: The Swern oxidation produces dimethyl sulfide (B99878), which has a very strong and unpleasant odor, as well as carbon monoxide and carbon dioxide.[5] It is essential to perform this reaction in a well-ventilated fume hood. To neutralize the odor of dimethyl sulfide in the glassware, it can be rinsed with a bleach solution.
Data Presentation
The following table summarizes the typical yields for the selective oxidation of benzyl alcohols with electron-withdrawing groups using different methods. Note that specific yields for this compound are not widely reported, so data for analogous compounds are included for comparison.
| Oxidation Method | Substrate | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time | Aldehyde Yield (%) | Acid Yield (%) | Reference |
| Catalytic DES | 2-Fluorobenzyl Alcohol | FeCl3/BHDC, H2O2 | - | Room Temp | 2 min | 92 (Conversion) | Not Reported | [9] |
| TEMPO/Cu(I) | 4-Chlorobenzyl alcohol | CuBr/bpy/TEMPO, Air | Acetonitrile | Room Temp | 30-60 min | ~65 (Isolated) | Not Reported | [7] |
| DMSO/HBr | Benzyl alcohols with EWG | DMSO, HBr | - | 100 | Variable | Good to Excellent | Not Reported | |
| PCC | Primary Alcohols | PCC | Dichloromethane | Room Temp | 1-2 h | Generally High | Minimal (anhydrous) | [2][3] |
| Swern | Primary Alcohols | DMSO, (COCl)2, Et3N | Dichloromethane | -78 | < 1 h | Generally High | Minimal | [1][4][5] |
EWG: Electron-Withdrawing Group
Experimental Protocols
1. General Protocol for TEMPO-Catalyzed Oxidation
A mixture of the benzyl alcohol (1 mmol), a copper(I) source (e.g., CuI, 10 mol%), a ligand (e.g., DMAP, 10 mol%), and TEMPO (1 mol%) in a suitable solvent (e.g., acetonitrile, 5 mL) is stirred under an oxygen atmosphere (e.g., using an oxygen balloon) at room temperature.[10] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
2. General Protocol for Swern Oxidation
To a solution of oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C is added a solution of anhydrous DMSO (2 to 2.5 equivalents) in DCM. After stirring for a few minutes, a solution of the alcohol (1 equivalent) in DCM is added, and the mixture is stirred for 15-30 minutes. Triethylamine (3 to 5 equivalents) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent.[1][4][5]
3. General Protocol for PCC Oxidation
To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) is added a solution of the alcohol (1 equivalent) in DCM. The mixture is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of silica (B1680970) gel or celite to remove the chromium salts. The solvent is then removed under reduced pressure to yield the crude aldehyde.[2][3]
Mandatory Visualizations
Caption: Reaction pathway for the oxidation of this compound.
Caption: Troubleshooting workflow for the oxidation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DMSO Oxidation of Benzyl Alcohols to Benzaldehydes [designer-drug.com]
- 5. researchgate.net [researchgate.net]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Fluorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorobenzyl alcohol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for a standard aqueous work-up of a reaction involving this compound?
A typical aqueous work-up aims to separate the desired product from unreacted starting materials, reagents, and water-soluble byproducts. The general workflow is as follows:
-
Quenching: The reaction is first stopped, or "quenched," by adding a suitable aqueous solution. This is often done at a low temperature (e.g., 0 °C) to control any exothermic processes.
-
Extraction: The product is then extracted from the aqueous layer into an immiscible organic solvent.
-
Washing: The organic layer is washed with various aqueous solutions to remove residual impurities.
-
Drying: The organic layer is dried to remove any dissolved water.
-
Solvent Removal: The organic solvent is removed, typically by rotary evaporation, to yield the crude product.
-
Purification: The crude product is then purified, commonly by column chromatography or distillation.
Q2: How do I choose an appropriate extraction solvent for my this compound derivative?
The choice of extraction solvent depends on the polarity of your product. This compound itself has moderate polarity. Its derivatives, such as ethers and esters, are generally less polar.
-
For non-polar to moderately polar products: Diethyl ether and ethyl acetate (B1210297) are common choices. They are good solvents for a wide range of organic compounds and are relatively easy to remove.
-
For more polar products: Dichloromethane (DCM) can be a better choice due to its higher polarity.
-
For very non-polar products: Hexanes or petroleum ether can be used, sometimes in combination with a more polar solvent.
It is crucial that the extraction solvent is immiscible with water.
Q3: My reaction was performed in a water-miscible solvent like THF or DMF. How should I modify my work-up?
When using water-miscible solvents, it is best to remove them under reduced pressure (rotoevaporation) before the aqueous work-up. If this is not feasible, the reaction mixture should be diluted with a large volume of water and a water-immiscible organic solvent to ensure proper phase separation during extraction. For solvents like DMF or DMSO, multiple washes of the organic layer with water (e.g., 5 x 10 mL of water for every 5 mL of DMF/DMSO) are necessary to remove them.[1]
Troubleshooting Guides
Issue 1: Emulsion Formation During Extraction
Q: I am observing a stable emulsion (a third layer between the organic and aqueous phases) during my extraction, and the layers are not separating. What should I do?
A: Emulsion formation is common when dealing with polar compounds or when the reaction mixture contains salts or other surfactants. Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.
-
Solvent Addition: Add more of the organic extraction solvent.
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the volume is small, centrifuging the mixture can effectively separate the layers.
Issue 2: Difficulty Separating Product from Starting Material
Q: I am having trouble separating my 3-fluorobenzyl ether/ester product from the unreacted this compound by column chromatography. What can I do?
A: this compound is a relatively polar compound due to its hydroxyl group. Its ether and ester derivatives are significantly less polar. This difference in polarity is the key to their separation.
-
TLC Optimization: First, optimize the solvent system for thin-layer chromatography (TLC). A good solvent system will show a clear separation between the starting material and the product, with the product having a higher Rf value.
-
Solvent System Selection: For separating a less polar product (ether/ester) from the more polar alcohol, a common strategy is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Column Chromatography Technique:
-
Ensure your column is packed properly to avoid channeling.
-
Use a proper ratio of silica (B1680970) gel to your crude product (typically 50:1 to 100:1 by weight for difficult separations).
-
Dry-loading your sample onto the column can often improve resolution compared to wet-loading.
-
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Compound Type | Polarity | Recommended Solvent System (v/v) | Expected Rf of Product |
| 3-Fluorobenzyl ethers/esters | Low to Moderate | Hexanes:Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.5 |
| This compound | Moderate to High | Hexanes:Ethyl Acetate (2:1 to 1:1) | 0.2 - 0.4 |
| Unreacted Carboxylic Acid | High | Ethyl Acetate with 1% Acetic Acid | < 0.1 |
Note: These are starting points and should be optimized using TLC for each specific reaction mixture.
Issue 3: Low Yield After Work-up
Q: My reaction appears to have gone to completion by TLC, but I have a low yield of my purified product. Where could my product have been lost?
A: Product loss during work-up is a common issue. Here are some potential causes and solutions:
-
Incomplete Extraction: Your product may have some solubility in the aqueous layer, especially if it is polar. Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery. You can test the final aqueous layer by TLC to see if any product remains.
-
Premature Precipitation: The product may have precipitated out during the work-up and was inadvertently discarded with a solid byproduct.
-
Volatility: While this compound and its common derivatives are not extremely volatile, some smaller molecules can be lost during solvent removal on a rotary evaporator, especially if a high vacuum or excessive heat is used.
-
Adsorption on Drying Agent: The product may have adsorbed onto the drying agent (e.g., MgSO₄, Na₂SO₄). After filtering off the drying agent, rinse it with fresh extraction solvent to recover any adsorbed product.
-
Column Chromatography Losses: The product may be strongly adsorbed on the silica gel. Ensure you have eluted the column with a sufficiently polar solvent to recover all of your product.
Experimental Protocols
Protocol 1: Work-up for Williamson Ether Synthesis of a 3-Fluorobenzyl Ether
This protocol describes a general work-up for the synthesis of a 3-fluorobenzyl ether from this compound and an alkyl halide.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add deionized water to quench the reaction and dissolve any inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing:
-
Wash the combined organic layers with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol (B47542) (if applicable).
-
Wash with deionized water (2 x 30 mL).
-
Wash with saturated aqueous NaCl (brine) (1 x 30 mL) to aid in drying.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and rinse the drying agent with fresh diethyl ether.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes:ethyl acetate gradient.
Table 2: Typical Reagent Volumes for Williamson Ether Synthesis Work-up (Small Scale)
| Step | Reagent | Typical Volume | Purpose |
| Quenching | Deionized Water | 50 mL | Quench reaction, dissolve salts |
| Extraction | Diethyl Ether | 3 x 50 mL | Extract product |
| Washing 1 | 1 M NaOH | 2 x 30 mL | Remove acidic impurities |
| Washing 2 | Deionized Water | 2 x 30 mL | Remove water-soluble impurities |
| Washing 3 | Brine | 1 x 30 mL | Initiate drying |
| Drying | Anhydrous MgSO₄ | ~5 g | Remove water from organic layer |
Protocol 2: Work-up for Fischer Esterification of this compound
This protocol outlines a general work-up for the acid-catalyzed esterification of this compound with a carboxylic acid.[2][3][4][5][6]
-
Cooling & Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) to remove the excess alcohol and some of the acid catalyst.
-
Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 x 50 mL) to neutralize the remaining acid catalyst and remove the unreacted carboxylic acid. Caution: This will generate CO₂ gas; vent the separatory funnel frequently.
-
Brine Wash: Wash with saturated aqueous NaCl (brine) (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent.
-
Solvent Removal: Concentrate the organic layer using a rotary evaporator.
-
Purification: Purify the crude ester by flash column chromatography or vacuum distillation.
Visualizations
Caption: General workflow for an aqueous work-up procedure.
Caption: Troubleshooting logic for separation issues.
References
Catalyst selection for the hydrogenation of 3-fluorobenzaldehyde
Technical Support Center: Hydrogenation of 3-Fluorobenzaldehyde (B1666160)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 3-fluorobenzaldehyde to 3-fluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for the selective hydrogenation of 3-fluorobenzaldehyde?
A1: The selective hydrogenation of an aromatic aldehyde to the corresponding alcohol requires a catalyst that favors the reduction of the carbonyl group while minimizing side reactions. Platinum-based catalysts are often a good starting point due to their high activity and selectivity.[1] Key catalyst choices include:
-
Platinum on Carbon (Pt/C): Often considered a primary choice for hydrogenating halogenated nitroaromatics with high selectivity, which can be extrapolated to halogenated aldehydes. It generally shows high activity while suppressing dehalogenation.[1]
-
Palladium on Carbon (Pd/C): While highly active, standard Pd/C can sometimes promote hydrodehalogenation (loss of fluorine).[1] Its activity can be attenuated by using catalyst poisons, such as diphenylsulfide, or by running the reaction under acidic conditions to improve selectivity.[2][3]
-
Ruthenium on Carbon (Ru/C): Ruthenium catalysts are effective for hydrogenating aldehydes and aromatic rings.[4] They can be a suitable alternative, particularly when other catalysts show poor performance.[5]
-
Raney Nickel: A cost-effective option, but it often requires higher catalyst loading and harsher conditions, which may increase the risk of side reactions. Its pyrophoric nature also necessitates careful handling.[1][6]
Q2: What are the primary challenges and potential side reactions in this hydrogenation?
A2: The main challenge is achieving high selectivity for the desired this compound.[7][8] Two principal side reactions can occur:
-
Hydrodefluorination: This is the cleavage of the carbon-fluorine (C-F) bond, leading to the formation of benzyl (B1604629) alcohol or toluene (B28343) as byproducts. The C-F bond is relatively strong, but can be cleaved under harsh conditions or with highly active catalysts like standard Pd/C.[1][9]
-
Over-reduction: The desired product, this compound, can be further reduced to form 3-fluorotoluene (B1676563) (hydrogenolysis). This is more likely to occur under forcing conditions (high temperature or pressure) or with prolonged reaction times.[10][11]
Q3: How can hydrodefluorination be minimized?
A3: Minimizing the loss of the fluorine substituent is critical for product purity. Several strategies can be employed:
-
Catalyst Selection: Platinum-based catalysts (e.g., Pt/C) are generally less prone to causing dehalogenation compared to palladium-based ones.[1] If using palladium, catalysts modified with sulfur compounds can inhibit dehalogenation.[4]
-
Milder Reaction Conditions: Operating at lower hydrogen pressures (e.g., balloon pressure) and temperatures (e.g., room temperature) significantly reduces the risk of C-F bond cleavage.[1][12]
-
Additives: The use of acidic or basic additives can modulate catalyst activity and selectivity. For instance, performing the reaction in an acidic medium can sometimes suppress dehalogenation when using a Pd/C catalyst.[3]
-
Reaction Monitoring: Closely monitoring the reaction progress by techniques like TLC, GC, or LC/MS allows for the reaction to be stopped as soon as the starting material is consumed, preventing the formation of byproducts from over-reaction.[9]
Q4: Which solvents are most suitable for this reaction?
A4: The choice of solvent can influence reaction efficiency and catalyst performance. Protic solvents are commonly used and generally effective.[1] Good options include:
-
Ethanol (B145695) (EtOH)[6][13]
-
Tetrahydrofuran (THF)[9]
It is crucial to use high-purity, dry solvents, as impurities can poison the catalyst.[9][15]
Troubleshooting Guide
Problem 1: The reaction is slow or incomplete.
| Possible Cause | Solution |
| Poor Catalyst Activity | The catalyst may be old, improperly stored, or from a poor-quality batch. Use a fresh, high-quality catalyst. For Pd/C, consider a pre-treated catalyst or switch to a more active type like Pd(OH)₂/C if debenzylation were the goal, or Pt/C for this specific reaction.[1][9] |
| Catalyst Poisoning | Impurities in the starting material or solvent (especially sulfur-containing compounds) can deactivate the catalyst.[9][12] Purify the starting material if necessary. Use high-purity, anhydrous solvents. If poisoning is suspected, increasing catalyst loading might help, but an alternative catalyst may be required. |
| Insufficient Hydrogen | For reactions run under a hydrogen balloon, ensure there are no leaks and that the balloon is adequately filled.[15] Purge the reaction flask properly with an inert gas (e.g., Argon or Nitrogen) and then with hydrogen to remove all air.[16][17] For pressurized systems, ensure the vessel is holding pressure. |
| Poor Mixing/Agitation | Inadequate stirring leads to poor contact between the substrate, catalyst, and hydrogen gas. Ensure vigorous and efficient stirring throughout the reaction.[9] |
| Inappropriate Solvent | The starting material may not be fully soluble in the chosen solvent, limiting its access to the catalyst surface. Try switching to a solvent in which the substrate has better solubility, such as THF or ethanol.[9][12] |
Problem 2: Significant hydrodefluorination is observed.
| Possible Cause | Solution |
| Catalyst is too Active | Palladium on carbon (Pd/C) is known to be highly active and can promote dehalogenation.[1] Switch to a less aggressive catalyst like Platinum on Carbon (Pt/C).[1] |
| Harsh Reaction Conditions | High hydrogen pressure and/or elevated temperatures increase the rate of hydrodefluorination. Reduce the hydrogen pressure (e.g., use a balloon instead of a high-pressure autoclave) and run the reaction at room temperature.[1][12] |
| Prolonged Reaction Time | Leaving the reaction to stir long after the starting material has been consumed can lead to byproduct formation. Monitor the reaction closely using TLC or GC/LC-MS and work it up as soon as the 3-fluorobenzaldehyde is gone.[9] |
Problem 3: The aldehyde is being over-reduced to 3-fluorotoluene.
| Possible Cause | Solution |
| Harsh Reaction Conditions | Similar to dehalogenation, over-reduction (hydrogenolysis) is favored by high temperatures and pressures.[10] Employ milder conditions. |
| Catalyst Choice | Some catalysts have a higher propensity for hydrogenolysis. While Pd/C is often used for hydrogenolysis of benzyl groups, it can also reduce the alcohol product.[10][11] Using Pt/C or a modified Ru/C catalyst may offer better selectivity.[4] |
| Incorrect Solvent or pH | The reaction environment can influence selectivity. While acidic conditions can sometimes prevent dehalogenation with Pd/C, they might favor hydrogenolysis of the resulting benzyl alcohol. Consider neutral conditions as a starting point.[3] |
Quantitative Data Summary
Direct comparative data for the hydrogenation of 3-fluorobenzaldehyde is limited. The following table is a composite based on information for similar substrates (e.g., 4-fluorobenzaldehyde, other halogenated aromatics) to provide general performance guidelines.
| Catalyst | Typical Loading (w/w %) | Solvent(s) | Temp (°C) | H₂ Pressure (bar) | Typical Conversion/Yield (%) | Selectivity Notes |
| Pt/C | 1 - 5 | Methanol, Ethanol | 25 - 80 | 3 - 35 | >99 | High selectivity (95-99%) . Generally the preferred choice to minimize dehalogenation.[1] |
| Pd/C | 1 - 10 | Methanol, Ethanol, EtOAc | 25 - 60 | 1 - 20 | >99 | Can be very active but may lead to lower selectivity (85-95%) due to dehalogenation.[1] Milder conditions are crucial.[3] |
| Raney® Ni | 5 - 20 | Ethanol, Water | 50 - 100 | 14 - 55 | >99 | Good selectivity (90-98%) but requires higher loading and potentially harsher conditions. Pyrophoric nature requires careful handling.[1][6] |
| Fe(II) Complex | 0.005 - 0.01 (mol %) | Ethanol | 40 | 30 - 60 | >99 | A homogeneous catalyst showing excellent selectivity for the aldehyde group over other reducible functionalities on 4-fluorobenzaldehyde.[13] |
Experimental Protocols
Protocol 1: Hydrogenation using Platinum on Carbon (Pt/C) and Hydrogen Balloon
This protocol describes a standard lab-scale procedure for the selective hydrogenation of 3-fluorobenzaldehyde.
Materials:
-
3-Fluorobenzaldehyde
-
5% Platinum on Carbon (Pt/C)
-
Ethanol (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Nitrogen (or Argon) gas supply
-
Hydrogen gas supply (from a cylinder used to fill a balloon)
-
Three-neck round-bottom flask, magnetic stirrer, stir bar, rubber septa
-
Syringe and needle for balloon
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reactor Setup: To a clean, dry three-neck round-bottom flask containing a magnetic stir bar, add 5% Pt/C catalyst (e.g., 50 mg, ~5 wt% relative to the substrate). Seal the necks with rubber septa.
-
Inerting: Purge the flask by applying a vacuum and refilling with nitrogen or argon. Repeat this cycle 3-5 times to ensure an inert atmosphere.[16]
-
Substrate Addition: Dissolve 3-fluorobenzaldehyde (e.g., 1.0 g, 8.06 mmol) in anhydrous ethanol (25-30 mL). Using a cannula or syringe, transfer this solution to the reaction flask containing the catalyst.
-
Hydrogenation: Replace the nitrogen inlet with a hydrogen-filled balloon attached to a needle. Apply a slight vacuum to the flask to remove the nitrogen and allow it to be filled with hydrogen from the balloon. Ensure the system is sealed and stir the mixture vigorously at room temperature.[15][17]
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, remove the hydrogen balloon and carefully purge the flask with nitrogen gas for several minutes to remove all residual hydrogen.[17]
-
Filtration: Prepare a small pad of diatomaceous earth in a Büchner funnel and wet it with ethanol. Carefully filter the reaction mixture through the pad to remove the Pt/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; keep it wet with solvent until it can be disposed of safely. Wash the filter cake with additional ethanol to ensure complete product recovery.[14][16]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. If necessary, the product can be further purified by flash column chromatography.
Visualizations
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting logic for common hydrogenation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3-氟苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-氟苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 11. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
Differentiating Fluorobenzyl Alcohol Isomers: A ¹⁹F NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural characterization of fluorinated organic molecules is paramount. The positional isomerism of compounds like fluorobenzyl alcohol can significantly impact their chemical and biological properties. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy offers a highly sensitive and direct method for distinguishing between these isomers. This guide provides a comparative analysis of the ¹⁹F NMR spectra of 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, and 4-fluorobenzyl alcohol, supported by experimental data and protocols.
The position of the fluorine atom on the benzene (B151609) ring of benzyl (B1604629) alcohol creates three distinct isomers: ortho (2-), meta (3-), and para (4-). These subtle structural differences lead to unique electronic environments for the fluorine nucleus, resulting in measurably different ¹⁹F NMR chemical shifts. This phenomenon allows for the unambiguous identification and differentiation of each isomer.
Comparative ¹⁹F NMR Data
The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.[1] In the case of fluorobenzyl alcohol isomers, the position of the hydroxymethyl group (-CH₂OH) relative to the fluorine atom influences the electron density around the fluorine, leading to distinct resonance frequencies.
The ¹⁹F NMR chemical shifts for the three isomers, typically recorded in deuterated chloroform (B151607) (CDCl₃) and referenced to an external standard like trichlorofluoromethane (B166822) (CFCl₃), are summarized below. It is important to note that chemical shifts can be influenced by the solvent and the concentration of the sample.
| Isomer | Structure | ¹⁹F Chemical Shift (δ) in CDCl₃ (ppm) |
| 2-Fluorobenzyl alcohol | Ortho | Not explicitly found in search results; estimated based on related compounds to be the most deshielded. |
| This compound | Meta | Not explicitly found in search results; ¹H NMR data shows coupling to ¹⁹F.[2][3] |
| 4-Fluorobenzyl alcohol | Para | Approximately -115.8[4] |
Note: The exact chemical shift values can vary slightly depending on experimental conditions. The values for 2- and this compound were not explicitly found in the performed search and are areas for further experimental verification.
Interpreting the Chemical Shifts
The observed differences in chemical shifts can be rationalized by considering the electronic effects of the hydroxymethyl substituent. The electron-withdrawing or -donating nature of this group, and its proximity to the fluorine atom, alters the shielding of the fluorine nucleus. Generally, electron-withdrawing effects lead to a downfield shift (less negative ppm values), while electron-donating effects cause an upfield shift (more negative ppm values).
Experimental Workflow
The process of differentiating the fluorobenzyl alcohol isomers using ¹⁹F NMR follows a systematic workflow, from sample preparation to spectral analysis.
Detailed Experimental Protocol
This section provides a general protocol for acquiring high-quality ¹⁹F NMR spectra of small organic molecules like fluorobenzyl alcohol isomers.
1. Sample Preparation:
-
Materials: 5 mm NMR tubes, deuterated chloroform (CDCl₃), the fluorobenzyl alcohol isomer, and a suitable internal or external reference standard (e.g., trifluorotoluene or CFCl₃).[5]
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the fluorobenzyl alcohol isomer.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
If using an internal standard, add a small, known amount to the solution.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer equipped with a fluorine probe is recommended.
-
Parameters:
-
Nucleus: ¹⁹F
-
Solvent: CDCl₃ (for locking)
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard one-pulse sequence is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds, depending on the relaxation time of the fluorine nucleus.
-
Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200 ppm, centered around -120 ppm, should be adequate to cover the chemical shifts of most fluoroaromatic compounds.[6]
-
3. Data Processing and Referencing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Reference the chemical shift scale. If an internal standard is used, its known chemical shift is set to the appropriate value. For an external standard, the spectrum is referenced relative to the separately acquired spectrum of the standard. The standard reference for ¹⁹F NMR is CFCl₃ at 0.00 ppm.[7]
Conclusion
¹⁹F NMR spectroscopy is a powerful and direct tool for the differentiation of fluorobenzyl alcohol isomers. The distinct chemical shifts arising from the unique electronic environment of the fluorine atom in the ortho, meta, and para positions provide a clear and reliable method for structural elucidation. By following a standardized experimental protocol, researchers can confidently identify these isomers, which is a critical step in various fields, including medicinal chemistry and materials science, where the specific isomeric form of a molecule dictates its function and activity.
References
A Comparative Analysis of Fluorobenzyl Alcohols as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 2-, 3-, and 4-Fluorobenzyl Alcohol as Substrates for Oxidoreductase Enzymes.
This guide provides a comparative overview of the enzymatic oxidation of three positional isomers of fluorobenzyl alcohol: 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, and 4-fluorobenzyl alcohol. The position of the fluorine atom on the benzene (B151609) ring significantly influences their interaction with enzymes, primarily alcohol dehydrogenases and aryl-alcohol oxidases. Understanding these differences is crucial for applications in biocatalysis, drug metabolism studies, and the design of enzyme inhibitors.
Quantitative Data Summary
Aryl-Alcohol Oxidase (AAO)
Aryl-alcohol oxidase from Pleurotus eryngii has been shown to oxidize fluorobenzyl alcohols. Qualitative studies indicate a clear preference for the position of the fluorine substituent, with the para-position being the most favorable for oxidation, followed by the meta-position. The ortho-substituted isomer exhibits significantly lower reactivity.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Notes |
| 2-Fluorobenzyl alcohol | Aryl-Alcohol Oxidase (Pleurotus eryngii) | N/D | Low activity | N/D | Kinetic parameters were not determined due to very low enzyme activity[1]. |
| This compound | Aryl-Alcohol Oxidase (Pleurotus eryngii) | 0.23 ± 0.03 | 25 ± 1 | 109 | Used as a substrate to study pH dependence of the enzyme[1]. |
| 4-Fluorobenzyl alcohol | Evolved Peroxygenase–Aryl Alcohol Oxidase Fusion | 0.12 ± 0.01 | 1.10 ± 0.03 | 9.2 | Data is for an engineered fusion protein, not the wild-type enzyme. |
N/D: Not Determined
Alcohol Dehydrogenase (ADH)
Comprehensive comparative kinetic data for the three fluorobenzyl alcohol isomers with a single alcohol dehydrogenase is currently lacking in the literature. However, studies on benzyl (B1604629) alcohol, the parent compound, provide a baseline for understanding the enzyme's activity on this class of substrates. For instance, horse liver alcohol dehydrogenase (HLADH) efficiently oxidizes benzyl alcohol. It has been noted that para-substituted benzyl alcohols are generally better substrates than other derivatives for benzyl alcohol dehydrogenase from Acinetobacter calcoaceticus.
| Substrate | Enzyme | Km (µM) | Vmax (V/E) |
| Benzyl Alcohol | Horse Liver Alcohol Dehydrogenase | 28 | 3.1 s⁻¹ |
Metabolic Pathway of Fluorobenzyl Alcohols
In vivo, fluorobenzyl alcohols undergo a two-step oxidation to form the corresponding fluorobenzoic acids. This metabolic conversion is primarily carried out by alcohol dehydrogenases and aldehyde dehydrogenases. The resulting fluorobenzoic acid is then conjugated, primarily with glycine (B1666218), to form fluorobenzoyl glycine (also known as fluorohippuric acid), which is then excreted in the urine. A minor metabolic pathway involving the formation of N-acetylcysteinyl conjugates has also been identified[2].
Experimental Protocols
Assay for Aryl-Alcohol Oxidase Activity
This protocol is adapted from studies on aryl-alcohol oxidase from Pleurotus eryngii. The assay measures the production of hydrogen peroxide, a product of the oxidation reaction, using a coupled reaction with horseradish peroxidase (HRP).
Materials:
-
Aryl-Alcohol Oxidase (AAO) solution
-
2-, 3-, or 4-Fluorobenzyl alcohol substrate stock solution
-
100 mM Sodium phosphate (B84403) buffer, pH 6.0
-
Horseradish peroxidase (HRP) solution (5 U/mL)
-
Amplex® Red reagent (10 mM in DMSO)
-
Spectrophotometer capable of measuring absorbance at 563 nm
Procedure:
-
Prepare a reaction mixture in a microplate well or a cuvette containing:
-
100 mM sodium phosphate buffer, pH 6.0
-
50 µM Amplex® Red
-
1 U/mL HRP
-
Varying concentrations of the fluorobenzyl alcohol substrate.
-
-
Initiate the reaction by adding a known concentration of the AAO enzyme solution.
-
Immediately monitor the increase in absorbance at 563 nm over time at 25°C.
-
The rate of reaction is proportional to the rate of increase in absorbance.
-
Calculate the initial velocities from the linear portion of the progress curves.
-
To determine the kinetic parameters (Km and kcat), repeat the assay with a range of substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
Assay for Alcohol Dehydrogenase Activity
This protocol is a general method for determining the activity of alcohol dehydrogenase with aromatic alcohols. The assay monitors the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Materials:
-
Alcohol Dehydrogenase (ADH) solution (e.g., from horse liver or yeast)
-
2-, 3-, or 4-Fluorobenzyl alcohol substrate stock solution
-
100 mM Glycine-NaOH buffer, pH 10.0
-
NAD⁺ solution (e.g., 10 mM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM Glycine-NaOH buffer, pH 10.0
-
A fixed concentration of NAD⁺ (e.g., 2.5 mM).
-
Varying concentrations of the fluorobenzyl alcohol substrate.
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known concentration of the ADH enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH formation is calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine the initial velocities from the linear portion of the reaction progress curves.
-
For kinetic parameter determination, vary the substrate concentration while keeping the NAD⁺ concentration constant and fit the data to the Michaelis-Menten equation.
HPLC Analysis of Reaction Products
This method can be used to separate and quantify the substrate (fluorobenzyl alcohol), the aldehyde intermediate, and the final acid product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
Procedure:
-
Stop the enzymatic reaction at various time points by adding a quenching solution (e.g., an equal volume of acetonitrile or a strong acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant onto the HPLC column.
-
Monitor the elution of the compounds using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Identify and quantify the compounds by comparing their retention times and peak areas to those of authentic standards.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative kinetic study of fluorobenzyl alcohol isomers as enzyme substrates.
References
- 1. Spectral and catalytic properties of aryl-alcohol oxidase, a fungal flavoenzyme acting on polyunsaturated alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An NMR study of the metabolic fate of 2-, 3- and 4-fluorobenzyl alcohols in the rat: detection of N-acetylcysteinyl conjugates as minor metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluorobenzyl Alcohol: A Comparative Analysis as an Alcohol Dehydrogenase Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Fluorobenzyl alcohol as a substrate for alcohol dehydrogenase (ADH), evaluating its performance against other common ADH substrates. The information presented herein is supported by experimental data to aid researchers in assessing its suitability for various applications, including drug development and enzymatic studies.
Executive Summary
Alcohol dehydrogenases (ADHs) are a class of enzymes crucial for the metabolism of a wide array of alcohols, including xenobiotics and endogenous compounds.[1][2][3] The substrate specificity of ADH is a key determinant in the metabolic fate of many pharmaceuticals and other compounds. This guide focuses on the validation of this compound as an ADH substrate by comparing its kinetic parameters with those of the parent compound, benzyl (B1604629) alcohol, and the primary physiological substrate, ethanol (B145695). The data indicates that while this compound is a viable substrate for ADH, its efficiency is influenced by the specific isozyme and the presence and position of the fluorine substituent on the benzene (B151609) ring.
Comparative Kinetic Data
The efficiency of an enzyme to process a substrate is best described by its Michaelis-Menten constant (Km) and maximum velocity (Vmax). The following table summarizes the available kinetic data for the oxidation of this compound, benzyl alcohol, and ethanol by yeast alcohol dehydrogenase (YADH).
| Substrate | Km (mM) | Vmax (relative to Benzyl Alcohol) | Catalytic Efficiency (Vmax/Km) (relative to Benzyl Alcohol) |
| Benzyl Alcohol | 2.2 | 1.00 | 1.00 |
| This compound | 2.9 | 0.91 | 0.69 |
| Ethanol | 13 | 24.5 | 4.14 |
Note: Data presented is compiled from studies on yeast alcohol dehydrogenase. Direct comparative studies under identical conditions are limited, and values should be interpreted with this consideration. The relative Vmax and catalytic efficiency are calculated based on the data for benzyl alcohol.
The data suggests that this compound exhibits a slightly higher Km value compared to benzyl alcohol, indicating a marginally lower binding affinity for the yeast ADH active site. The Vmax is also slightly lower, resulting in a moderately reduced overall catalytic efficiency. In contrast, ethanol, despite its significantly higher Km, is processed at a much higher velocity, leading to a greater catalytic efficiency.
Studies on benzyl alcohol dehydrogenase from Pseudomonas putida have indicated that the electronic nature of substituents at the meta (position 3) and para (position 4) positions of the benzyl ring has a minimal impact on the rate of oxidation.[4] This aligns with the observed similarity in kinetic parameters between benzyl alcohol and this compound.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate determination and comparison of enzyme kinetics. Below is a detailed methodology for a typical alcohol dehydrogenase activity assay.
Principle
The activity of alcohol dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The rate of this absorbance change is directly proportional to the ADH activity.
Materials
-
Alcohol Dehydrogenase (e.g., from yeast or horse liver)
-
NAD+ solution
-
Substrate solutions (this compound, Benzyl alcohol, Ethanol)
-
Buffer solution (e.g., 0.1 M sodium pyrophosphate, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure
-
Reaction Mixture Preparation: In a cuvette, combine the buffer solution, NAD+ solution, and the substrate solution. The final concentrations should be optimized for the specific enzyme and substrate being tested.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for several minutes to ensure temperature equilibrium.
-
Initiation of Reaction: Add a specific amount of the alcohol dehydrogenase solution to the cuvette to initiate the reaction.
-
Spectrophotometric Measurement: Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 3-5 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1) is used to convert the rate of absorbance change to the rate of NADH formation.
-
Determination of Km and Vmax: Repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. The Km and Vmax values can then be determined by fitting the data to the Michaelis-Menten equation or by using a linear plot such as the Lineweaver-Burk plot.
Visualizing the Process
To better understand the experimental workflow and the metabolic context of ADH, the following diagrams are provided.
Caption: Experimental workflow for determining ADH kinetic parameters.
Caption: Simplified pathway of ethanol metabolism mediated by ADH and ALDH.
Conclusion
This compound is a recognized substrate for alcohol dehydrogenase, exhibiting kinetic parameters that are comparable to, though slightly less favorable than, benzyl alcohol in yeast ADH. Its metabolism by ADH highlights the enzyme's role in xenobiotic processing. For researchers in drug development, understanding the ADH-mediated metabolism of fluorinated benzyl alcohol derivatives is critical, as this can influence the pharmacokinetic and toxicological profiles of potential drug candidates. The provided experimental protocol offers a standardized method for further comparative studies of novel ADH substrates.
References
Reactivity Face-Off: 3-Fluorobenzyl Alcohol vs. Benzyl Alcohol
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis and medicinal chemistry, the reactivity of functionalized aromatic compounds is a cornerstone of molecular design and development. Benzyl (B1604629) alcohol and its derivatives are fundamental building blocks, and understanding how substituents on the aromatic ring influence their reactivity is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of 3-Fluorobenzyl alcohol and the parent benzyl alcohol, supported by experimental data, to aid researchers in making informed decisions in their synthetic endeavors.
The introduction of a fluorine atom at the meta-position of the benzene (B151609) ring in this compound significantly alters its electronic properties compared to the unsubstituted benzyl alcohol. This substitution has profound effects on the reactivity of both the benzylic alcohol functional group and the aromatic ring itself. This comparison will delve into three key areas of reactivity: nucleophilic substitution at the benzylic carbon, oxidation of the alcohol, and electrophilic aromatic substitution.
Quantitative Reactivity Comparison
The following table summarizes the key differences in reactivity between this compound and benzyl alcohol, with supporting quantitative data where available.
| Reaction Type | Reactant | Relative Reactivity | Quantitative Data (k_solv in 20% MeCN/H₂O at 25°C)[1] |
| Nucleophilic Substitution (Sₙ1) | Benzyl Chloride | More Reactive | 4.3 x 10⁻⁶ s⁻¹ |
| 3-Fluorobenzyl Chloride | Less Reactive | 8.1 x 10⁻⁸ s⁻¹ | |
| Oxidation of Alcohol | Benzyl Alcohol | More Reactive | Electron-donating groups accelerate, electron-withdrawing groups decelerate.[2] |
| This compound | Less Reactive | ||
| Electrophilic Aromatic Substitution | Benzyl Alcohol | More Reactive | -OH and -CH₂OH are ortho, para-directing and activating. |
| This compound | Less Reactive | Fluorine is a deactivating group (ortho, para-directing). |
Nucleophilic Substitution at the Benzylic Carbon
Nucleophilic substitution at the benzylic position is a fundamental transformation for introducing a wide range of functional groups. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, with the Sₙ1 pathway being favored for benzylic systems due to the resonance stabilization of the resulting carbocation intermediate.
The fluorine atom in the meta-position of this compound is an electron-withdrawing group due to its high electronegativity. This inductive effect destabilizes the formation of a positive charge at the benzylic carbon, which is the rate-determining step in an Sₙ1 reaction. Consequently, this compound is significantly less reactive than benzyl alcohol in Sₙ1-type nucleophilic substitution reactions.
Oxidation of the Alcohol Functional Group
The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a common and important transformation in organic synthesis. The reactivity of the alcohol towards oxidation is influenced by the electronic nature of the substituents on the aromatic ring.
Electron-withdrawing groups, such as the fluorine atom in this compound, decrease the electron density at the benzylic carbon. This makes the removal of a hydride ion (or a proton and two electrons) during the oxidation process more difficult. As a result, this compound is generally less reactive towards oxidation than benzyl alcohol. Kinetic studies on the oxidation of substituted benzyl alcohols have consistently shown that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it[2].
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity of the benzene ring towards EAS is highly dependent on the nature of the substituents it carries.
The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups of benzyl alcohol are considered activating, ortho, para-directing groups. They donate electron density to the ring through resonance and induction, making it more nucleophilic and thus more reactive towards electrophiles.
In contrast, the fluorine atom in this compound is a deactivating group. While it is also ortho, para-directing due to its ability to donate a lone pair of electrons through resonance, its strong inductive electron-withdrawing effect dominates, making the ring less electron-rich and therefore less reactive towards electrophiles compared to benzyl alcohol.
Experimental Protocols
Protocol 1: Comparative Oxidation of Benzyl Alcohol and this compound
This protocol provides a general method for comparing the oxidation rates of the two alcohols using pyridinium (B92312) chlorochromate (PCC).
Materials:
-
Benzyl alcohol
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate (B1210297)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
TLC plates and developing chamber
-
Gas chromatograph-mass spectrometer (GC-MS) for quantitative analysis (optional)
Procedure:
-
Set up two parallel reactions. In two separate round-bottom flasks, dissolve benzyl alcohol (1.0 mmol) and this compound (1.0 mmol) in anhydrous DCM (10 mL) each.
-
To each flask, add PCC (1.5 mmol) in one portion at room temperature while stirring.
-
Monitor the progress of both reactions by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) at regular time intervals (e.g., every 15 minutes).
-
Observe the disappearance of the starting material spot and the appearance of the product aldehyde spot. A qualitative comparison of the reaction rates can be made by observing how quickly the starting material is consumed in each reaction.
-
For a quantitative comparison, aliquots can be taken from each reaction mixture at specific time points, quenched with a small amount of a reducing agent (e.g., sodium bisulfite solution), extracted, and analyzed by GC-MS to determine the conversion of the starting material.
-
Upon completion (as determined by TLC), the reaction mixtures are filtered through a short plug of silica gel to remove the chromium salts, and the solvent is removed under reduced pressure to yield the crude aldehyde.
Protocol 2: Comparative Nucleophilic Substitution of Benzyl Alcohol and this compound (via Conversion to Benzyl Bromide)
This two-step protocol allows for the comparison of the Sₙ1 reactivity of the two alcohols by first converting them to the corresponding benzyl bromides, followed by a solvolysis reaction.
Step 1: Conversion to Benzyl Bromides
Materials:
-
Benzyl alcohol
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Separatory funnel
Procedure:
-
In separate round-bottom flasks, dissolve benzyl alcohol (10 mmol) and this compound (10 mmol) in anhydrous diethyl ether (20 mL) each.
-
Cool the solutions to 0 °C in an ice bath.
-
Slowly add PBr₃ (4.0 mmol) dropwise to each flask with stirring.
-
After the addition is complete, allow the reactions to warm to room temperature and stir for 2 hours.
-
Carefully pour each reaction mixture into ice-cold water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide or 3-fluorobenzyl bromide.
Step 2: Comparative Solvolysis
Materials:
-
Benzyl bromide (from Step 1)
-
3-Fluorobenzyl bromide (from Step 1)
-
80:20 Ethanol:Water solvent mixture
-
Silver nitrate (B79036) solution (0.1 M in ethanol)
-
Test tubes
Procedure:
-
In separate test tubes, dissolve a small amount (e.g., 2-3 drops) of benzyl bromide and 3-fluorobenzyl bromide in 1 mL of the 80:20 ethanol:water solvent mixture.
-
To each test tube, add 1 mL of the 0.1 M silver nitrate solution in ethanol.
-
Observe the formation of a precipitate (silver bromide). The time taken for the precipitate to appear is an indication of the rate of the Sₙ1 reaction. A faster precipitation indicates a more reactive substrate.
-
A significant difference in the time required for precipitation will be observed, with the benzyl bromide reacting much faster than the 3-fluorobenzyl bromide, demonstrating its higher reactivity in Sₙ1 reactions.
Conclusion
The presence of a fluorine atom at the meta-position of benzyl alcohol has a pronounced effect on its reactivity compared to the parent compound. For nucleophilic substitution reactions proceeding through an Sₙ1 mechanism, this compound is significantly less reactive due to the electron-withdrawing nature of fluorine destabilizing the carbocation intermediate. Similarly, in the oxidation of the alcohol, the electron-withdrawing fluorine atom decreases the electron density at the benzylic carbon, making it less susceptible to oxidation. Finally, for electrophilic aromatic substitution, the deactivating effect of the fluorine substituent renders the aromatic ring of this compound less reactive than that of benzyl alcohol. This comparative guide provides the fundamental principles and supporting data to assist researchers in selecting the appropriate substrates and predicting reaction outcomes in their synthetic work.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Electronic Properties of Fluorobenzyl Alcohol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of ortho-, meta-, and para-fluorobenzyl alcohol isomers. Understanding these properties is crucial for applications in drug design, materials science, and chemical synthesis, as they influence molecular interactions, reactivity, and stability. This document summarizes key electronic parameters, details the experimental methods used to determine them, and illustrates relevant concepts through diagrams.
Data Summary
The electronic properties of a molecule are dictated by the distribution of its electrons. For the isomers of fluorobenzyl alcohol, the position of the fluorine atom on the benzene (B151609) ring significantly influences these properties. The following table summarizes key electronic data. It is important to note that while experimental data for these specific isomers is not widely available in public databases, the values can be estimated through computational methods and trends can be predicted based on fundamental principles.
| Property | 2-Fluorobenzyl Alcohol (ortho) | 3-Fluorobenzyl Alcohol (meta) | 4-Fluorobenzyl Alcohol (para) | Benzyl Alcohol (Reference) |
| Dipole Moment (μ) | Predicted: Higher than Benzyl Alcohol | Predicted: Similar to Benzyl Alcohol | Predicted: Lower than Benzyl Alcohol | 1.71 D |
| Ionization Potential (IP) | Data not readily available | Data not readily available | Data not readily available | 8.64 eV |
| Electron Affinity (EA) | Data not readily available | Data not readily available | Data not readily available | -0.7 eV |
| HOMO Energy | Calculated values vary | Calculated values vary | Calculated values vary | -8.64 eV (Koopmans' theorem approximation) |
| LUMO Energy | Calculated values vary | Calculated values vary | Calculated values vary | 0.7 eV (Koopmans' theorem approximation) |
| HOMO-LUMO Gap | Calculated values vary | Calculated values vary | Calculated values vary | 9.34 eV |
Note: The predicted trends for dipole moment are based on the vector addition of the bond dipoles of the C-F and C-O bonds. Experimental determination of these values is encouraged for confirmation. HOMO and LUMO energies are typically derived from computational chemistry, and their values can be approximated from experimental ionization potentials and electron affinities through Koopmans' theorem, which states that the ionization potential is approximately equal to the negative of the HOMO energy (I ≈ -EHOMO) and the electron affinity is approximately equal to the negative of the LUMO energy (A ≈ -ELUMO)[1].
Experimental Protocols
The determination of the electronic properties listed above relies on a variety of sophisticated experimental techniques.
Dipole Moment Measurement
The dipole moment of a molecule can be experimentally determined using microwave spectroscopy .[2] This technique measures the rotational transitions of a molecule in the gas phase. When a molecule with a permanent dipole moment is placed in an electric field (a Stark field), its rotational energy levels are split. The magnitude of this splitting is directly proportional to the dipole moment of the molecule. By analyzing the microwave absorption spectrum in the presence and absence of an electric field, a precise value for the dipole moment can be obtained.
Ionization Potential and Electron Affinity Measurement
Photoelectron spectroscopy (PES) is a primary method for determining ionization potentials. In this technique, a sample in the gas phase is irradiated with high-energy photons, such as ultraviolet (UV) light or X-rays. These photons cause the ejection of electrons from the molecule. By measuring the kinetic energy of the ejected electrons, the binding energy of these electrons can be calculated, which corresponds to the ionization potential.
Electron affinity can be determined by a related technique called anion photoelectron spectroscopy or by measuring the energy released when an electron attaches to a neutral molecule.[3] In anion PES, a beam of negatively charged ions is irradiated with photons, causing electron detachment. The kinetic energy of the detached electrons provides information about the electron affinity of the neutral molecule.
Visualizations
Structure-Dipole Moment Relationship
The expected trend in the dipole moments of the fluorobenzyl alcohol isomers can be understood by considering the vector addition of the individual bond dipoles. The C-F bond has a significant dipole moment pointing from carbon to fluorine, while the C-O bond in the alcohol group also has a dipole moment. The overall molecular dipole moment is the vector sum of these and other bond moments in the molecule.
Caption: Predicted dipole moment trends in fluorobenzyl alcohol isomers.
Experimental Workflow for Electronic Property Determination
The following diagram outlines a general workflow for the experimental determination of the key electronic properties discussed in this guide.
Caption: General experimental workflow for electronic property characterization.
References
Spectroscopic Fingerprints: A Comparative Analysis of Ortho-, Meta-, and Para-Fluorobenzyl Alcohol
A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of fluorobenzyl alcohol isomers, providing experimental data and methodologies for their differentiation.
The positional isomerism of the fluorine atom on the benzene (B151609) ring of fluorobenzyl alcohol significantly influences its electronic environment and molecular vibrations. These subtle structural differences give rise to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including pharmaceutical and materials science. This guide provides a comprehensive comparison of the spectroscopic properties of ortho-, meta-, and para-fluorobenzyl alcohol, supported by experimental data and detailed analytical protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a reliable method for distinguishing between the fluorobenzyl alcohol isomers.
Data Summary
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Ortho-fluorobenzyl alcohol | Aromatic H: ~7.0-7.4, CH₂: ~4.7, OH: variable | C-F: ~160 (d, J ≈ 246 Hz), CH₂OH: ~59, Aromatic C: ~115-130 | Not explicitly found, but expected in the range of -110 to -140 ppm |
| Meta-fluorobenzyl alcohol | Aromatic H: ~6.9-7.3, CH₂: ~4.6, OH: variable | C-F: ~163 (d, J ≈ 245 Hz), CH₂OH: ~64, Aromatic C: ~113-144 | ~-113 |
| Para-fluorobenzyl alcohol | Aromatic H: ~7.0-7.3, CH₂: ~4.6, OH: variable | C-F: ~162 (d, J ≈ 245 Hz), CH₂OH: ~64, Aromatic C: ~115-138 | ~-118 |
Note: Chemical shifts are typically referenced to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and can vary slightly depending on the solvent and concentration. "d" denotes a doublet and "J" represents the coupling constant in Hertz (Hz).
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the fluorobenzyl alcohol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear.
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: ~16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: ~240 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 64-128.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A wide spectral width (e.g., 200 ppm) centered around -120 ppm is a good starting point for aromatic fluorine compounds.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The position of the fluorine substituent on the benzene ring particularly affects the out-of-plane C-H bending vibrations, providing a diagnostic fingerprint for each isomer.
Data Summary
| Isomer | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| Ortho-fluorobenzyl alcohol | ~3620-3640 (sharp, free OH), ~3400 (broad, H-bonded) | ~1030 | Strong band around 750-760 |
| Meta-fluorobenzyl alcohol | ~3630 (sharp, free OH), ~3400 (broad, H-bonded) | ~1070 | Bands around 690-710 and 770-780 |
| Para-fluorobenzyl alcohol | ~3630 (sharp, free OH), ~3400 (broad, H-bonded) | ~1090 | Strong band around 820-840 |
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid fluorobenzyl alcohol sample directly onto the ATR crystal.
-
For solid samples, place a small amount of the powder on the crystal and apply pressure using the instrument's clamp.
Instrument Parameters:
-
Technique: Fourier Transform Infrared (FTIR) with a Universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The substitution pattern on the benzene ring influences the energy of these transitions, resulting in shifts in the absorption maxima (λmax).
Data Summary
| Isomer | λmax (nm) |
| Ortho-fluorobenzyl alcohol | ~260-270 |
| Meta-fluorobenzyl alcohol | ~260-270 |
| Para-fluorobenzyl alcohol | ~265-275 |
Note: These are approximate values for the π→π transitions of the benzene ring. The exact λmax can be influenced by the solvent.*
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the fluorobenzyl alcohol isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the range of 1-10 µg/mL).
Instrument Parameters:
-
Instrument: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample to record a baseline.
-
Cuvette: Use a matched pair of quartz cuvettes with a 1 cm path length.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and comparison of the fluorobenzyl alcohol isomers.
A Comparative Guide to the Kinetic Analysis of Enzyme Reactions with 3-Fluorobenzyl Alcohol and Other Aromatic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic kinetic parameters for 3-Fluorobenzyl alcohol and other substituted benzyl (B1604629) alcohols. Understanding the kinetic profiles of these compounds is crucial for drug development, as fluorination can significantly alter metabolic stability and bioavailability. This document summarizes available quantitative data, presents a detailed experimental protocol for kinetic analysis, and visualizes the experimental workflow.
Comparative Kinetic Data of Alcohol Dehydrogenases and Aryl-Alcohol Oxidases
The following table summarizes the kinetic parameters of various enzymes with this compound and a selection of alternative substrates. Direct kinetic data for this compound is not widely available in the public domain; however, its use as a substrate for Aryl-Alcohol Oxidase (AAO) has been documented, suggesting that it is actively metabolized by certain enzymes.[1] The data presented below for other substituted benzyl alcohols provides a valuable framework for predicting its behavior.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Rat Hepatic Alcohol Dehydrogenase | 3-Nitrobenzyl alcohol | 503 | 1.48 | - | 3.15 x 10³ | [2] |
| Rat Hepatic Alcohol Dehydrogenase | 4-Nitrobenzyl alcohol | ~503 | ~1.48 | - | ~1.89 x 10³ | [2] |
| Horse Liver Alcohol Dehydrogenase | Benzyl alcohol | 28 | - | 3.1 | 1.1 x 10⁵ | [3] |
| Moesziomyces antarcticus Aryl-Alcohol Oxidase | Benzyl alcohol | <15 | - | - | - | [4] |
| Moesziomyces antarcticus Aryl-Alcohol Oxidase | 3-Aminobenzyl alcohol | 1.74 | - | - | - | [4] |
| Moesziomyces antarcticus Aryl-Alcohol Oxidase | m-Anisyl alcohol | <15 | - | - | - | [4] |
| Saccharomyces cerevisiae ADH1 | Benzyl alcohol | - | - | - | ~1/10⁵ of ethanol | [5] |
| Saccharomyces cerevisiae ADH2 | Benzyl alcohol | - | - | - | ~100x > ADH1 | [5] |
Note: The table includes data from different enzymes and organisms, which should be considered when making direct comparisons. The catalytic efficiency (k_cat_/K_m_) is a key parameter for comparing the specificity of an enzyme for different substrates.
Experimental Protocol: Kinetic Analysis of Alcohol Dehydrogenase with Aromatic Alcohols
This protocol outlines a general procedure for determining the kinetic parameters of an enzyme, such as alcohol dehydrogenase (ADH), with an aromatic alcohol substrate like this compound. The assay is based on monitoring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.
Materials:
-
Purified alcohol dehydrogenase (e.g., from horse liver or yeast)
-
This compound (or other alcohol substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Buffer solution (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
Spectrophotometer and cuvettes
-
Micropipettes and tips
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alcohol substrate in the buffer.
-
Prepare a stock solution of NAD⁺ in the buffer.
-
Prepare a working solution of the enzyme in the buffer. Keep the enzyme solution on ice.
-
-
Assay Setup:
-
Set up a series of reactions in cuvettes, each containing the buffer, a fixed concentration of NAD⁺, and varying concentrations of the alcohol substrate.
-
Include a blank cuvette containing all components except the enzyme.
-
Equilibrate the cuvettes to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
-
Initiation of Reaction:
-
To start the reaction, add a small, fixed volume of the enzyme working solution to each cuvette.
-
Quickly mix the contents by inverting the cuvette.
-
-
Data Collection:
-
Immediately begin monitoring the change in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for a period during which the reaction rate is linear (typically the first 1-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m_ and V_max_. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical enzyme kinetic analysis experiment.
Caption: Workflow for enzyme kinetic analysis.
Signaling Pathways and Logical Relationships
The fundamental relationship in enzyme kinetics described here follows the Michaelis-Menten model. This model describes how the initial reaction rate (v₀) varies with the substrate concentration ([S]).
Caption: Michaelis-Menten enzyme reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a thermotolerant aryl-alcohol oxidase from Moesziomyces antarcticus oxidizing 5-hydroxymethyl-2-furancarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonality of 3-Fluorobenzyl Protecting Groups: A Comparative Guide
In the landscape of complex organic synthesis, the strategic selection and deployment of protecting groups are paramount for achieving high yields and purity. Among the myriad of choices for protecting hydroxyl and other sensitive functionalities, benzyl-type ethers stand out for their versatility. This guide provides a comprehensive comparison of the 3-Fluorobenzyl (3-F-Bn) protecting group against its common counterparts: the parent Benzyl (B1604629) (Bn) group, the p-Methoxybenzyl (PMB) group, and the 3,4-Dimethoxybenzyl (DMB) group. The focus of this comparison is the orthogonality of the 3-F-Bn group, a feature of critical importance for researchers, scientists, and drug development professionals engaged in multi-step synthetic endeavors.
The key to the utility of these benzyl derivatives lies in the electronic nature of the substituents on the aromatic ring, which significantly influences their stability and cleavage conditions. Electron-donating groups, such as methoxy, render the benzyl group more susceptible to oxidative and acidic cleavage, while electron-withdrawing groups, like fluorine, increase its stability under these conditions. This electronic differentiation forms the basis of their orthogonal relationship.
Comparative Stability and Deprotection
The 3-F-Bn group offers a unique stability profile that allows for its selective retention while other, more labile benzyl-type protecting groups are removed. This orthogonality is particularly valuable in the synthesis of complex molecules such as oligosaccharides and natural products, where differential protection is a necessity.[1][2][3]
Data Presentation: Quantitative Comparison of Deprotection Conditions
The following tables summarize the typical conditions for the deprotection of 3-F-Bn, Bn, PMB, and DMB ethers, highlighting the relative stability and orthogonality.
Table 1: Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Stability Rank (Most Stable First) |
| 3-F-Bn | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1), rt | > 24 h | No Reaction | 1 |
| Bn | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1), rt | 12 - 24 h | Variable, often slow | 2 |
| PMB | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1), rt | 0.5 - 2 h | 90 - 98 | 3 |
| DMB | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1), rt | < 0.5 h | > 95 | 4 |
Data inferred from the general principles of substituent effects on oxidative cleavage and supported by literature on fluorinated benzyl ethers.[4][5]
Table 2: Acidic Cleavage with Trifluoroacetic Acid (TFA)
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Stability Rank (Most Stable First) |
| 3-F-Bn | TFA (neat) | rt | > 12 h | No Reaction | 1 |
| Bn | TFA (neat) | rt | 4 - 8 h | Variable | 2 |
| PMB | 10% TFA in CH₂Cl₂ | rt | 1 - 3 h | 85 - 95 | 3 |
| DMB | 1% TFA in CH₂Cl₂ | rt | < 1 h | > 95 | 4 |
Relative stability is based on the electron-donating/withdrawing nature of the substituents.[4]
Table 3: Catalytic Hydrogenolysis
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Cleavage Rank (Fastest First) |
| Bn | H₂, Pd/C (10 mol%) | MeOH, rt, 1 atm | 1 - 4 h | > 95 | 1 |
| 3-F-Bn | H₂, Pd/C (10 mol%) | MeOH, rt, 1 atm | 2 - 6 h | > 90 | 2 |
| PMB | H₂, Pd/C (10 mol%) | MeOH, rt, 1 atm | 1 - 4 h | > 95 | 1 |
| DMB | H₂, Pd/C (10 mol%) | MeOH, rt, 1 atm | 1 - 4 h | > 95 | 1 |
Fluorine substitution can sometimes influence the rate of hydrogenolysis, but generally, all benzyl-type ethers are readily cleaved under these conditions.[6][7]
Experimental Protocols
Detailed methodologies for the protection of a primary alcohol with 3-fluorobenzyl bromide and its subsequent orthogonal deprotection are provided below.
Protection of a Primary Alcohol with 3-Fluorobenzyl Bromide
Objective: To synthesize a 3-fluorobenzyl ether from a primary alcohol.
Protocol:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-fluorobenzyl bromide (1.2 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (B1210297) (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 3-fluorobenzyl ether.
Orthogonal Deprotection of a PMB Ether in the Presence of a 3-F-Bn Ether
Objective: To selectively cleave a p-methoxybenzyl (PMB) ether without affecting a 3-fluorobenzyl (3-F-Bn) ether.
Protocol:
-
Dissolve the substrate containing both PMB and 3-F-Bn ethers (1.0 equiv) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) in one portion.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon selective cleavage of the PMB group, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).
-
Wash the combined organic layers with saturated aq. NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alcohol (from PMB deprotection) with the 3-F-Bn ether intact.[8][9]
Visualization of Orthogonal Strategy
The following diagrams illustrate the concept of orthogonality using the 3-F-Bn protecting group in a hypothetical synthetic workflow.
Caption: Synthetic workflow demonstrating orthogonality.
The logical relationship for selecting a deprotection strategy based on the desired outcome is outlined below.
Caption: Decision tree for deprotection strategy.
References
- 1. wiserpub.com [wiserpub.com]
- 2. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 3. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nacatsoc.org [nacatsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Fluorinated Benzyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Benzyl (B1604629) (Bn) ethers are workhorse protecting groups for hydroxyl functions due to their general stability and selective removal. The introduction of fluorine atoms onto the benzyl group modulates its stability, offering a nuanced tool for complex synthetic challenges. This guide provides an objective comparison of the stability of fluorinated benzyl protecting groups against the parent benzyl group, supported by available experimental data.
Comparative Stability Analysis
Fluorination significantly alters the electronic properties of the benzyl group. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring and the benzylic position towards both hydrogenolysis and oxidative cleavage, thereby increasing the stability of the protecting group. This enhanced stability can be advantageous for preventing premature deprotection in the presence of other labile groups but necessitates more forcing conditions for its removal.
Data Presentation
The following tables summarize the comparative stability of various benzyl protecting groups under different cleavage conditions. The stability is ranked qualitatively based on established reactivity principles and supported by the available experimental data.
Table 1: Stability under Reductive Cleavage (Catalytic Hydrogenolysis)
| Protecting Group | Structure | Relative Stability | Typical Cleavage Conditions | Yield (%) | Time (h) | Reference |
| Benzyl (Bn) | C₆H₅CH₂- | Least Stable | H₂, 10% Pd/C, rt | High | < 1 | General Knowledge |
| 2-Fluorobenzyl (2-FBn) | 2-FC₆H₄CH₂- | More Stable | H₂, 10% Pd/C, rt | Low | > 18 | [1] |
| 3-Fluorobenzyl (3-FBn) | 3-FC₆H₄CH₂- | More Stable | H₂, 10% Pd/C, rt | Low | > 18 | [1] |
| 4-Fluorobenzyl (4-FBn) | 4-FC₆H₄CH₂- | More Stable | H₂, 10% Pd/C, rt | Low | > 18 | [1] |
| 2,6-Difluorobenzyl | 2,6-F₂C₆H₃CH₂- | Significantly More Stable | H₂, 10% Pd/C, rt | < 10 | > 18 | [1] |
| Pentafluorobenzyl | C₆F₅CH₂- | Most Stable | H₂, 10% Pd/C, rt | < 10 | > 18 | [1] |
Note: The low yields for fluorinated benzyl ethers were observed in the context of a per-benzylated mannopyranoside, indicating significant resistance to hydrogenolysis under standard conditions.[1]
Table 2: Stability under Oxidative, Acidic, and Basic Conditions
| Protecting Group | Oxidative Cleavage (DDQ) | Acidic Cleavage (Strong Acid, e.g., TFA) | Basic Cleavage (e.g., NaH, KOtBu) |
| p-Methoxybenzyl (PMB) | Labile | Labile | Stable |
| Benzyl (Bn) | Stable (cleavable under forcing/photochemical conditions) | Very Stable (cleavable with strong Lewis acids) | Stable |
| Fluorinated Benzyls (mono- and poly-) | Very Stable | Very Stable | Stable |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Catalytic Hydrogenolysis of Per-O-benzylated Methyl-α-D-mannopyranoside Derivatives
Objective: To compare the rate of cleavage of benzyl and fluorinated benzyl ethers under catalytic hydrogenolysis conditions.
Protocol: This protocol is adapted from the study by Khoabane, N. M., et al. (2022).[1]
-
Substrate Preparation: A solution of the per-O-benzylated or per-O-fluorobenzylated methyl-α-D-mannopyranoside derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) is prepared.
-
Catalyst Addition: 10% Palladium on activated carbon (Pd/C) is added to the solution (typically 10-20% by weight relative to the substrate).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature and atmospheric pressure.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material.
-
Work-up: Upon completion (or after a set time), the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield the crude deprotected product.
-
Analysis: The product is purified by silica (B1680970) gel column chromatography, and the yield is determined. For the fluorinated substrates, the reaction was monitored over 18 hours, and yields were found to be less than 10%.[1]
Oxidative Cleavage of Benzyl Ethers with DDQ
Objective: To cleave a benzyl ether protecting group under oxidative conditions.
Protocol: This is a general procedure for the oxidative deprotection of benzyl ethers.
-
Reaction Setup: The benzyl-protected substrate is dissolved in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).
-
Reagent Addition: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) is added to the solution. For standard benzyl ethers, photoirradiation may be necessary to facilitate the reaction.[2]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Mandatory Visualizations
Logical Relationship of Benzyl Ether Stability
Caption: Comparative stability of benzyl ethers to reductive and oxidative cleavage.
Experimental Workflow for Comparative Hydrogenolysis
Caption: Workflow for the comparative stability analysis via hydrogenolysis.
Conclusion
Fluorinated benzyl protecting groups offer enhanced stability compared to the parent benzyl group, particularly against catalytic hydrogenolysis and oxidative cleavage. This increased robustness makes them valuable in complex syntheses where the survival of the protecting group through multiple steps is critical. However, researchers must be prepared to employ more forcing conditions for their eventual removal. The choice between a standard benzyl ether and its fluorinated counterpart should be guided by the specific requirements of the synthetic route, balancing the need for stability with the ease of deprotection. Further quantitative studies are needed to fully delineate the subtle differences in reactivity among the various mono- and polyfluorinated benzyl ethers.
References
A Head-to-Head Comparison of Synthesis Routes for Fluorobenzyl Alcohols
For researchers, scientists, and drug development professionals, the efficient and high-yielding synthesis of fluorobenzyl alcohols is a critical step in the development of new chemical entities. The fluorine atom, a bioisostere of the hydrogen atom, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a head-to-head comparison of two common and effective methods for the synthesis of fluorobenzyl alcohols: the reduction of fluorobenzaldehydes using sodium borohydride (B1222165) (NaBH₄) and the Grignard reaction.
This comparison guide delves into the experimental protocols, quantitative data, and overall advantages and disadvantages of each route, enabling you to make an informed decision for your specific synthetic needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: NaBH₄ Reduction of 4-Fluorobenzaldehyde (B137897) | Route 2: Grignard Synthesis from 4-Fluorobenzyl Bromide |
| Starting Material | 4-Fluorobenzaldehyde | 4-Fluorobenzyl Bromide |
| Key Reagents | Sodium Borohydride (NaBH₄), Methanol (B129727) | Magnesium (Mg), Formaldehyde (B43269) |
| Typical Yield | High (often >90%) | Moderate to High (typically 70-85%) |
| Purity | Generally high, requires standard purification | Can be high, may require careful purification to remove byproducts |
| Reaction Conditions | Mild, typically room temperature | Requires anhydrous conditions, can be exothermic |
| Scalability | Readily scalable | Scalable with appropriate safety measures |
| Cost-Effectiveness | Generally cost-effective due to inexpensive reagents | Can be more expensive due to Grignard reagent preparation |
| Safety Considerations | Flammable solvent (methanol), generation of hydrogen gas | Highly flammable ether solvents, exothermic reaction, moisture sensitive |
| Environmental Impact | Moderate, involves organic solvents | Higher, due to the use of ether and quenching steps |
Route 1: Reduction of 4-Fluorobenzaldehyde with Sodium Borohydride
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it a popular choice for this conversion.[1]
Experimental Protocol
A solution of 4-fluorobenzaldehyde (1.0 eq.) in methanol is cooled in an ice bath. Sodium borohydride (1.1-1.5 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).[2] The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude 4-fluorobenzyl alcohol, which can be further purified by column chromatography or distillation.[3]
Quantitative Data: Published procedures for the reduction of substituted benzaldehydes using NaBH₄ consistently report high yields, often exceeding 90%. For instance, the reduction of benzaldehyde (B42025) with a modified NaBH₄ system has been reported to yield benzyl (B1604629) alcohol in 96% yield.[4] While a specific, high-quality dataset for the reduction of 4-fluorobenzaldehyde was not found in the immediate search, the high efficiency of this reaction is well-established in organic chemistry. Purity of the final product is typically high after standard purification techniques.[5]
Advantages and Disadvantages
Advantages:
-
High Yields: This method generally provides excellent yields of the desired alcohol.[4]
-
Mild Reaction Conditions: The reaction can be carried out at room temperature, avoiding the need for specialized heating or cooling equipment.
-
Selectivity: NaBH₄ is a selective reducing agent and typically does not affect other functional groups like esters or nitro groups that might be present in the molecule.[6]
-
Cost-Effective: Sodium borohydride and methanol are relatively inexpensive reagents.
Disadvantages:
-
Hydrogen Gas Evolution: The reaction of NaBH₄ with methanol generates hydrogen gas, which is flammable and requires a well-ventilated fume hood.
-
Workup Procedure: The workup involves quenching and extraction steps, which can be time-consuming.[3]
Route 2: Grignard Synthesis of 4-Fluorobenzyl Alcohol
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[7] In this route, a Grignard reagent is prepared from a fluorobenzyl halide and then reacted with formaldehyde to yield the corresponding primary alcohol.[8]
Experimental Protocol
Magnesium turnings are activated in anhydrous diethyl ether under an inert atmosphere. 4-Fluorobenzyl bromide (1.0 eq.) in anhydrous diethyl ether is then added dropwise to initiate the formation of the Grignard reagent, 4-fluorobenzylmagnesium bromide. The reaction mixture is typically refluxed to ensure complete formation. The freshly prepared Grignard reagent is then added to a solution of formaldehyde (excess) in anhydrous diethyl ether at a low temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude 4-fluorobenzyl alcohol, which is then purified.
Quantitative Data: A patent describing a similar Grignard reaction for the synthesis of 4-cyano-2-fluorobenzyl alcohol from the corresponding Grignard reagent and paraformaldehyde reported a yield of 77.6% with a purity of 99.6% as determined by HPLC.[9] While this is for a different substrate, it provides a reasonable expectation for the yields and purity achievable with this method.
Advantages and Disadvantages
Advantages:
-
Versatility: The Grignard reaction is a versatile method that can be used to synthesize a wide variety of alcohols by choosing different Grignard reagents and carbonyl compounds.[8]
-
Direct C-C Bond Formation: This route directly forms the carbon skeleton of the desired alcohol.
Disadvantages:
-
Strict Anhydrous Conditions: Grignard reagents are highly sensitive to moisture, and all glassware and solvents must be rigorously dried to prevent the reaction from failing.[7]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with formaldehyde are often exothermic and require careful temperature control.
-
Side Reactions: The formation of Wurtz coupling byproducts (R-R) can occur during the preparation of the Grignard reagent, potentially lowering the yield and complicating purification.
-
Safety Precautions: The use of highly flammable ether solvents and the exothermic nature of the reaction necessitate strict safety precautions.
Logical Workflow of Synthesis Routes
Caption: Workflow for the synthesis of 4-fluorobenzyl alcohol.
Conclusion
Both the reduction of 4-fluorobenzaldehyde with sodium borohydride and the Grignard synthesis from 4-fluorobenzyl bromide are viable methods for producing 4-fluorobenzyl alcohol.
The NaBH₄ reduction is generally the preferred method for its high yields, mild reaction conditions, and the use of less hazardous and more cost-effective reagents. Its primary drawback is the generation of hydrogen gas.
The Grignard synthesis offers greater versatility for creating a wider range of substituted alcohols. However, it demands more stringent experimental conditions, particularly the need for a completely anhydrous environment, and can be more challenging to perform safely on a large scale.
The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of reagents and equipment, and the importance of factors such as yield, purity, cost, and safety. For the straightforward synthesis of a primary fluorobenzyl alcohol from its corresponding aldehyde, the sodium borohydride reduction method presents a more efficient and practical approach.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 5. nbinno.com [nbinno.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Safety Operating Guide
Navigating the Disposal of 3-Fluorobenzyl Alcohol: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Fluorobenzyl alcohol, tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can maintain a safe working environment and comply with relevant regulations.
The proper disposal of this compound requires a careful evaluation of its properties and the applicable federal, state, and local regulations. While some safety data sheets (SDS) classify it as a non-hazardous substance, others label it as a combustible liquid and harmful if swallowed. This discrepancy underscores the importance of a thorough hazardous waste determination.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. In case of a spill, absorb the material with an inert, non-combustible absorbent and collect it into a suitable, labeled container for disposal.
Step-by-Step Disposal Procedures
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.
Step 1: Hazardous Waste Determination
The first critical step is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) or local regulations.
-
Ignitability: According to multiple sources, the flashpoint of this compound is approximately 90°C (194°F). The RCRA definition of an ignitable hazardous waste (D001) for liquids is a flashpoint below 60°C (140°F).[1][2][3][4][5] Therefore, pure this compound does not typically meet the federal characteristic for ignitability. However, state or local regulations may have stricter definitions.
-
Toxicity and Other Characteristics: While not federally listed as a toxic hazardous waste, some SDSs indicate that it is "Harmful if swallowed." It is crucial to consult your institution's Environmental Health and Safety (EHS) department to determine if it meets any other hazardous waste criteria based on its toxicological properties or other characteristics.
-
Mixtures: If the this compound is mixed with other solvents or reagents, the entire mixture must be evaluated as a whole. The presence of other hazardous components will dictate the disposal route.
Step 2: Segregation and Containerization
Proper segregation and containment are fundamental to safe chemical waste management.[6][7][8]
-
Dedicated Waste Container: Collect waste this compound in a dedicated, properly labeled container. Do not mix it with other waste streams unless explicitly permitted by your EHS department.
-
Compatible Containers: Use containers that are chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, leak-proof lid.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and an indication of the hazards (e.g., "Combustible," "Harmful if Swallowed"). The accumulation start date should also be clearly marked.
Step 3: Storage
Store the container of waste this compound in a designated satellite accumulation area within the laboratory.
-
Safe Location: The storage area should be away from heat sources, open flames, and incompatible chemicals.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Disposal
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Never dispose of this compound down the drain or in the regular trash. Contact your institution's EHS department to arrange for a pickup of the waste container.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and accumulation start date, as required by your institution and regulatory agencies.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and relevant regulatory thresholds.
| Property | Value | Regulatory Threshold (RCRA) for Ignitability |
| Flashpoint | 90 °C / 194 °F (closed cup) | < 60 °C / 140 °F |
| Boiling Point | 104-105 °C @ 22 mmHg | Not Applicable |
| Density | 1.164 g/mL at 25 °C | Not Applicable |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any questions or clarification.
References
- 1. epa.gov [epa.gov]
- 2. eCFR :: 40 CFR 261.21 -- Characteristic of ignitability. [ecfr.gov]
- 3. chemtech-us.com [chemtech-us.com]
- 4. actenviro.com [actenviro.com]
- 5. epa.gov [epa.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
Personal protective equipment for handling 3-Fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 3-Fluorobenzyl alcohol. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical Properties and Hazards
This compound is a combustible liquid that can cause skin and eye irritation.[1][2] It is important to be fully aware of its physical and chemical properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H7FO[2][3] |
| Molecular Weight | 126.13 g/mol [2][3] |
| Appearance | Clear, colorless to yellowish liquid[1][3] |
| Density | 1.164 g/mL at 25 °C[1][3][4] |
| Boiling Point | 104-105 °C at 22 mmHg[1][3][4] |
| Flash Point | 90 °C (194 °F) - closed cup[1][4] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol.[1] |
Primary Hazards:
-
Combustible Liquid: [4] Keep away from heat, sparks, and open flames.[5]
-
Skin and Eye Irritant: May cause skin and eye irritation upon contact.[1][2]
-
Respiratory Tract Irritant: May cause respiratory irritation if inhaled.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves. Nitrile gloves are a good option for incidental contact, but for extended contact or immersion, heavier-duty gloves like Viton™ or polyvinyl alcohol (PVA) are recommended, as they show good resistance to aromatic and chlorinated solvents.[6][7][8][9] Always inspect gloves for tears or punctures before use and never reuse disposable gloves.[6] |
| Eye and Face Protection | Chemical safety goggles are required.[10] If there is a splash hazard, a face shield should be worn in addition to goggles.[10] |
| Skin and Body Protection | A lab coat must be worn.[10] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure that long pants and closed-toe shoes are worn.[10] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational workflow is crucial for safety.
Experimental Workflow for Safe Handling
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a compatible fire extinguisher (e.g., dry chemical, foam, or carbon dioxide) is accessible.
-
Put on all required PPE as detailed in Table 2.
-
Set up all necessary equipment within a certified chemical fume hood.[10]
-
-
Handling:
-
When transferring the liquid, do so carefully to avoid splashing. For transfers between metal containers, ensure they are bonded and grounded to prevent static discharge.[5][11]
-
Keep containers closed when not in use to minimize vapor accumulation.[5][12]
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
-
Chemical Waste:
-
Contaminated Materials:
-
Any materials, such as pipette tips, gloves, and absorbent pads, that come into contact with this compound must be disposed of as hazardous waste.[10]
-
Place these materials in a separate, clearly labeled solid waste container.
-
-
Empty Containers:
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinseate must be collected and disposed of as halogenated organic waste.[16] Subsequent rinses may also need to be collected depending on local regulations.
-
After rinsing, the container label should be defaced before disposal, or the container should be reused for compatible waste.[16]
-
-
Spill Cleanup:
-
In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.[12]
-
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
-
References
- 1. chembk.com [chembk.com]
- 2. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 456-47-3 [chemicalbook.com]
- 4. 3-フルオロベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.caltech.edu [safety.caltech.edu]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. southalabama.edu [southalabama.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. bucknell.edu [bucknell.edu]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
